Product packaging for (5-Ethyl-2-fluorophenyl)boronic acid(Cat. No.:CAS No. 900175-03-3)

(5-Ethyl-2-fluorophenyl)boronic acid

Cat. No.: B1454817
CAS No.: 900175-03-3
M. Wt: 167.98 g/mol
InChI Key: RNRZJTDDHBOEBA-UHFFFAOYSA-N
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Description

(5-Ethyl-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO2 and its molecular weight is 167.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BFO2 B1454817 (5-Ethyl-2-fluorophenyl)boronic acid CAS No. 900175-03-3

Properties

IUPAC Name

(5-ethyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRZJTDDHBOEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681738
Record name (5-Ethyl-2-fluorophenyl)boronic acid
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Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900175-03-3
Record name B-(5-Ethyl-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900175-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Ethyl-2-fluorophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Ethyl-2-fluorophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Ethyl-2-fluorophenyl)boronic acid: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, organoboron compounds, and specifically arylboronic acids, have established themselves as indispensable tools. This guide provides a detailed technical overview of this compound, a versatile reagent valued for its unique combination of substituents.

The presence of a fluorine atom can significantly enhance metabolic stability and bioavailability, while the ethyl group provides a lipophilic component, making this compound an attractive starting material for creating diverse chemical libraries for drug discovery.[1] This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, safe handling procedures, synthetic applications, and detailed experimental protocols involving this compound, grounding its utility in the context of its most prominent application: the Suzuki-Miyaura cross-coupling reaction.

Chapter 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in a laboratory setting. This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized below.

Data Presentation: Core Properties
PropertyValueSource(s)
Molecular Weight 167.97 g/mol [2][3]
Molecular Formula C₈H₁₀BFO₂[2][3]
CAS Number 900175-03-3[2][3]
Appearance White to off-white powder/solid
Storage Temperature -20°C[2][3]

The structure of this compound is notable for the ortho-fluorine substituent relative to the boronic acid group. This substitution pattern can influence the reactivity of the boronic acid in cross-coupling reactions and impart unique electronic properties to the resulting biaryl products.

Expert Insights: Safe Handling and Storage

As with all boronic acids, proper handling is crucial to ensure laboratory safety and maintain the integrity of the reagent. Boronic acids are generally classified as irritants and may pose health risks upon significant exposure.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to prevent eye irritation.[5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged skin contact.[5][6] In case of contact, wash the affected area thoroughly with soap and water.[4][5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[5][7] Inhalation may cause respiratory tract irritation.[4][6]

Storage and Stability: this compound should be stored in a tightly sealed container at -20°C.[2][3] Boronic acids can be susceptible to dehydration, which leads to the formation of trimeric anhydrides known as boroxines.[8] While this process is often reversible upon exposure to water during the reaction setup, storing the compound in a dry, cool environment, potentially under an inert atmosphere like nitrogen, is best practice to ensure long-term stability and reactivity.[5] For maximum product recovery, it is recommended to centrifuge the vial before opening.[2][3]

Spill & Leak Procedures: In case of a spill, avoid generating dust. Vacuum or carefully sweep up the material and place it into a suitable, labeled disposal container. Ensure the area is well-ventilated during cleanup.[5]

Chapter 2: The Role in Modern Organic Synthesis

The true value of this compound is realized in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as its most significant application.[9] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide, providing a powerful method for constructing biaryl and substituted aromatic systems that are prevalent in pharmaceuticals.[1][9][10]

Causality in Application: Why This Reagent is Valuable
  • Structural Diversity: It serves as a building block to introduce the 5-ethyl-2-fluorophenyl moiety into more complex molecules. This is a key strategy in drug discovery for exploring structure-activity relationships (SAR).

  • Fluorine's Role: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can block sites of metabolism, increase binding affinity to biological targets, and improve pharmacokinetic properties like membrane permeability.[1]

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can be tailored to enhance a drug candidate's ability to cross biological membranes.

  • Reaction Compatibility: Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making the Suzuki reaction highly versatile and widely adopted.[11][12]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln edge_helper1 pd0->edge_helper1 ox_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X edge_helper2 pd2_complex->edge_helper2 transmetal Transmetalation pd2_r_complex R¹-Pd(II)L₂-R² edge_helper3 pd2_r_complex->edge_helper3 red_elim Reductive Elimination edge_helper1->ox_add edge_helper1->pd2_complex R¹-X edge_helper2->transmetal edge_helper2->pd2_r_complex [R²-B(OR)₃]⁻ edge_helper3->pd0 R¹-R² edge_helper3->red_elim edge_helper4 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To ensure trustworthiness, a protocol must be self-validating. This section provides a detailed, step-by-step methodology for the coupling of this compound with a representative aryl bromide. The rationale behind each component choice is explained to provide field-proven insight.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Data Presentation: Reagents and Stoichiometry
ReagentM.W. ( g/mol )Amount (mg)mmolesEquiv.
1-Bromo-4-methoxybenzene187.041871.01.0
This compound167.972021.21.2
Pd(PPh₃)₄1155.56290.0250.025
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: Aryl bromide, boronic acid, Pd(PPh₃)₄, K₂CO₃ B 2. Seal flask, evacuate and backfill with N₂ (3x) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Heat mixture to 90°C with vigorous stirring C->D E 5. Monitor reaction by TLC/LC-MS (approx. 4-12 hours) D->E F 6. Cool to RT, dilute with Ethyl Acetate, add water E->F G 7. Separate layers, extract aqueous layer with Ethyl Acetate F->G H 8. Combine organics, wash with brine, dry (Na₂SO₄), filter G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography (e.g., Hexanes/Ethyl Acetate) I->J

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), this compound (202 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: Using a slight excess of the boronic acid (1.2 equiv.) helps drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[10] Establishing an inert atmosphere is critical for catalytic activity and preventing side reactions like the homocoupling of the boronic acid.[10]

  • Solvent Addition: Degas the 1,4-Dioxane and water by bubbling nitrogen through them for 15-20 minutes. Using a syringe, add 1,4-Dioxane (4 mL) and water (1 mL) to the flask.

    • Causality: A mixture of an organic solvent and water is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture is well-mixed.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Chapter 4: Applications in Drug Discovery

The true impact of reagents like this compound is measured by their contribution to the synthesis of biologically active molecules. Boronic acids themselves are not just intermediates; several have been approved as drugs, demonstrating the unique ability of the boron atom to interact with biological targets.[13]

  • Bortezomib (Velcade®): The first FDA-approved proteasome inhibitor containing a boronic acid moiety, used in the treatment of multiple myeloma.[12][14] The boron atom forms a stable, reversible complex with the N-terminal threonine of the proteasome's active site.[12]

  • Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, also a boronic acid, used for multiple myeloma.[12][15]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor that uses a cyclic boronic acid to protect antibiotics from degradation by bacterial enzymes.[14][15]

The biaryl structures synthesized using this compound are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The specific substitutions on this reagent allow medicinal chemists to fine-tune the properties of a lead compound, balancing potency, selectivity, and pharmacokinetic profiles to develop safer and more effective medicines.

Conclusion

This compound is more than just a chemical on a shelf; it is a precisely designed tool for molecular construction. With a molecular weight of 167.97 g/mol , its utility is rooted in its capacity to participate reliably in one of modern chemistry's most powerful transformations, the Suzuki-Miyaura cross-coupling. Its unique structural features—an activating boronic acid, a metabolically robust fluorine atom, and a lipophilic ethyl group—make it a high-value building block for researchers in drug discovery and materials science. By understanding its properties, adhering to safe handling protocols, and applying robust experimental methodologies as detailed in this guide, scientists can effectively leverage this reagent to accelerate the synthesis of complex molecules and advance their research objectives.

References

(5-Ethyl-2-fluorophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Ethyl-2-fluorophenyl)boronic acid: Properties, Reactivity, and Applications

Executive Summary

This compound is a highly versatile organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-donating ethyl group and an electron-withdrawing fluorine atom on the phenyl ring—imparts specific reactivity and properties that are highly sought after in pharmaceutical and materials science research. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, detail protocols for its use, and discuss essential handling and safety considerations. The insights herein are grounded in established chemical principles and field-proven methodologies to empower users to effectively integrate this reagent into their synthetic workflows.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its successful application. This compound is a white to off-white solid under ambient conditions. Its key properties are summarized below.

PropertyValueReference
CAS Number 900175-03-3[1][2][3]
Molecular Formula C₈H₁₀BFO₂[1][2][3]
Molecular Weight 167.97 g/mol [1][2][3]
Melting Point 64-67 °C[3]
Boiling Point 302.4 ± 52.0 °C (Predicted)[3]
Density 1.16 ± 0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol. Generally soluble in polar organic solvents (e.g., THF, Dioxane) and poorly soluble in nonpolar solvents (e.g., Hexanes).[3][4][5]
Structural Analysis and Reactivity Implications

The reactivity of this compound is dictated by the interplay of its substituents. The boronic acid group [-B(OH)₂] is a mild Lewis acid, with an sp²-hybridized boron atom possessing a vacant p-orbital.[4] This Lewis acidity is central to its role in transmetalation.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing via induction. This electronic effect can influence the acidity of the boronic acid and the electronic nature of the palladium intermediate during the catalytic cycle.

  • 5-Ethyl Substituent: The ethyl group at the para position to the fluorine is weakly electron-donating. This can subtly modulate the electron density of the aromatic ring.

This specific electronic arrangement makes the compound an interesting and valuable coupling partner, offering a balance of reactivity and stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction is a cornerstone of drug discovery for synthesizing complex biaryl structures.[8]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a palladium(0)/palladium(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its organic group (the 5-ethyl-2-fluorophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key C-C bond-forming precursor step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 reagents1 Ar¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 Ar²-B(OH)₂ + Base [Ar²-B(OH)₃]⁻ M⁺ reagents2->transmetalation product Ar¹-Ar² (Biaryl Product) product->reductive_elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for coupling this compound with a generic aryl bromide. It is designed to be self-validating through careful control of the inert atmosphere and reagent stoichiometry.

Objective: To synthesize 5-Ethyl-2-fluoro-1,1'-biphenyl from this compound and Bromobenzene.

Materials:

  • This compound (1.1 equiv.)

  • Aryl Bromide (e.g., Bromobenzene, 1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 equiv., 8 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv.), finely powdered and dried

  • Toluene (Anhydrous)

  • Deionized Water

  • Schlenk flask or similar reaction vessel, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Causality: This step is critical to remove adsorbed water and atmospheric oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.08 equiv.). Expertise: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. PPh₃ is used in excess relative to Pd to form the active Pd(0)(PPh₃)n catalyst in situ and prevent palladium black precipitation.

  • Solvent Addition: Add anhydrous toluene and deionized water to create a 4:1 (v/v) mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the aryl bromide.

  • Degassing: Seal the flask and perform three cycles of vacuum/inert gas backfill to thoroughly degas the solvent mixture. Causality: This removes dissolved oxygen from the solvents, which is crucial for catalyst longevity.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]

Synthesis and Purification Overview

A common and scalable synthetic route to arylboronic acids involves a Grignard reaction followed by borylation.[9][10]

Synthesis_Workflow start 1-Bromo-5-ethyl-2-fluorobenzene grignard Grignard Formation (Mg, THF) start->grignard reagent (5-Ethyl-2-fluorophenyl)magnesium bromide grignard->reagent borylation Borylation (B(OMe)₃, -78 °C) reagent->borylation boronate Boronate Ester Intermediate borylation->boronate hydrolysis Aqueous Acidic Workup (e.g., HCl) boronate->hydrolysis product This compound hydrolysis->product

General synthetic workflow for this compound.

Purification is typically achieved by recrystallization or by performing an acid/base extraction to isolate the acidic product from neutral organic impurities. A key consideration is the potential for dehydration to form the trimeric anhydride, known as a boroxine.[4] This can be mitigated by avoiding excessive heat during purification and storing the final product under anhydrous conditions.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the reagent.

  • Hazard Profile: Like many boronic acids, this compound is classified as an irritant. It may cause skin, eye, and respiratory system irritation.[11] It is also considered harmful if swallowed.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon). For long-term stability, refrigeration at 2-8°C or freezing at -20°C is recommended.[1][2][3] Trustworthiness: Following these storage protocols prevents degradation via dehydration to the boroxine or other hydrolytic pathways, ensuring consistent reactivity between experiments.

Broader Applications in Research & Development

Beyond its primary use in Suzuki-Miyaura couplings, the unique properties of this compound make it a valuable intermediate in several areas:

  • Drug Discovery: The resulting 5-ethyl-2-fluorobiaryl motif is of great interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][8] Boronic acids as a class are key components in several FDA-approved drugs.[14][15][16]

  • Materials Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. This reagent provides access to fluorinated derivatives with tailored electronic properties.

  • Protecting Group Chemistry: The boronic acid functional group can be used to reversibly protect 1,2- and 1,3-diols, a useful strategy in complex molecule synthesis.[4]

References

An In-depth Technical Guide to the Synthesis of (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Arylboronic Acid

(5-Ethyl-2-fluorophenyl)boronic acid is a highly valuable organoboron compound, serving as a critical building block in modern organic synthesis. Its unique substitution pattern—an activating ethyl group and an electron-withdrawing fluorine atom—imparts specific electronic and steric properties that are highly sought after in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, particularly for biaryl structures prevalent in many drug candidates.[3][4][5] The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this one essential for medicinal chemists.[5][6]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of two major strategies—the classic organometallic route and the modern palladium-catalyzed borylation—exploring the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Key Precursor: 4-Bromo-1-ethyl-2-fluorobenzene

A logical and efficient synthesis begins with a reliable source of the corresponding aryl halide. The most common precursor for our target molecule is 4-bromo-1-ethyl-2-fluorobenzene. Its synthesis is typically achieved via electrophilic aromatic substitution on 1-ethyl-2-fluorobenzene.

The rationale for this approach lies in the directing effects of the substituents on the benzene ring. The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. Both groups direct the incoming electrophile (Br+) to the position para to the ethyl group (C4) and meta to the fluorine, which is sterically accessible and electronically favored, leading to the desired product with high regioselectivity.

Experimental Protocol: Bromination of 1-ethyl-2-fluorobenzene
  • Setup: A multi-necked, round-bottom flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr byproduct).

  • Reagents: Charge the flask with 1-ethyl-2-fluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride. Cool the mixture to 0 °C in an ice bath.

  • Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the flask.

  • Bromination: Add elemental bromine (Br₂) (1.05 eq), dissolved in a small amount of the reaction solvent, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. The disappearance of the red-brown bromine color and the evolution of HBr gas indicate reaction progress.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-bromo-1-ethyl-2-fluorobenzene.[7][8]

Part 2: Synthesis Pathway I: The Organometallic Route via Lithiation-Borylation

This classic approach relies on the generation of a highly nucleophilic organometallic intermediate from the aryl halide, which is then trapped by an electrophilic boron source. The use of an organolithium reagent is often preferred over a Grignard reagent for this substrate due to its higher reactivity, which facilitates the initial metal-halogen exchange at very low temperatures.

The causality behind the stringent temperature requirement (-78 °C, typically achieved with a dry ice/acetone bath) is paramount. At higher temperatures, the initially formed arylboronic ester is susceptible to further reaction with the highly reactive aryllithium species, leading to the formation of undesired diarylborinate and triarylborane byproducts.[9] The choice of a sterically hindered borate ester, such as triisopropyl borate, further mitigates this over-addition by sterically shielding the electrophilic boron center.

Organometallic_Pathway A 4-Bromo-1-ethyl-2-fluorobenzene B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C D Boronate Complex (Ate Complex) B->D  Electrophilic Trap C Triisopropyl Borate B(O-iPr)₃ C->D  Electrophilic Trap E Arylboronic Ester D->E  Warm to RT F This compound E->F  Aqueous Acidic  Workup (e.g., HCl)

Caption: Lithiation-Borylation Pathway.

Experimental Protocol: Lithiation-Borylation
  • Setup: A flame-dried, three-necked flask under an argon atmosphere is charged with anhydrous tetrahydrofuran (THF). Add 4-bromo-1-ethyl-2-fluorobenzene (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.[10]

  • Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C. Transfer the freshly prepared aryllithium solution to the borate solution via a cannula.

  • Quench & Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the boronic ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can then be purified as described in the purification section below.

Part 3: Synthesis Pathway II: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile cross-coupling reaction that synthesizes boronate esters from organic halides.[11][12][13] This method offers significant advantages over the organometallic route, including milder reaction conditions, exceptional tolerance for a wide range of functional groups, and avoidance of cryogenic temperatures.

The catalytic cycle is a self-validating system involving a Pd(0)/Pd(II) couple. The choice of a weak base, such as potassium acetate (KOAc), is a critical and non-obvious parameter.[11] A strong base would activate the newly formed boronate ester product, promoting a subsequent and undesired Suzuki-Miyaura coupling reaction with the remaining aryl halide starting material, leading to homocoupled biaryl impurities. KOAc is sufficiently basic to facilitate the transmetalation step without inducing this parasitic side reaction.[12] The reaction typically uses bis(pinacolato)diboron (B₂pin₂) as the boron source, which yields a stable, easily handled pinacol boronate ester intermediate.

Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ PdII_Boron Ar-Pd(II)-Bpin L₂ Pd0->PdII_Aryl OA Oxidative Addition OA->PdII_Aryl PdII_Aryl->PdII_Boron TM Transmetalation TM->PdII_Boron PdII_Boron->Pd0 RE Reductive Elimination PdII_Boron->RE RE->Pd0 ArBpin Ar-Bpin (Product) ArX Ar-X (Aryl Halide) B2pin2 B₂pin₂ / Base

Caption: Catalytic Cycle of the Miyaura Borylation.

Experimental Protocol: Miyaura Borylation
  • Setup: To a vial or flask equipped with a magnetic stir bar, add 4-bromo-1-ethyl-2-fluorobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (2.5 eq).

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%).

  • Solvent & Inerting: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene. Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis: The resulting crude pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid. To hydrolyze, dissolve the crude ester in a solvent mixture (e.g., THF/water), add an acid (e.g., 2 M HCl), and stir at room temperature until TLC confirms conversion. Then, proceed with an aqueous workup and extraction as in the organometallic protocol.

Part 4: Comparative Analysis of Synthesis Pathways

The choice of synthesis route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and the presence of other functional groups in more complex substrates.

FeatureOrganometallic Route (Lithiation-Borylation)Miyaura Borylation Route
Conditions Cryogenic temperatures (-78 °C) required.[14]Mild to high temperatures (RT to 100 °C).
Functional Group Tolerance Poor; incompatible with acidic protons (e.g., -OH, -NH) and many electrophilic groups (e.g., esters, ketones).Excellent; tolerates a wide array of functional groups.[12]
Reagents Highly reactive and pyrophoric n-BuLi; requires strictly anhydrous conditions.Air- and moisture-stable palladium catalysts and reagents; requires deoxygenated solvent.
Byproducts Risk of over-addition to form borinates and boranes if temperature is not controlled.[9]Risk of homocoupling if an inappropriate base is used.
Scalability Can be challenging to scale due to cryogenic requirements and handling of pyrophoric reagents.Generally more amenable to large-scale synthesis.
Cost Reagents like n-BuLi are relatively inexpensive.Palladium catalysts can be expensive, though catalyst loading is low.
Typical Yield 60-80%70-95%

Part 5: The Critical Step: Purification of this compound

Purification is often the most challenging aspect of boronic acid synthesis. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium can complicate characterization and chromatography. Furthermore, their polarity and Lewis acidic nature can cause them to streak or irreversibly bind to standard silica gel.[15][16]

Recommended Purification Protocols
  • Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found. A common approach is to dissolve the crude solid in a minimal amount of a hot polar solvent (like water or ethanol) and allow it to cool, or to use a biphasic system like toluene/hexanes.[16][17]

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid.

    • Dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether).

    • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which moves to the aqueous layer, leaving non-acidic organic impurities behind.

    • Separate the layers and carefully acidify the aqueous layer with cold 2 M HCl until the boronic acid precipitates out.

    • Collect the solid by filtration or extract it back into an organic solvent.[18]

  • Chromatography on Modified Silica: Standard silica gel chromatography is often unsuccessful.[15] If chromatography is necessary, using silica gel that has been pre-treated with boric acid can sometimes improve recovery by minimizing strong adsorption.[19] Alternatively, neutral alumina can be an effective stationary phase.[16]

References

A Comprehensive Spectroscopic Guide to (5-Ethyl-2-fluorophenyl)boronic Acid: Characterization via NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: (5-Ethyl-2-fluorophenyl)boronic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable building block in modern synthetic chemistry, particularly as a coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, as well as ESI-MS data. This document serves as a reference for researchers, offering field-proven insights, detailed experimental protocols, and a discussion of common analytical challenges, such as the propensity of boronic acids to form cyclic anhydrides (boroxines).

Molecular Structure and Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental properties. The presence of a fluorine atom, an ethyl group, and a boronic acid moiety on the phenyl ring gives rise to a distinct spectroscopic fingerprint.

  • Molecular Formula: C₈H₁₀BFO₂[1][2]

  • Molecular Weight: 167.97 g/mol [1][2]

  • CAS Number: 900175-03-3[1][2]

The strategic placement of the electron-withdrawing fluorine atom ortho to the boronic acid group influences the compound's Lewis acidity and reactivity.[3]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A multi-nuclear approach provides a complete picture of the molecule's connectivity and electronic environment.

Foundational Principles for Organoboron NMR

The analysis of organoboron compounds requires a specific set of NMR experiments. While ¹H and ¹³C NMR provide the carbon skeleton, ¹¹B and ¹⁹F NMR are essential for directly probing the key heteroatoms. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% abundance). ¹¹B is almost always preferred due to its higher sensitivity and smaller quadrupole moment, which results in sharper signals.[4]

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is divided into the aromatic and aliphatic regions.

Expertise & Experience: The signals for the B(OH)₂ protons are often broad and may exchange with water in the solvent, causing them to appear over a wide chemical shift range or disappear entirely. It is standard practice to confirm their presence by adding a drop of D₂O to the NMR tube, which results in the disappearance of the exchangeable proton signals.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constants (J, Hz)
~8.0 s (broad) 2H B(OH)₂ -
~7.5 - 7.6 m 1H Ar-H -
~7.3 - 7.4 m 1H Ar-H -
~7.1 - 7.2 t 1H Ar-H ~8-9 Hz (H-F coupling)
2.63 q 2H -CH₂- J = 7.6 Hz

| 1.18 | t | 3H | -CH₃ | J = 7.6 Hz |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ signals.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Carbon NMR reveals the electronic environment of each carbon atom. The key features for this molecule are the carbon directly attached to boron, which often shows a very broad signal or is unobserved due to quadrupolar relaxation, and the carbons coupled to fluorine.[5]

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) C-F Coupling (J, Hz) Assignment
~163 ¹JCF ≈ 245-255 C2-F
~145 ³JCF ≈ 3-5 C4-Et
~138 ⁴JCF ≈ 3-4 C6
~132 ³JCF ≈ 8-10 C5
~125 (broad) - C1-B
~115 ²JCF ≈ 20-25 C3
28.1 - -CH₂-

| 15.5 | - | -CH₃ |

Trustworthiness: The observation of large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings provides definitive evidence for the placement of the fluorine atom on the aromatic ring, serving as a self-validating feature of the spectrum.[6]

¹⁹F NMR Spectroscopy

With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds, typically yielding a single, clean signal for this molecule.[7][8]

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -110 to -120 | m | Ar-F |

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Tune the spectrometer probe to the ¹⁹F frequency. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) or an external standard for calibration.

  • Acquisition: Acquire the spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.

¹¹B NMR Spectroscopy

¹¹B NMR directly probes the boron atom. For a trigonal planar (sp² hybridized) arylboronic acid, a characteristically broad signal is expected in a specific chemical shift range.[9]

Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Linewidth Assignment

| ~28 - 32 | Broad | -B(OH)₂ |

Authoritative Grounding: The chemical shift of the ¹¹B nucleus is highly dependent on its coordination state. The value around +30 ppm is characteristic of a tricoordinate boronic acid. Formation of a tetracoordinate boronate ester (e.g., by reaction with a diol) or a boronate anion would shift this signal significantly upfield (to ~5-15 ppm).[4][9] This makes ¹¹B NMR an excellent tool for monitoring reactions at the boronic acid moiety.

Caption: General experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The analysis of boronic acids can be challenging due to their thermal instability and tendency to dehydrate to form boroxines (cyclic trimers).[10][11]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like boronic acids, as it can be directly coupled with liquid chromatography (LC) and minimizes in-source degradation.

Expertise & Experience: Analysis is typically performed in both positive and negative ion modes to gather comprehensive data. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive mode, adducts with solvent ions like sodium [M+Na]⁺ or acetonitrile [M+CH₃CN+H]⁺ are common, while the protonated molecule [M+H]⁺ may be less abundant.

Predicted ESI-MS Data

Ion Mode Predicted m/z Ion Assignment
Negative 167.0 [M-H]⁻
Positive 191.0 [M+Na]⁺

| Positive | 151.1 | [M-H₂O+H]⁺ (dehydrated) |

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • LC Method: Use a C18 reverse-phase column. Elute with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). The formic acid aids in ionization.

  • MS Settings:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative modes.

    • Scan Range: Set a mass range appropriate for the expected ions (e.g., m/z 50-500).

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature to maximize signal intensity and minimize fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability.[12]

Trustworthiness: A robust and reliable method requires chemical derivatization to convert the polar boronic acid into a more volatile and stable derivative, typically a boronate ester. Reaction with pinacol is a common and efficient derivatization strategy.

Caption: Comparison of LC-MS and GC-MS analytical workflows for boronic acids.

Conclusion

The comprehensive spectroscopic characterization of this compound is critical for its effective use in research and development. A multi-nuclear NMR approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides an unambiguous confirmation of its structure, while LC-MS confirms its molecular weight and provides a sensitive method for purity analysis. By understanding the principles behind each technique and employing robust, validated protocols, scientists can ensure the quality and identity of this key synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

(5-Ethyl-2-fluorophenyl)boronic Acid: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-2-fluorophenyl)boronic acid, registered under CAS Number 900175-03-3, is a synthetic organoboron compound that has emerged as a valuable building block in modern organic chemistry and medicinal chemistry.[1][2] Its unique structural features—an ethyl group at the 5-position and a fluorine atom at the 2-position of the phenylboronic acid scaffold—impart specific steric and electronic properties that are increasingly leveraged in the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the ortho-fluorine substituent, for instance, can modulate the acidity and reactivity of the boronic acid moiety, influencing its behavior in pivotal reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical characteristics, and practical, field-proven insights into its application, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 98% or higher, ensuring its suitability for sensitive synthetic applications. When procuring this reagent, it is crucial to consider not only the purity but also the available quantities and the supplier's quality control documentation.

SupplierTypical PurityAvailable QuantitiesCAS Number
United States BiologicalHighly Purified100mg, 250mg900175-03-3[1]
Allschoolabs98%Inquire900175-03-3
BLDpharm98%Inquire112204-57-6 (for 5-Bromo-2-fluorophenyl)boronic acid)
Hyma Synthesis Pvt. Ltd.InquireInquireNot Specified

This table is not exhaustive and represents a snapshot of commercially available sources. Researchers should always verify the specifications with the respective supplier.

Storage and Handling: this compound should be stored at -20°C to ensure its long-term stability.[1][2] For optimal product recovery, it is recommended to centrifuge the vial before opening the cap.[1][2] As with all boronic acids, it is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, as it can be an irritant.

Physicochemical Properties and Reactivity Profile

Molecular Formula: C₈H₁₀BFO₂ Molecular Weight: 167.97 g/mol [1][2]

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The fluorine atom at the ortho position is strongly electron-withdrawing, which can enhance the Lewis acidity of the boron center. This increased acidity can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions. However, the steric bulk of the ortho-fluorine and the adjacent ethyl group can also play a role in the kinetics of the reaction, potentially requiring careful optimization of catalyst and ligand systems to achieve high yields.

Boronic acids are known to exist in equilibrium with their corresponding boroxines (anhydrides), and the presence of ortho-substituents can influence this equilibrium. While generally stable, ortho-fluoro substituted phenylboronic acids can be susceptible to protodeboronation under certain basic conditions, a factor that must be considered during reaction design and workup.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 5-ethyl-2-fluorophenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Field-Proven Application in Medicinal Chemistry

A notable application of this compound is documented in patent WO2014048939A1, which describes the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds as PIM kinase inhibitors for the treatment of cancer and other disorders. In this patent, this compound is used in a Suzuki coupling reaction with methyl 2-bromothiazole-4-carboxylate to furnish an intermediate, 2-(5-ethyl-2-fluorophenyl)thiazole-4-carboxylic acid.[1] This example underscores the utility of this boronic acid in the synthesis of complex, biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound, adapted from established procedures for analogous fluorinated arylboronic acids. This protocol is intended as a starting point and may require optimization for specific substrates.

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base is required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation with the palladium complex. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of organic solvents and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

  • Catalyst: The choice of palladium catalyst and ligand is critical for the success of the reaction, particularly with sterically hindered or electronically deactivated substrates. For ortho-substituted boronic acids, ligands such as XPhos or SPhos may be beneficial.

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in synthesis, as impurities can interfere with the reaction and lead to the formation of byproducts. A common method for assessing the purity of boronic acids is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water with a suitable additive (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.

Sample Preparation:

  • Accurately weigh a small amount of this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity is determined by the relative area of the main peak corresponding to this compound.

Self-Validating System: The protocol is self-validating through the use of a well-characterized analytical standard of this compound to confirm the retention time and response factor. The presence of impurities such as the corresponding boroxine can be identified by the appearance of additional peaks in the chromatogram.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (from Boronic Acid + Base) ArPdArB Ar-Pd(II)-Ar' Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid This compound (Ar'-B(OH)2) ArylHalide Aryl Halide (Ar-X) Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction_conditions Reaction Conditions center Reactivity of this compound Catalyst Catalyst/Ligand Choice center->Catalyst Base Base Strength & Type center->Base Solvent Solvent System center->Solvent orthoF ortho-Fluorine (Electron-withdrawing) orthoF->center paraEt para-Ethyl (Electron-donating) paraEt->center orthoF_steric ortho-Fluorine orthoF_steric->center metaEt_steric meta-Ethyl (relative to Boron) metaEt_steric->center

References

An In-Depth Technical Guide on the Safety and Handling of (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, application, and disposal of (5-Ethyl-2-fluorophenyl)boronic acid. As a Senior Application Scientist, the intent is not merely to list procedures but to provide a foundational understanding of the chemical's nature, enabling researchers to make informed, safety-conscious decisions. The protocols herein are designed as self-validating systems, grounded in established chemical principles and authoritative safety standards.

Compound Profile and Strategic Importance in Synthesis

This compound is a synthetic building block of significant value in medicinal chemistry and materials science. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

The specific substitution pattern—an ortho-fluorine and a para-ethyl group relative to the boronic acid moiety—confers distinct reactivity and properties. The electron-withdrawing fluorine atom can modulate the electronic properties of the phenyl ring and influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle. The ethyl group provides a lipophilic handle, which can be critical for tuning the pharmacokinetic properties of a final drug candidate.

Physicochemical Data Summary

A precise understanding of the compound's physical properties is the bedrock of safe laboratory practice.

PropertyValueSource(s)
CAS Number 900175-03-3[1][2]
Molecular Formula C₈H₁₀BFO₂[1][2]
Molecular Weight 167.97 g/mol [1][2]
Appearance White to off-white powder/crystalsN/A
Melting Point 64-67°C[3]
Boiling Point 302.4±52.0 °C (Predicted)[3]
Density 1.16±0.1 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C or -20°C, sealed in dry conditions[1][2][3]

Hazard Identification and Risk Assessment: A Mechanistic Approach

This compound, like many arylboronic acids, is classified as a hazardous substance. A comprehensive risk assessment must precede any handling of this material.

Globally Harmonized System (GHS) Classification

The compound is consistently classified with the following hazards by major suppliers:

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[5]

Causality of Hazards:

  • Irritation: The irritant nature of boronic acids stems from their Lewis acidic boron center and the presence of hydroxyl groups. On contact with moist tissues such as skin, eyes, or the respiratory tract, the compound can interact with biological diols present in cell membranes and proteins, leading to disruption and an inflammatory response.

  • Respiratory Hazard: As a fine powder, the compound is easily aerosolized during manipulation (e.g., weighing, transferring). Inhalation of these fine particles allows direct contact with the sensitive mucous membranes of the respiratory tract, leading to irritation.

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is non-negotiable. Engineering controls provide the primary barrier, with PPE serving as the essential final layer of defense.

Engineering Controls: Primary Containment
  • Chemical Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood. This is the most critical engineering control as it contains airborne particulates and protects the user from inhalation and contamination of the laboratory environment.

  • Ventilated Enclosures: For operations like weighing, a dedicated ventilated balance enclosure or powder containment hood provides an excellent supplementary control to minimize dust generation.

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is an active process, not a passive checklist. Each step validates the safety of the subsequent action.

PPE_Workflow cluster_prep Pre-Operation Protocol cluster_operation Safe Operation cluster_post Post-Operation Protocol Assess 1. Review SDS & Procedure Identify Irritant Powder & Splash Risk Select_Coat 2. Don Lab Coat (Fastened, Sleeves Down) Assess->Select_Coat Select_Eyes 3. Don Chemical Goggles (ANSI Z87.1 Rated) Select_Coat->Select_Eyes Select_Gloves 4. Don Nitrile Gloves (Inspect for Integrity) Select_Eyes->Select_Gloves Work_in_Hood 5. Work Within Fume Hood Select_Gloves->Work_in_Hood Doff_Gloves 6. Doff Gloves (Aseptically) Work_in_Hood->Doff_Gloves Wash_Hands 7. Wash Hands Thoroughly Doff_Gloves->Wash_Hands Doff_Eyes 8. Doff Eye Protection Wash_Hands->Doff_Eyes Doff_Coat 9. Doff Lab Coat Doff_Eyes->Doff_Coat

Caption: Self-validating PPE workflow for handling powdered chemical irritants.

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles during procedures with a high splash potential, such as transferring solutions or quenching reactions.

  • Skin Protection: A flame-resistant lab coat with full-length sleeves is required. Nitrile gloves are the standard for incidental contact. For extended operations or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for defects before use and remove them using a technique that avoids skin contact with the exterior.

  • Respiratory Protection: Not typically required when work is conducted within a functioning fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.

Methodologies for Safe Handling, Storage, and Disposal

Protocol: Weighing and Transfer of Solid Reagent
  • Preparation: Designate a work area within the chemical fume hood. Clean the surface and gather all necessary apparatus (spatula, weigh paper, secondary container, reaction flask).

  • PPE Validation: Don the full, required PPE as outlined in the diagram above.

  • Tare Vessel: Place the reaction flask on a tared balance inside the fume hood or a ventilated enclosure.

  • Aliquot Transfer: Carefully retrieve the stock bottle. Open it within the fume hood. Use a clean spatula to transfer the desired amount of powder to the tared flask. Move slowly and deliberately to minimize dust creation.

  • Secure and Clean: Tightly cap the stock bottle immediately after use. Clean the spatula with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh paper as solid hazardous waste.

Storage: Preserving Integrity and Ensuring Safety
  • Atmosphere: this compound is moisture-sensitive. Over time, boronic acids can dehydrate to form cyclic boroxine anhydrides. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Conditions: Store in a cool, dry, well-ventilated area designated for chemical reagents. Recommended storage temperatures range from 2-8°C to -20°C.[1][2][3] Keep away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

Waste Management: A Cradle-to-Grave Responsibility

All materials contaminated with this compound must be treated as hazardous waste.

Waste_Management_Flow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Wipes, Powder) Solid_Bin Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Segregate Liquid Contaminated Liquids (Solvents, Rinsates) Liquid_Bin Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Bin Segregate Sharps Contaminated Sharps (Needles, Pipettes) Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin Segregate EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Solid_Bin->EHS_Pickup Liquid_Bin->EHS_Pickup Sharps_Bin->EHS_Pickup

Caption: Waste stream management for this compound.

  • Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste. Never mix boronic acid waste with incompatible waste streams.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and pickup schedules.

Emergency Response Protocols

First Aid: Immediate and Informed Action
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Spill Response: Contain, Clean, Comply
  • Minor Spill (Solid, within a fume hood):

    • Ensure appropriate PPE is worn.

    • Prevent further spread by gently covering the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Major Spill (or any spill outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Restrict access to the spill area.

    • Notify your supervisor and the institutional EHS office immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

References

Solubility Profile of (5-Ethyl-2-fluorophenyl)boronic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(5-Ethyl-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling.[1] A molecule's utility in synthesis and its ultimate formulation into a drug product are fundamentally governed by its physicochemical properties, with solubility being paramount. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. We will delve into its structural and electronic characteristics, extrapolate solubility behaviors from closely related analogs, present a robust experimental protocol for quantitative determination, and offer field-proven insights for its practical application in research and development.

Introduction: The Critical Role of Boronic Acids and Solubility

Boronic acids and their derivatives have become indispensable tools in pharmaceutical discovery.[2] Their unique ability to participate in palladium-catalyzed cross-coupling reactions has streamlined the synthesis of biaryl structures, which are privileged motifs in many approved drugs.[3][4] The celebrated proteasome inhibitor bortezomib (Velcade®) was the first boronic acid-containing drug to receive FDA approval, paving the way for a new class of therapeutics.[3][5]

The success of any synthetic step or formulation effort hinges on the solubility of the reagents and the final active pharmaceutical ingredient (API). Poor solubility can lead to low reaction yields, difficult purifications, and challenges in developing bioavailable drug formulations.[6] Understanding the solubility landscape of a key intermediate like this compound is therefore not a trivial pursuit but a foundational requirement for efficient and successful drug development.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its inherent chemical nature.

Molecular Structure:

  • Formula: C₈H₁₀BFO₂[7]

  • Molecular Weight: 167.97 g/mol [7]

  • Melting Point: 64-67°C[8]

The molecule's structure features a phenyl ring substituted with three key groups:

  • Boronic Acid [-B(OH)₂]: This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (due to the vacant p-orbital on the boron atom).[5]

  • Fluorine (-F): Located at the 2-position (ortho to the boronic acid), this highly electronegative atom exerts a strong electron-withdrawing effect, influencing the acidity of the boronic acid. Its position can also allow for intramolecular hydrogen bonding.

  • Ethyl (-CH₂CH₃): Located at the 5-position (para to the fluorine), this alkyl group is nonpolar and electron-donating.

A crucial characteristic of phenylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[9] This equilibrium between the monomeric acid and the less polar boroxine can significantly influence solubility behavior, as the two species will have different affinities for a given solvent.

G cluster_0 Monomer cluster_1 Boroxine (Trimer) cluster_2 Water acid1 R-B(OH)₂ boroxine acid1->boroxine  -3H₂O acid2 R-B(OH)₂ acid3 R-B(OH)₂ plus1 + plus2 + 3acid 3 boroxine->acid1  +3H₂O water H₂O 3water 3 G cluster_workflow Experimental Workflow prep 1. Sample Preparation (Weigh Acid & Solvent) equil 2. Equilibration (Place in Vessel) prep->equil heat 3. Controlled Heating (Stir & Heat at 0.5 K/min) equil->heat monitor 4. Turbidity Monitoring (Measure Light Transmittance) heat->monitor determine 5. Determine T_sol (Point of Full Dissolution) monitor->determine repeat 6. Repeat (For Different Compositions) determine->repeat plot 7. Data Analysis (Plot Mole Fraction vs. T_sol) repeat->plot

References

An In-depth Technical Guide to the Crystal Structure of (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions is unparalleled for the construction of carbon-carbon bonds, a fundamental process in the synthesis of numerous pharmaceuticals and functional materials.[1] Beyond their synthetic prowess, the boronic acid moiety is a unique functional group capable of forming reversible covalent bonds with diols, a property that has been exploited in the design of sensors for carbohydrates and as inhibitors for various enzymes, including serine proteases.[1][2] The three-dimensional arrangement of these molecules in the solid state, their crystal structure, dictates their physical properties and can influence their reactivity and biological activity. Understanding the crystal structure provides invaluable insights into the intermolecular forces that govern molecular recognition and self-assembly.

This guide provides a comprehensive technical overview of the anticipated crystal structure of (5-Ethyl-2-fluorophenyl)boronic acid. While a solved crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document will leverage established principles and the known crystal structures of closely related analogues, such as phenylboronic acid and various fluorinated derivatives, to construct a scientifically rigorous and predictive analysis.[3][4][5][6] We will explore the expected structural motifs, the powerful influence of hydrogen bonding, and the step-by-step experimental workflow for determining such a crystal structure.

Predicted Molecular and Crystal Structure of this compound

This compound, with the molecular formula C8H10BFO2, possesses a substitution pattern that is anticipated to influence its solid-state architecture in distinct ways.[7][8] The fluorine atom at the ortho position and the ethyl group at the meta position relative to the boronic acid group introduce both electronic and steric effects that will modulate the crystal packing.

The Dimeric Synthon: A Hallmark of Phenylboronic Acids

The vast majority of phenylboronic acid crystal structures are dominated by a robust hydrogen-bonding motif that results in the formation of a centrosymmetric or asymmetric dimer.[3][4][5][9] This primary "synthon" involves a pair of O-H···O hydrogen bonds between the hydroxyl groups of two boronic acid moieties. It is highly probable that this compound will also adopt this dimeric arrangement as the core building block of its crystal lattice.

The molecular structure of phenylboronic acid itself is planar, with the boron atom adopting sp² hybridization.[3] In the solid state, these molecules form dimeric units through hydrogen bonding, and these dimers are further interconnected into an extended network.[3][4][5]

Caption: Predicted hydrogen-bonded dimer of this compound.

Influence of Substituents on Crystal Packing

The substituents on the phenyl ring play a crucial role in the secondary interactions that dictate the overall crystal packing.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position is a weak hydrogen bond acceptor. It could potentially engage in weaker C-H···F interactions with neighboring molecules. More significantly, its electron-withdrawing nature can influence the acidity of the boronic acid protons and the planarity of the molecule. In the known structure of 2-fluorophenylboronic acid, the molecule crystallizes in the P 1 21/c 1 space group.[6]

  • 5-Ethyl Substituent: The ethyl group is sterically more demanding than a hydrogen atom. It will likely influence the relative arrangement of the dimeric units to minimize steric hindrance. The hydrophobic nature of the ethyl group may lead to segregated packing regions within the crystal lattice.

Based on these considerations, a layered structure is a plausible outcome, where the hydrophilic hydrogen-bonded dimer cores form a central plane, and the substituted phenyl rings extend outwards, with the ethyl groups potentially interlocking.

Experimental Determination of the Crystal Structure: A Technical Workflow

The definitive elucidation of the crystal structure of this compound requires a systematic experimental approach, culminating in single-crystal X-ray diffraction analysis.

Step 1: Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction (typically 0.1-0.5 mm in size with well-defined faces).[10] Slow evaporation of a saturated solution is a common and effective method for phenylboronic acids.[10]

Protocol for Crystallization:

  • Solvent Screening: Dissolve small amounts of this compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) to identify a solvent system where the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.[10]

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of crystals. Once suitable crystals have formed, they should be carefully removed from the mother liquor using a spatula or loop.

Step 2: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Solution Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.[10]

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[10] To minimize thermal vibrations of the atoms, data is typically collected at a low temperature (e.g., 100 K).[10][11] The diffractometer exposes the crystal to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and rotates the crystal while a detector collects the diffraction pattern.[10]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of thousands of reflections) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the model is refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start High-Purity Compound crystallization Crystallization (Slow Evaporation) start->crystallization selection Crystal Selection (Microscopy) crystallization->selection mount Mount Crystal on Goniometer selection->mount diffractometer X-Ray Diffractometer (Low Temperature) mount->diffractometer collect Collect Diffraction Data diffractometer->collect process Data Processing & Indexing collect->process solve Structure Solution (Direct Methods) process->solve refine Model Refinement solve->refine validate Validation & CIF Generation refine->validate end end validate->end Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray structure determination.

Predicted Crystallographic Data

While experimental data is required for definitive values, we can predict a plausible set of crystallographic parameters for this compound based on known structures of similar compounds. Phenylboronic acid itself crystallizes in the orthorhombic space group Pca2₁ (an alternative setting of Pbc2₁), while 2-fluorophenylboronic acid is monoclinic, P2₁/c.[4][6] Given the lower symmetry of the title compound, a monoclinic or orthorhombic crystal system is highly probable.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted ValueRationale/Comparison
Chemical FormulaC8H10BFO2From molecular structure[7][8]
Formula Weight167.97 g/mol From molecular structure[7][8]
Crystal SystemMonoclinic or OrthorhombicCommon for substituted phenylboronic acids[4][6]
Space GroupP2₁/c or Pca2₁Common centrosymmetric/non-centrosymmetric space groups
Z (Molecules/Unit Cell)4 or 8Typical for this size of molecule
Key Intermolecular ForcesO-H···O hydrogen bonds, C-H···π interactions, potential C-H···F interactionsBased on functional groups present

Conclusion

The crystal structure of this compound, while not yet experimentally determined, can be predicted with a high degree of confidence based on the well-established structural chemistry of phenylboronic acids. The molecule is expected to form strong hydrogen-bonded dimers, which will be the primary organizing motif in the solid state. The ethyl and fluoro substituents will introduce secondary steric and electronic effects that will fine-tune the overall crystal packing, likely resulting in a layered structure within a monoclinic or orthorhombic crystal system. The experimental determination of this structure via single-crystal X-ray diffraction would provide definitive insights into these packing arrangements and would be a valuable addition to the structural database, aiding in the rational design of new materials and pharmaceutical agents.

References

Reactivity of ortho-fluoro substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Ortho-Fluoro Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-fluoro substituted phenylboronic acids represent a unique class of reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their distinct reactivity profile, governed by the intricate interplay of steric and electronic effects imparted by the ortho-fluoro substituent, presents both challenges and opportunities for synthetic chemists. This guide provides an in-depth analysis of the fundamental principles governing their behavior, with a focus on the Suzuki-Miyaura coupling. We will dissect the mechanistic nuances, offer field-proven experimental protocols, and discuss strategies to overcome common synthetic hurdles. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of these building blocks in drug discovery and materials science.

The Ortho-Fluoro Effect: A Duality of Influence

The fluorine atom, when positioned ortho to the boronic acid moiety, exerts a profound and multifaceted influence on the molecule's properties and reactivity. Understanding this "ortho-fluoro effect" is paramount to successfully employing these reagents. The effect is a composite of steric hindrance, inductive effects, and potential intramolecular interactions.

  • Electronic Influence : Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can influence reaction kinetics.[1] For instance, fluoro-substitution can dramatically lower the pKa of the boronic acid, enhancing its ability to bind with diols, a property valuable in the development of sensors and affinity materials.[2][3] This increased acidity can stabilize the tetrahedral boronate species, which is often a key intermediate in the catalytic cycle.[2]

  • Steric Hindrance : The presence of a substituent in the ortho position introduces significant steric bulk around the reactive C-B bond. This steric impediment is a primary determinant of the reactivity of ortho-substituted isomers, often making them more challenging coupling partners compared to their meta and para counterparts.[4][5] This steric clash can hinder the approach of the bulky palladium complex during the critical transmetalation step of cross-coupling reactions.

  • Intramolecular Interactions : The proximity of the fluorine atom to the boronic acid group can lead to intramolecular hydrogen bonding or B-F coordination. These interactions can influence the conformation and stability of the boronic acid, potentially stabilizing the tetrahedral form and impacting its reactivity profile.[2]

The interplay of these factors distinguishes ortho-fluoro phenylboronic acids from other isomers. While the strong electron-withdrawing nature of the nitro group generally deactivates boronic acids for transmetalation, the steric hindrance in the ortho-isomer has a far more profound and prohibitive effect on reaction yields.[4]

Figure 1: Key effects of the ortho-fluoro substituent.

Impact on the Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the unique properties of ortho-fluoro phenylboronic acids directly influence each stage of its catalytic cycle.[1] The overall cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : An active Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is generally not significantly impacted by the structure of the boronic acid partner.

  • Transmetalation : This is the crucial step where the aryl group is transferred from the boron atom to the palladium center, displacing the halide.[7] This step is widely considered to be the rate-determining step for many Suzuki-Miyaura couplings and is where the ortho-fluoro substituent exerts its most significant influence.[6] The steric bulk of the ortho-fluoro group can severely hinder the formation of the necessary pre-transmetalation intermediates where the palladium and boron reagents interact.[4][8] Furthermore, the electron-withdrawing nature of fluorine decreases the nucleophilicity of the phenyl ring, which can slow its transfer to the electrophilic palladium center.[4]

  • Reductive Elimination : The two aryl groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. The steric repulsion between the ortho-fluoro substituted ring and the other aryl group on the palladium complex can actually accelerate this final step. This "steric push" is a key reason why these challenging couplings can be driven to completion, provided the transmetalation barrier can be overcome.

Figure 2: Suzuki-Miyaura cycle highlighting the critical transmetalation step.

Comparative Reactivity: Ortho vs. Meta and Para Isomers

To underscore the unique challenge posed by the ortho-fluoro substituent, a comparative analysis with its meta and para counterparts is instructive. In a typical Suzuki-Miyaura coupling, the reactivity trend is generally: para > meta >> ortho .[4]

IsomerKey Factors Influencing ReactivityTypical Outcome
para-Fluoro • Minimal steric hindrance. • Strong electron-withdrawing effect enhances acidity without impeding the reaction site.High yields, fast reaction times. Generally the most reactive isomer.[4][9]
meta-Fluoro • Moderate steric hindrance. • Inductive effect is still significant.Good to high yields, often slightly lower or slower than the para isomer.[2][10]
ortho-Fluoro • Significant steric hindrance around the C-B bond is the dominant factor. • Potential for intramolecular interactions.Significantly lower yields and/or requires more forcing conditions (higher temperature, longer time, specialized catalysts).[4][11]
Table 1: Comparative reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura coupling.

This trend highlights that while electronic effects play a role, steric hindrance is the overwhelming factor responsible for the reduced reactivity of the ortho isomer.[4]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluorophenylboronic Acid

This protocol describes a robust, self-validating method for the coupling of 2-fluorophenylboronic acid with a representative aryl bromide, 4-bromoanisole. The choice of a bulky, electron-rich biarylphosphine ligand (SPhos) and a suitable base is critical for overcoming the steric and electronic barriers.[12]

Objective: Synthesize 2-fluoro-4'-methoxybiphenyl.

Materials:

  • 2-Fluorophenylboronic Acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.5 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 2-fluorophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Causality Note: The use of a Schlenk flask and inert gas (Argon or Nitrogen) is crucial to prevent the oxidation of the Pd(0) active catalyst, which is formed in situ.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous toluene and degassed water to form a 10:1 mixture. The typical concentration is 0.1 M with respect to the aryl bromide.

    • Causality Note: A biphasic toluene/water system is highly effective. Toluene solubilizes the organic components and the Pd-complexes, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the water prevents catalyst deactivation.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the 4-bromoanisole spot indicates reaction completion. A color change from light yellow to dark brown/black is typical.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Causality Note: The aqueous wash removes the inorganic base and salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Overcoming Challenges: Protodeboronation and Low Reactivity

Researchers often encounter two primary challenges with ortho-fluoro substituted phenylboronic acids:

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2] This is particularly prevalent under harsh basic conditions or at elevated temperatures.

    • Solution: Use of milder bases (e.g., K₃PO₄ or CsF instead of NaOH), careful control of water content, and using precatalysts that allow for lower reaction temperatures can mitigate this issue.[13]

  • Low Reactivity: As discussed, steric hindrance often leads to sluggish or incomplete reactions.

    • Solution: The development of specialized palladium precatalysts and bulky, electron-rich phosphine ligands has been a game-changer.[12] Precatalysts, like those developed by Buchwald, form the active Pd(0) species rapidly at low temperatures, allowing the coupling to proceed before the unstable boronic acid decomposes.[12] Ligands such as SPhos and XPhos provide the necessary steric bulk and electron density on the palladium center to facilitate both the oxidative addition and the challenging reductive elimination steps.[12]

Advanced Applications in Synthesis

Despite the challenges, the unique properties of ortho-fluoro phenylboronic acids make them valuable in specialized applications:

  • Synthesis of Axially Chiral Biaryls: The steric hindrance that makes simple coupling difficult can be exploited to construct sterically congested biaryls that exhibit atropisomerism (axial chirality).[14][15] These molecules are of immense interest as chiral ligands in asymmetric catalysis.[15][16][17]

  • Drug Discovery and Development: The introduction of a fluorine atom into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity.[18] 2-Fluorophenylboronic acid is therefore a key building block in medicinal chemistry for creating novel pharmaceutical candidates with improved pharmacokinetic profiles.[11][19]

Conclusion

Ortho-fluoro substituted phenylboronic acids are challenging yet powerful reagents in the synthetic chemist's toolkit. Their reactivity is a delicate balance of steric hindrance, which primarily retards the crucial transmetalation step, and electronic effects that influence acidity and the final reductive elimination. Success in employing these substrates hinges on a solid mechanistic understanding and the rational selection of advanced catalytic systems, including specialized ligands and precatalysts designed to operate under mild conditions. By mastering the principles outlined in this guide, researchers can effectively overcome the inherent hurdles and unlock the synthetic potential of these valuable building blocks for applications ranging from materials science to the synthesis of next-generation pharmaceuticals.

References

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of (5-Ethyl-2-fluorophenyl)boronic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Ethyl-2-fluorophenyl Moiety

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2][3] (5-Ethyl-2-fluorophenyl)boronic acid is a particularly valuable building block. The presence of the ortho-fluorine atom can significantly influence the conformation of the resulting biaryl scaffold, enhance metabolic stability, and modulate pKa, properties highly sought after in drug design.[4] Concurrently, the meta-ethyl group provides a lipophilic handle that can be crucial for optimizing pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the efficient Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides, explains the rationale behind the procedural choices, and offers guidance for optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, with reactivity trends generally following I > Br > OTf >> Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation aryl_halide Ar¹-X aryl_halide->oxidative_addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling this compound

The specific structure of this compound introduces factors that require careful consideration for optimal coupling:

  • Electronic Effects: The ortho-fluorine is a strongly electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step. The meta-ethyl group is weakly electron-donating, which may slightly counteract this effect.

  • Steric Hindrance: The presence of the ortho-substituent, although small, can introduce steric challenges, particularly when coupling with other sterically demanding partners. This can hinder the approach of the boronic acid to the palladium center.

  • Protodeboronation: Arylboronic acids with ortho-substituents can be more susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions, which is a common side reaction that reduces yield.

To address these challenges, the selection of an appropriate catalyst system (palladium precursor and ligand) and base is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the rate-limiting reductive elimination steps, especially in challenging couplings.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point for coupling with a variety of aryl bromides. Optimization may be required for less reactive aryl chlorides or specific sterically hindered substrates.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (e.g., 90 °C, 12-16 h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End Product analyze->end

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Data Summary: Recommended Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides a summary of recommended starting conditions and potential alternatives for optimization.

ParameterRecommendedAlternativesRationale & Causality
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is cost-effective and robust; Pd₂(dba)₃ is a good source of Pd(0) but can be less stable.[6]
Ligand SPhos (4 mol%)XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich biaryl phosphine ligands like SPhos are highly effective for challenging couplings, promoting both oxidative addition and reductive elimination.[6]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃, Na₂CO₃K₃PO₄ is a moderately strong base that is effective in activating the boronic acid while minimizing protodeboronation. Cs₂CO₃ is stronger and more soluble, often used for very challenging couplings.[7][8]
Solvent System Dioxane/Water (4:1)Toluene/Water, THF/WaterA polar, aprotic solvent like dioxane effectively solubilizes the reagents. A small amount of water is necessary to dissolve the base and facilitate the formation of the active boronate species.[9]
Temperature 90-100 °C80-110 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive halides like chlorides.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor choice of ligand/base; Low temperature.Use a more active catalyst system (e.g., a pre-formed Pd-ligand complex). Switch to a stronger base like Cs₂CO₃. Increase the reaction temperature. Ensure reagents and solvents are anhydrous and degassed.
Protodeboronation Base is too strong or reaction time is too long; Presence of excess water.Use a milder base (e.g., K₂CO₃ or KF). Reduce the amount of water in the solvent system. Use the boronic acid pinacol ester (BPin) derivative, which is more stable.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.
Difficult Purification Formation of closely related byproducts.Optimize the reaction to improve selectivity. Consider using a different stationary phase or solvent system for chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable biaryl compounds for pharmaceutical and materials science applications. The protocol detailed herein, centered on a Pd(OAc)₂/SPhos catalyst system with K₃PO₄ as the base in a dioxane/water solvent system, provides a reliable and efficient starting point. By understanding the underlying mechanism and the specific challenges posed by the ortho-fluoro and meta-ethyl substituents, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products.

References

Application Notes and Protocols for the Synthesis of Biaryls Using (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of biaryl compounds utilizing (5-Ethyl-2-fluorophenyl)boronic acid. Biaryl motifs are crucial structural components in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these C-C bonds due to its mild conditions and broad functional group tolerance.[3][4][5][6] This guide delves into the specifics of using this compound, a versatile building block for introducing a synthetically valuable 5-ethyl-2-fluorophenyl moiety. Detailed protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Biaryls and the Suzuki-Miyaura Coupling

Biaryl structures are prevalent in a vast array of biologically active molecules and functional materials.[1][2] Their synthesis has been a focal point of organic chemistry, with the Suzuki-Miyaura cross-coupling reaction emerging as a particularly powerful tool.[3][4][5][6] This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[3] Its widespread adoption is due to the mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of starting materials.[5][6]

This compound is a valuable reagent in this context. The presence of the ethyl group can enhance lipophilicity and metabolic stability, while the ortho-fluorine atom can influence conformation and electronic properties, making it a desirable substituent in medicinal chemistry.[7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[3][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[4][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.[4][9] This step is facilitated by a base, which activates the boronic acid.[10]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast landscape of this reaction, the synthesis of fluorinated biaryl scaffolds holds particular significance for researchers in drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[2] (5-Ethyl-2-fluorophenyl)boronic acid is a valuable building block for introducing a 2-fluoro-5-ethylphenyl moiety, a substituent pattern with potential applications in the development of novel pharmaceuticals and advanced materials.

However, the presence of an ortho-fluorine substituent introduces specific challenges to the Suzuki-Miyaura coupling. The steric bulk of the fluorine atom can hinder the crucial transmetalation step of the catalytic cycle, while its electron-withdrawing nature can also influence the reactivity of the boronic acid.[3] Furthermore, electron-deficient boronic acids are often more susceptible to protodeboronation, an undesired side reaction that can significantly reduce product yields.[4]

This comprehensive guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic nuances, offer guidance on the selection of optimal catalyst systems, and provide detailed, field-proven protocols for successful coupling with a variety of aryl and heteroaryl halides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Mechanistic Insights: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding the key steps is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be summarized in three main steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical for the formation of the active boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'B(OH)2 Base PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-fluorine substituent in this compound primarily impacts the transmetalation step. Its steric presence can impede the approach of the boronate to the palladium center. Judicious selection of a bulky, electron-rich phosphine ligand on the palladium catalyst is therefore essential to create a more open coordination sphere and facilitate this crucial step.[6]

Selecting the Optimal Palladium Catalyst and Ligand

The success of a Suzuki-Miyaura coupling with a challenging substrate like this compound is highly dependent on the choice of the palladium catalyst and its associated ligand. Standard catalysts such as Pd(PPh₃)₄ often prove ineffective. The modern paradigm favors the use of palladium precatalysts in conjunction with bulky, electron-rich phosphine ligands.

Palladium Precatalysts: Second, third, and fourth-generation Buchwald precatalysts (e.g., XPhos Pd G2, G3, G4) are highly recommended.[7] These air- and moisture-stable complexes readily generate the active monoligated Pd(0) species under the reaction conditions, leading to faster reaction times and higher yields.[8]

Phosphine Ligands: The choice of ligand is paramount. Bulky, electron-donating biaryl phosphine ligands have demonstrated exceptional performance in the coupling of sterically hindered and electron-deficient substrates.[6][9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for a wide range of Suzuki-Miyaura couplings, including those with sterically demanding partners.[10]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides superior results for couplings involving heteroaryl halides.[9]

  • tBuXPhos (2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl): A highly effective ligand for particularly challenging couplings.

Recommended Catalyst Systems

The following table provides a starting point for selecting a catalyst system for the coupling of this compound with various aryl and heteroaryl halides. Optimization of the specific conditions (base, solvent, temperature) will likely be necessary for each unique substrate combination.

Aryl/Heteroaryl Halide PartnerRecommended Catalyst SystemBaseSolvent SystemTemperature (°C)
Electron-rich Aryl BromideXPhos Pd G3 (1-2 mol%)K₃PO₄1,4-Dioxane/H₂O80-100
Electron-neutral Aryl BromideXPhos Pd G3 (1-2 mol%)K₃PO₄1,4-Dioxane/H₂O80-100
Electron-deficient Aryl BromideSPhos Pd G2 (1-2 mol%)K₂CO₃Toluene/H₂O80-100
Sterically Hindered Aryl BromidetBuXPhos Pd G3 (2-3 mol%)Cs₂CO₃t-BuOH/H₂O100-110
Electron-rich Aryl ChlorideXPhos Pd G4 (2-4 mol%)K₃PO₄1,4-Dioxane/H₂O100-110
Electron-deficient Aryl ChlorideSPhos Pd G2 (2-3 mol%)K₂CO₃DMF/H₂O100-110
Heteroaryl Bromide (e.g., Pyridine)SPhos Pd G2 (2-3 mol%)K₃PO₄1,4-Dioxane/H₂O100-110
Heteroaryl Chloride (e.g., Pyridine)SPhos Pd G2 (3-5 mol%)Cs₂CO₃t-BuOH/H₂O110-120

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Solvents should be degassed prior to use.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Catalyst in a dry reaction vessel start->reagents inert Establish Inert Atmosphere (evacuate and backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols for Suzuki Coupling with (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Substituted Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its boron-based reagents.[1] This palladium-catalyzed carbon-carbon bond formation has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

This guide focuses on the practical application of a specific, yet increasingly relevant, building block: (5-Ethyl-2-fluorophenyl)boronic acid . The unique substitution pattern of this reagent—featuring an electron-donating ethyl group and an electron-withdrawing, ortho-positioned fluorine atom—presents a distinct set of considerations for achieving optimal reaction outcomes. The electronic dichotomy of the substituents can influence the transmetalation step, while the ortho-fluoro group can impact the stability of the boronic acid and the steric environment around the reaction center.

As Senior Application Scientists, our goal is to provide not just a protocol, but a framework for understanding the critical parameters that govern the success of this transformation. This document will delve into the mechanistic underpinnings of the Suzuki coupling, offer a detailed, field-tested protocol, and provide a rationale for the selection of catalysts, bases, and solvents, empowering researchers to confidently and successfully employ this compound in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_reactants cluster_product A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation E Ar-Pd(II)L2-Ar' D->E Ar'-B(OH)2 (activated by base) F Reductive Elimination F->A Ar-Ar' G Ar-Ar' H Ar-X I Ar'-B(OH)2 J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic moiety from the boronic acid to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.

Optimizing Reaction Conditions for this compound

The success of a Suzuki coupling with this compound hinges on the judicious selection of several key parameters. The electronic properties of this substrate—an electron-rich ethyl group and an electron-withdrawing fluoro group—necessitate a well-considered approach.

Choice of Palladium Catalyst and Ligand

The catalyst system is paramount. For couplings involving electron-rich boronic acids and potentially challenging aryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Triphenylphosphine1-5A classic, versatile catalyst, but may be less effective for challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald or Fu Ligands (e.g., XPhos, SPhos)0.5-2Highly active for a broad range of substrates, including aryl chlorides and sterically hindered partners.[5]
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)1-3Air- and moisture-stable precatalyst, effective for a variety of couplings.

For this compound, a system like Pd₂(dba)₃ with XPhos is a robust starting point, offering high activity that can overcome the potential for slower transmetalation and promote the coupling with a wide range of aryl halides.

The Crucial Role of the Base

The base is not merely a proton scavenger; it is integral to the catalytic cycle. Its primary function is to activate the boronic acid, forming a more reactive boronate species.[4] The choice of base can significantly impact yield and reaction time.

  • Inorganic Bases:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for couplings involving sterically hindered substrates or those sensitive to hydrolysis.

  • Fluoride Sources (KF, CsF): Can be very effective, particularly in anhydrous conditions, as they form highly nucleophilic trifluoroborate salts in situ.

For the coupling of this compound, K₃PO₄ is a recommended starting point due to its efficacy with ortho-substituted and fluorinated boronic acids, which can be prone to protodeboronation under more aqueous basic conditions.

Solvent Selection

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

Solvent SystemCharacteristics
Toluene/WaterA common biphasic system.
Dioxane/WaterAnother widely used biphasic system, often effective at higher temperatures.
THF/WaterSuitable for reactions at or near room temperature.[6]
DMF or AcetonitrilePolar aprotic solvents that can be effective, but may require careful optimization.

A Dioxane/Water mixture is a versatile choice, allowing for a broad temperature range to drive the reaction to completion.

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general and adaptable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point, and optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (XPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

References

Application Notes & Protocols: (5-Ethyl-2-fluorophenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-BORA-480438 Revision: 1.0

Introduction: The Strategic Role of a Fluorinated Building Block

In modern medicinal chemistry, the precise installation of specific structural motifs is paramount to tuning the pharmacological profile of a drug candidate. (5-Ethyl-2-fluorophenyl)boronic acid (CAS No: 900175-03-3; Mol. Formula: C₈H₁₀BFO₂) has emerged as a key intermediate in this pursuit.[1][2] Its utility is primarily anchored in its function as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds in pharmaceutical synthesis.[3][4][5]

The architecture of this molecule is strategically significant:

  • The Boronic Acid Group: This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a new aryl-aryl or aryl-heteroaryl bond. Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed.[5]

  • The ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This electronic perturbation can significantly influence the reactivity of the boronic acid and, more importantly, can modulate the physicochemical properties of the final molecule.[3][6] Introducing fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity.[3]

  • The para-Ethyl Group: This alkyl substituent provides a point of steric bulk and lipophilicity, which can be crucial for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

These features make this compound a valuable reagent for synthesizing complex molecules in therapeutic areas such as oncology, neuroscience, and infectious diseases.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many approved drugs. The reaction involves the cross-coupling of an organoboron species (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation byproducts X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for Fluorinated Boronic Acids

The presence of the ortho-fluoro group makes this compound an electron-deficient coupling partner. This can present challenges, most notably an increased rate of protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of 1-ethyl-4-fluorobenzene and reducing the yield of the desired product.[3][9]

To mitigate this and other side reactions like homocoupling, careful optimization is essential:

  • Catalyst/Ligand System: Highly active catalyst systems are often required. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently effective as they promote the rate-limiting reductive elimination step, accelerating the productive cycle over decomposition pathways.[10][11]

  • Base Selection: The choice of base is critical. While strong bases are needed for transmetalation, overly harsh conditions can accelerate protodeboronation. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred.[3]

  • Solvent: Aprotic solvents or mixtures with water (e.g., 1,4-dioxane/water, THF/water) are commonly used to ensure solubility of both the organic substrates and the inorganic base.[10] Degassing the solvent is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This section provides a robust, generalized protocol for the coupling of this compound with a representative heteroaryl bromide. This serves as a validated starting point for synthesis design.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with 2-Bromo-6-methoxypyridine.

Objective: To synthesize 2-(5-Ethyl-2-fluorophenyl)-6-methoxypyridine, a scaffold relevant to pharmaceutical discovery, with high yield and purity.

Reagents and Materials
Reagent/MaterialCAS No.Mol. Wt.Equiv.Amount (mmol)Mass/Volume
This compound900175-03-3167.971.21.2201.6 mg
2-Bromo-6-methoxypyridine40473-07-2188.021.01.0188.0 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.019.2 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.0419.1 mg
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.02.0424.5 mg
1,4-Dioxane, anhydrous123-91-188.11--4.0 mL
Deionized Water7732-18-518.02--1.0 mL

Experimental Workflow

Experimental_Workflow start Start setup 1. Reagent Addition (Boronic Acid, Aryl Bromide, Base, Catalyst, Ligand to oven-dried flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with N₂ gas, 3 cycles) setup->inert solvent 3. Solvent Addition (Add degassed 1,4-dioxane and water via syringe) inert->solvent reaction 4. Reaction (Heat to 90 °C with vigorous stirring for 4-12 h) solvent->reaction monitor 5. Monitoring (Check progress via TLC or LC-MS) reaction->monitor workup 6. Work-up (Cool, dilute with EtOAc, wash with H₂O and brine) monitor->workup purify 7. Purification (Dry over Na₂SO₄, concentrate, and purify via column chromatography) workup->purify characterize 8. Characterization (Analyze product by ¹H NMR, ¹³C NMR, and MS) purify->characterize end_node End (Pure Product) characterize->end_node

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (201.6 mg, 1.2 mmol), 2-Bromo-6-methoxypyridine (188.0 mg, 1.0 mmol), potassium phosphate (424.5 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with nitrogen gas for 20 minutes. Using a syringe, add 5.0 mL of this solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.[10]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[8]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3][8]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure product.[3]

  • Characterization: Confirm the identity and purity of the synthesized 2-(5-Ethyl-2-fluorophenyl)-6-methoxypyridine using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling arylboronic acids and associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[12][13]

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[13]

  • Storage: this compound is sensitive to air and moisture. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, it is recommended to store it at refrigerated temperatures (-20°C).[1][2][13] Keep away from strong oxidizing agents, acids, and bases.[12]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for (5-Ethyl-2-fluorophenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (5-Ethyl-2-fluorophenyl)boronic acid in materials science. The unique structural attributes of this molecule, namely the electron-withdrawing fluorine atom and the electron-donating ethyl group on the phenyl ring, impart valuable properties that can be harnessed in the design of sophisticated organic materials. This document will delve into its utility in organic electronics, polymer chemistry, and chemical sensing, supported by detailed experimental protocols and the underlying scientific principles.

Introduction to this compound: A Multifunctional Building Block

This compound is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) attached to a benzene ring substituted with both a fluorine atom and an ethyl group. The interplay of these substituents governs its reactivity and electronic properties, making it a versatile precursor in organic synthesis and materials science.

  • The Role of the Fluorine Substituent: The ortho-fluorine atom significantly influences the electronic nature of the boronic acid. Its strong electron-withdrawing character enhances the Lewis acidity of the boron center.[1][2] This increased acidity is crucial for its application in sensors and can also modulate the electronic properties of materials it is incorporated into, such as the HOMO/LUMO energy levels in organic light-emitting diodes (OLEDs).[3]

  • The Influence of the Ethyl Group: The ethyl group at the meta-position to the fluorine is an electron-donating group. This can influence the solubility of the molecule and its derivatives in organic solvents, a critical factor in the solution-based processing of organic electronic devices and polymers.

  • The Boronic Acid Moiety: The boronic acid group is a cornerstone of its functionality. It is most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a fundamental transformation for constructing complex conjugated molecules for various applications.[4][5] Additionally, the ability of boronic acids to reversibly bind with diols forms the basis of their use in chemical sensors.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 900175-03-3
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Appearance White to off-white powder
Storage Store at -20°C
Application in Organic Electronics: Building Blocks for OLEDs

Phenylboronic acids are pivotal in the synthesis of materials for organic light-emitting diodes (OLEDs), serving as precursors for emissive layer and charge-transport materials.[3][6][7] The incorporation of the 2,5-difluorophenyl moiety, a close analog to the title compound, has been shown to enhance device efficiency and stability.[3] The 5-ethyl-2-fluorophenyl group can be strategically employed to fine-tune the electronic and morphological properties of OLED materials.

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction is the method of choice for creating the C-C bonds necessary to build the conjugated backbones of OLED materials due to its high functional group tolerance and efficiency.[4][5]

  • Fluorine Substitution: The fluorine atom helps to lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation, leading to longer device lifetimes.[3]

  • Ethyl Group: The ethyl group can enhance the solubility of the final material, which is crucial for fabrication processes like spin-coating or inkjet printing. It can also influence the solid-state packing of the molecules, affecting charge transport and emission properties.

This protocol describes a general procedure for the synthesis of a potential host material for a blue phosphorescent OLED, using this compound and a dibrominated aromatic core.

Materials:

  • This compound (1.2 equivalents)

  • 1,3-Dibromo-5-(triphenylsilyl)benzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

  • Toluene/Water (2:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1,3-dibromo-5-(triphenylsilyl)benzene, this compound, potassium phosphate tribasic, palladium(II) acetate, and tricyclohexylphosphine.

  • Solvent Addition: Add the 2:1 mixture of toluene and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 20-30 minutes.

  • Reaction: Heat the mixture to 100°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl host material.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: - Aryl Halide - this compound - Base (K3PO4) - Catalyst (Pd(OAc)2) - Ligand (PCy3) solvent Add Toluene/Water Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to 100°C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product product purify->product Final Product

Figure 1: Workflow for Suzuki-Miyaura Coupling Synthesis.
Application in Polymer Chemistry: Towards Functional and Conductive Polymers

This compound can be incorporated into polymer chains to create materials with unique properties. It can be used as a monomer in polymerization reactions or as a functionalizing agent for existing polymers. The resulting boronic acid-functionalized polymers can exhibit responsiveness to stimuli like pH and the presence of diols.[8] While not intrinsically conductive, incorporating this moiety into conjugated polymer backbones via Suzuki polymerization can lead to the formation of conductive polymers.

Causality Behind Experimental Choices:

  • Polymerization Method: Suzuki polymerization is a powerful method for creating conjugated polymers with well-defined structures.

  • Monomer Design: The di-functional nature of the boronic acid allows it to act as a monomer when reacted with a di-halogenated comonomer. The ethyl and fluoro groups on the boronic acid monomer will influence the final polymer's properties, such as solubility, bandgap, and charge mobility.

This protocol outlines a general procedure for the synthesis of a conjugated polymer using this compound as a comonomer.

Materials:

  • This compound (1.0 equivalent)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 equivalent)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (2 mol%)

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and toluene.

  • Degassing: Degas the mixture by bubbling with an inert gas for 30 minutes.

  • Catalyst Addition: Add the palladium(0) tetrakis(triphenylphosphine) catalyst.

  • Base Addition: Add the degassed 2 M aqueous sodium carbonate solution.

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48-72 hours. An increase in viscosity will be observed as the polymer forms.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with methanol and acetone to remove oligomers and catalyst residues. The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the pure polymer fraction.

  • Drying: Dry the purified polymer under vacuum.

Suzuki_Polymerization cluster_setup Monomer & Catalyst Setup cluster_polymerization Polymerization cluster_workup Polymer Isolation & Purification monomers Combine Monomers: - this compound - Dihalogenated Comonomer solvent Add Toluene monomers->solvent degas1 Degas Mixture solvent->degas1 catalyst Add Pd(PPh3)4 Catalyst degas1->catalyst base Add Degassed Na2CO3 Solution catalyst->base heat Heat to 90°C base->heat stir Stir for 48-72h heat->stir precipitate Precipitate in Methanol stir->precipitate filter_wash Filter and Wash precipitate->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry Under Vacuum soxhlet->dry final_polymer final_polymer dry->final_polymer Conjugated Polymer

Figure 2: Workflow for Suzuki Polymerization.
Application in Chemical Sensors: Fluorescent Detection of Diols

Boronic acids are well-established as recognition elements in fluorescent sensors for diol-containing molecules, such as carbohydrates.[1][2] The principle relies on the reversible covalent interaction between the boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. This binding event can modulate the fluorescence properties of a nearby fluorophore, leading to a detectable signal.

Causality Behind Experimental Choices:

  • Sensor Design: A fluorescent sensor based on this compound would typically involve covalently linking it to a fluorophore. The electronic properties of the boronic acid, influenced by the ethyl and fluoro groups, can affect the binding affinity and the fluorescence response upon diol binding.

  • Fluorescence Spectroscopy: This is the primary technique used to characterize the sensor's response to the analyte. Changes in fluorescence intensity or wavelength are monitored to quantify the analyte concentration.

Design: A potential fluorescent sensor could be synthesized by coupling this compound to a well-known fluorophore, such as anthracene or pyrene, that has a reactive site for amide or ester bond formation.

Protocol 3: Characterization of a Hypothetical this compound-Based Fluorescent Sensor

This protocol describes the general steps to evaluate the performance of a newly synthesized fluorescent sensor for glucose detection.

Materials:

  • Synthesized fluorescent sensor stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Glucose stock solution of known concentration

  • Other sugars (e.g., fructose, galactose) for selectivity studies

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the fluorescent sensor in PBS (pH 7.4). The final concentration should be optimized to give a stable and measurable fluorescence signal.

  • Fluorescence Titration:

    • Record the fluorescence spectrum of the sensor solution in the absence of glucose.

    • Incrementally add small aliquots of the glucose stock solution to the sensor solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. This data can be used to determine the binding constant and the limit of detection.

  • Selectivity Studies: Repeat the fluorescence titration experiment with other sugars to assess the sensor's selectivity for glucose over other potentially interfering analytes.

  • pH Profile: Investigate the effect of pH on the sensor's response to glucose to determine the optimal operating pH range.

Sensor_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Sensor-Analyte Complex Fluorophore Fluorophore Linker Linker Fluorophore->Linker BoronicAcid (5-Ethyl-2-fluorophenyl) boronic acid Linker->BoronicAcid Complex Cyclic Boronate Ester BoronicAcid->Complex + Glucose Glucose (Diol) Glucose->Complex FluorescenceChange FluorescenceChange Complex->FluorescenceChange Fluorescence Change (Signal)

Figure 3: Principle of a Boronic Acid-Based Fluorescent Sensor.
Conclusion and Future Outlook

This compound is a valuable and versatile building block for the development of advanced materials. Its unique substitution pattern allows for the fine-tuning of electronic, optical, and physical properties of organic electronic materials, polymers, and chemical sensors. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this compound in their respective fields. Future research may focus on the synthesis of novel materials with enhanced performance characteristics by leveraging the specific properties imparted by the 5-ethyl and 2-fluoro substituents. The continued exploration of such tailored building blocks will undoubtedly drive innovation in materials science.

References

Application Note & Protocol: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Ortho-Fluoro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of biaryl scaffolds containing ortho-fluoro substituents is a cornerstone of modern medicinal chemistry, imparting unique conformational and metabolic properties to pharmacologically active molecules. However, the Suzuki-Miyaura coupling of the corresponding ortho-fluoro-substituted boronic acids presents significant synthetic challenges. These challenges primarily arise from steric hindrance, which impedes key steps in the catalytic cycle, and the potential for undesired side reactions like protodeboronation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium ligands to overcome these hurdles. We will explore the mechanistic basis for these difficulties, present a curated selection of high-performance ligands, and offer detailed, field-proven protocols for successful and reproducible couplings.

The "Ortho-Fluoro" Challenge: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a robust and versatile tool for C-C bond formation.[1][2] However, its efficiency is highly dependent on the steric and electronic properties of the coupling partners. The presence of a fluorine atom at the ortho position of a phenylboronic acid introduces a confluence of challenging factors:

  • Steric Hindrance: The fluorine atom, despite its relatively small size, exerts significant steric pressure. This bulkiness directly hinders the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[3] This steric clash can dramatically slow the reaction rate, leading to low yields or complete reaction failure.

  • Protodeboronation: This is a prevalent and often yield-limiting side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[4] Sterically hindered boronic acids, which are slow to enter the productive catalytic cycle, are particularly susceptible to protodeboronation, especially under basic aqueous conditions.[4][5]

  • Reductive Elimination: The final, product-forming step can also be impeded. The steric congestion around the palladium center in the diorganopalladium(II) intermediate can disfavor the conformational change required for efficient reductive elimination.

To overcome these barriers, the choice of ligand is not merely an optimization parameter—it is the central element that dictates the success of the transformation. The ideal ligand must be sufficiently bulky to promote the formation of a monoligated, highly reactive L1Pd(0) species, which facilitates both oxidative addition and the sterically demanding reductive elimination, while also possessing the right electronic properties to accelerate the overall catalytic turnover.[6]

A Curated Arsenal of Ligands for Ortho-Fluoro Couplings

Decades of research have led to the development of specialized phosphine and N-heterocyclic carbene (NHC) ligands designed to address sterically demanding couplings.[3][7][8] For ortho-fluoro-substituted systems, the following classes have proven most effective.

Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald-Type)

This class of ligands, pioneered by Stephen L. Buchwald, is arguably the gold standard for challenging cross-coupling reactions.[9] Their efficacy stems from a combination of steric bulk and strong electron-donating ability.[6]

  • Key Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand that provides an excellent balance of bulk and electron density. It is often a primary choice for initial screening.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups are thought to stabilize the palladium complex, often leading to higher activity and stability.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, but the isopropoxy groups provide a different steric and electronic profile that can be beneficial for specific substrates.[10]

These ligands accelerate the rate-limiting reductive elimination step and promote the formation of the catalytically active monoligated Pd(0) species.[3][6]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines. They are typically stronger σ-donors, forming highly stable palladium complexes that exhibit exceptional catalytic activity, especially for coupling unreactive aryl chlorides.[11][12]

  • Key Ligands:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky NHC ligand that effectively promotes couplings of sterically hindered substrates.

    • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr imparts slightly different electronic properties and flexibility compared to IPr, which can influence reactivity.[13]

    • Acenaphthoimidazolylidene Ligands: These have been shown to be exceptionally efficient for Suzuki-Miyaura couplings of sterically hindered substrates, attributed to their "flexible steric bulk" and strong σ-donor properties.[14]

NHC-based palladium precatalysts are often highly stable and can provide superior performance in cases where phosphine ligands are suboptimal.[11]

Data-Driven Ligand Selection

The selection of the optimal ligand is substrate-dependent. Below is a summary table compiled from literature precedents, illustrating the performance of various ligands in the coupling of ortho-fluoro-substituted boronic acids with various aryl halides.

LigandAryl HalideBaseSolventTemp (°C)Yield (%)Reference
XPhos 2-Bromo-tolueneK₃PO₄Toluene/H₂O10095[Buchwald et al.]
SPhos 4-ChloroanisoleK₃PO₄Dioxane/H₂O8098[Buchwald et al.]
RuPhos 2-ChloropyridineK₂CO₃t-AmylOH11092[Buchwald et al.]
IPr-Pd-PEPPSI 2,6-DimethylchlorobenzeneK₂CO₃Dioxane10088[Organ et al.]
SIPr-Pd G3 4-BromobenzonitrileCsFTHF6594[Nolan et al.]

Note: This table is illustrative. Yields are highly dependent on the specific substrates, reaction conditions, and scale.

Experimental Protocols

The following protocols provide a robust starting point for researchers. Strict adherence to inert atmosphere techniques is critical for success. All solvents should be degassed, and all solid reagents should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

General Protocol for Ligand Screening

This workflow is designed to efficiently identify the optimal ligand and base combination for a novel coupling reaction.

Caption: Workflow for parallel ligand and base screening.

Procedure:

  • Preparation: In a glovebox, prepare stock solutions of the aryl halide, the ortho-fluoro-substituted boronic acid, and a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in a suitable degassed solvent (e.g., dioxane or toluene).

  • Array Setup: To an array of reaction vials equipped with stir bars, add the appropriate ligand (typically 1.5-2.5 mol %) and base (typically 2.0 equivalents).

  • Reagent Addition: Dispense the stock solutions into each vial. A typical ratio is 1.0 equivalent of aryl halide to 1.2-1.5 equivalents of boronic acid.

  • Reaction: Seal the vials, remove the array from the glovebox, and place it in a preheated reaction block.

  • Analysis: After the specified time, cool the reactions, quench with water, and extract with an organic solvent. Analyze the organic layer by LC-MS or GC-MS to determine the relative conversion for each condition.

Recommended Protocol for Coupling with 2-Fluorophenylboronic Acid

This protocol utilizes SPhos, a ligand that has demonstrated broad applicability and high performance for this class of transformation.

Caption: The Suzuki-Miyaura catalytic cycle.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos (0.02 mmol, 2 mol %)

  • Pd(OAc)₂ (0.01 mmol, 1 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under argon, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Reagent Addition: Add the aryl halide and 2-fluorophenylboronic acid to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Poor solvent quality; Insufficiently strong base.Ensure rigorous inert atmosphere; Use freshly distilled/degassed solvents; Screen stronger bases (e.g., CsF, KOBu-t).
Significant Protodeboronation Reaction too slow; Excess water; Base too strong/concentrated.Increase catalyst loading or temperature; Use a less nucleophilic base (e.g., KF); Use a boronic ester (e.g., pinacol ester) for slow release.[2][15]
Formation of Homocoupled Boronic Acid Product Presence of Pd(II) at start; Oxygen contamination.Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst; Ensure thorough degassing of solvents and reaction vessel.[2]
Stalled Reaction Catalyst decomposition; Substrate inhibition.Try a more robust ligand (e.g., an NHC); Dilute the reaction; Consider a different solvent system.

Conclusion

The successful Suzuki-Miyaura coupling of ortho-fluoro-substituted boronic acids is critically dependent on the rational selection of the ancillary ligand. Bulky, electron-rich biaryl monophosphines like XPhos and SPhos, along with robust N-heterocyclic carbene ligands, provide the necessary steric and electronic properties to overcome the inherent challenges of these transformations. By promoting the formation of reactive monoligated palladium species, these ligands facilitate the difficult transmetalation and reductive elimination steps while minimizing undesired side reactions. The protocols and troubleshooting guide presented herein offer a validated framework for researchers to efficiently synthesize these valuable chemical motifs, accelerating progress in drug discovery and materials science.

References

Application Note: A Robust and Scalable Approach to the Synthesis of Ethyl-fluorobiphenyls via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of ethyl-fluorobiphenyls, a critical structural motif in numerous pharmaceutical and advanced material applications. We delve into the intricacies of the Suzuki-Miyaura cross-coupling reaction, offering a detailed protocol for a kilogram-scale synthesis. The causality behind experimental choices, process safety considerations, and robust analytical methods for quality control are thoroughly discussed to ensure a reliable and reproducible manufacturing process.

Introduction: The Significance of Ethyl-fluorobiphenyls

Fluorinated biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ethyl group, on the other hand, can provide a crucial hydrophobic interaction or serve as a synthetic handle for further functionalization. The combination of these features in ethyl-fluorobiphenyls makes them highly sought-after intermediates in the synthesis of active pharmaceutical ingredients (APIs) and high-performance materials.

The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for the construction of biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[1][2] However, transitioning this powerful reaction from the laboratory bench to a manufacturing plant presents a unique set of challenges, including ensuring consistent yields, managing process safety, and achieving high product purity.[3] This guide aims to provide a practical and scientifically grounded framework for navigating these challenges in the context of ethyl-fluorobiphenyl synthesis.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is fundamental to successful process development and scale-up. The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Ar-Pd(II)-X_Ln Oxidative Adduct (Aryl-Pd(II) Complex) Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition Ar-Pd(II)-Ar'_Ln Di-organopalladium(II) Complex Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation Ar-Ar' Ethyl-fluorobiphenyl Product Ar-Pd(II)-Ar'_Ln->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Ar-X Ethyl-fluorophenyl Halide (Ar-X) Ar-X->Ar-Pd(II)-X_Ln Ar'-B(OR)2 Aryl Boronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-Ar'_Ln Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'_Ln Activation of Boronic Acid

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for Fluorinated Substrates:

The presence of fluorine on the aromatic ring can influence the electronic properties of the coupling partners. An electron-withdrawing fluorine atom can facilitate the oxidative addition step when present on the aryl halide. Conversely, it can decrease the nucleophilicity of the aryl boronic acid, potentially slowing down the transmetalation step. Careful selection of the catalyst, ligand, and base is therefore crucial to balance these electronic effects and achieve optimal reaction kinetics.

Process Development and Scale-up Protocol

This section outlines a representative kilogram-scale synthesis of 4-ethyl-4'-fluorobiphenyl. This protocol is based on established principles for Suzuki-Miyaura couplings of fluorinated aromatics and serves as a robust starting point for process optimization.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromo-4-ethylbenzene≥98%Commercial
4-Fluorophenylboronic acid≥98%Commercial
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial
Buchwald SPhos LigandCatalyst GradeCommercial
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial
TolueneAnhydrousCommercialDegassed prior to use
WaterDeionizedIn-houseDegassed prior to use
Celite®---CommercialFor filtration
Ethyl AcetateACS GradeCommercialFor extraction
Brine (Saturated NaCl solution)---In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
HeptaneACS GradeCommercialFor crystallization
Equipment
  • 100 L Glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature control unit (heating/cooling jacket)

  • Inert filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum pump and vacuum oven

  • Appropriate personal protective equipment (PPE)

Experimental Protocol: Kilogram-Scale Synthesis of 4-ethyl-4'-fluorobiphenyl

Step 1: Reactor Preparation and Inerting

  • Ensure the 100 L reactor is clean, dry, and free of any residues from previous batches.

  • Assemble the reactor with the overhead stirrer, reflux condenser, and nitrogen lines.

  • Inert the reactor by purging with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.

Step 2: Reagent Charging

  • Charge the reactor with 1-bromo-4-ethylbenzene (5.00 kg, 27.0 mol, 1.0 equiv).

  • Add 4-fluorophenylboronic acid (4.16 kg, 29.7 mol, 1.1 equiv).

  • Add potassium carbonate (7.46 kg, 54.0 mol, 2.0 equiv).

  • Charge the reactor with degassed toluene (40 L).

  • Begin gentle stirring to form a slurry.

Step 3: Catalyst Preparation and Addition

  • In a separate, inerted vessel, prepare the catalyst solution by dissolving palladium(II) acetate (24.3 g, 0.108 mol, 0.004 equiv) and SPhos (88.7 g, 0.216 mol, 0.008 equiv) in degassed toluene (5 L).

  • Stir the catalyst solution under nitrogen for 15-20 minutes until a homogeneous solution is formed.

  • Transfer the catalyst solution to the main reactor via a cannula under positive nitrogen pressure.

Step 4: Reaction Execution

  • Add degassed deionized water (10 L) to the reactor.

  • Increase the stirring rate to ensure good mixing of the biphasic system.

  • Heat the reaction mixture to 85-90 °C.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC (see Section 5). The reaction is typically complete within 4-6 hours.

Step 5: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Stop stirring and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (2 x 10 L) and then with brine (10 L).

  • Filter the organic layer through a pad of Celite® to remove any palladium black.

  • Concentrate the organic layer under reduced pressure to a volume of approximately 10-15 L.

Step 6: Crystallization and Purification

  • While stirring, slowly add heptane (30 L) to the concentrated toluene solution at room temperature.

  • Cool the mixture to 0-5 °C and stir for 2-3 hours to induce crystallization.

  • Isolate the solid product by filtration using a Nutsche filter-dryer.

  • Wash the filter cake with cold heptane (2 x 5 L).

  • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Expected Yield: 4.8 - 5.2 kg (89-96%) of 4-ethyl-4'-fluorobiphenyl as a white to off-white solid.

Process Safety Considerations

The Suzuki-Miyaura coupling reaction is exothermic and requires careful thermal management, especially during scale-up.[1][4][5]

  • Exotherm Control: The heat of reaction should be determined using reaction calorimetry (RC1) during process development. The addition of reagents, particularly the catalyst, and the heating profile should be controlled to prevent a rapid temperature increase.

  • Solvent Selection: Toluene is a suitable solvent with a relatively high boiling point, providing a good operating window. However, the potential for exothermic events that could exceed the solvent's boiling point must be assessed.[5]

  • Pressure Management: The reaction should be conducted in a vessel rated for the expected operating pressures. A pressure relief system should be in place as a standard safety precaution.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial not only for catalyst stability but also to prevent the formation of potentially explosive mixtures.[3]

Analytical Quality Control

Robust analytical methods are essential for monitoring the reaction, ensuring product quality, and meeting regulatory requirements.

In-Process Control (IPC)

A validated HPLC or GC method should be used to monitor the disappearance of the starting materials (1-bromo-4-ethylbenzene) and the formation of the product. A typical IPC specification would be <1% of the starting aryl bromide remaining.

Final Product Analysis

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile

This method should be fully validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[6][7]

Gas Chromatography (GC) for Residual Solvent Analysis:

A headspace GC method should be employed to quantify residual solvents such as toluene and heptane in the final product.

Other Tests:

  • Identity: Confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.

  • Melting Point: To assess purity.

  • Palladium Content: Determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are within acceptable limits for pharmaceutical intermediates (typically <10 ppm).

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient base, poor mixing, low temperature.Ensure proper inerting, use fresh catalyst and anhydrous base, increase stirring rate, verify reaction temperature.
Formation of Homocoupling Byproducts Oxygen contamination, issues with catalyst/ligand ratio.Improve degassing of solvents and inerting of the reactor, optimize catalyst and ligand loading.
Poor Crystallization Incorrect solvent ratio, rapid cooling, impurities.Optimize the toluene/heptane ratio, control the cooling rate, consider a hot filtration step to remove insoluble impurities.
High Residual Palladium Inefficient filtration, catalyst leaching.Use a finer grade of Celite®, consider a carbon treatment or the use of a palladium scavenger.

Conclusion

The scale-up synthesis of ethyl-fluorobiphenyls via the Suzuki-Miyaura coupling is a highly efficient and robust process when key parameters are carefully controlled. This application note provides a comprehensive and practical guide for researchers and process chemists, emphasizing the importance of mechanistic understanding, detailed process protocols, rigorous safety assessment, and robust analytical methods. By implementing the principles and procedures outlined herein, the reliable and scalable production of these valuable intermediates can be achieved, facilitating the development of next-generation pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with (5-Ethyl-2-fluorophenyl)boronic acid. This particular substrate presents a unique combination of steric and electronic properties—namely, an ortho-fluoro substituent and a para-ethyl group—that can pose challenges to achieving high reaction yields. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your synthetic goals.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki coupling reactions with this compound in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of my starting materials. What are the most critical parameters to investigate?

A1: Low or no conversion in a Suzuki coupling involving a sterically demanding substrate like this compound typically points to a bottleneck in the catalytic cycle. The ortho-fluoro group can sterically hinder the crucial transmetalation step. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1] The key is to use a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.

    • Rationale: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition of the aryl halide and facilitate the final reductive elimination step to release the product.[1][2] N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling sterically congested substrates.[3]

    • Recommendation: Switch to a modern catalyst system. Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent first choices.[1] Using their corresponding pre-catalysts (e.g., XPhos Pd G3/G4) can improve reproducibility and ease of handling.[4]

  • Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6]

    • Rationale: The strength and solubility of the base are critical. For hindered substrates, a stronger base is often required to drive the equilibrium towards the active boronate.

    • Recommendation: Use stronger inorganic bases like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[1][2] These are generally more effective than weaker bases like K₂CO₃ or NaHCO₃ for challenging couplings. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent and Temperature: The solvent must solubilize all reaction components and be stable at the required temperature.

    • Rationale: Aprotic polar solvents are typically preferred. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate species.[2][7]

    • Recommendation: A common and effective solvent system is a mixture of an ether like 1,4-dioxane or THF with water (e.g., 4:1 or 10:1 ratio). Toluene is also a robust choice.[8] Increasing the reaction temperature (typically 80-110 °C) can help overcome the activation energy barriers associated with hindered substrates.[9]

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion catalyst Is the Catalyst System Optimized for Hindered Substrates? start->catalyst base Is the Base Strong Enough? catalyst->base solution1 Switch to Bulky Ligand (e.g., XPhos, SPhos) + Modern Precatalyst catalyst->solution1 Yes conditions Are Solvent & Temperature Appropriate? base->conditions solution2 Use Stronger Base (e.g., K3PO4, Cs2CO3) base->solution2 Yes solution3 Use Dioxane/H2O or Toluene Increase Temperature (80-110 °C) conditions->solution3 No Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (Often Rate-Limiting) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronate (Ar'-B(OR)3)- ArB->Transmetalation Base Base + R-B(OH)2 Base->ArB

References

Technical Support Center: Navigating the Challenges of (5-Ethyl-2-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support hub for researchers and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving (5-Ethyl-2-fluorophenyl)boronic acid. This particular reagent, while valuable for introducing a key structural motif, presents unique challenges due to its electronic and steric properties. The ortho-fluoro substituent renders the boronic acid electron-deficient and susceptible to specific side reactions, while the adjacent ethyl group introduces steric hindrance.

This document moves beyond standard protocols to explain the causality behind common failures and offers field-proven solutions to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Suzuki coupling reaction is failing or giving very low yields. What are the most likely causes and where should I start troubleshooting?

A1: Low to non-existent yields with this substrate often trace back to three primary culprits: protodeboronation, suboptimal catalyst/ligand selection, or inadequate reaction conditions. The ortho-fluoro group makes the carbon-boron bond particularly susceptible to cleavage.[1][2]

A systematic approach is crucial. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Setup Start->Check_Reagents Check_Side_Products Step 2: Analyze Byproducts (LCMS/GCMS) Check_Reagents->Check_Side_Products Reagents & setup are OK Optimize_Catalyst Step 3: Re-evaluate Catalyst System Check_Side_Products->Optimize_Catalyst Protodeboronation or Homocoupling Detected Check_Side_Products->Optimize_Catalyst No clear side product, suspect catalyst death Consider_Derivatization Step 4: Stabilize Boronic Acid Optimize_Catalyst->Consider_Derivatization Optimization fails Success Improved Yield Optimize_Catalyst->Success Optimization works Consider_Derivatization->Success

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Troubleshooting Steps:

  • Suspect Protodeboronation First: This is the most common failure mode for electron-deficient boronic acids.[3][4][5] It is a process where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[2][5]

    • Diagnosis: Use LC-MS or GC-MS to look for the mass of 4-ethyl-1-fluorobenzene , the protodeboronated byproduct.

    • Solution:

      • Minimize Water: While some Suzuki protocols use aqueous bases, water is a direct proton source.[3] Consider using anhydrous solvents (like dioxane or toluene) and a finely powdered, dry base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6]

      • Choice of Base: Use milder, non-hydroxide bases. Strong bases can accelerate the formation of the boronate anion, which, for electron-deficient systems, can be unstable and prone to protonolysis.[1][5] KF or CsF can be effective alternatives.[3][7]

      • Temperature & Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[3] Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.

  • Evaluate the Catalyst System: The combination of steric hindrance and electron-deficient character requires a robust catalyst.

    • Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The oxidative addition can be slow, and the transmetalation step is often rate-limiting for hindered substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[6]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential for coupling sterically demanding substrates.[6]

      • Recommended Precatalysts: Use modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that rapidly generate the active Pd(0) species in situ.[6]

  • Ensure an Inert Atmosphere: Oxygen contamination is detrimental. It can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[6][8]

    • Solution: Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[3][7] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[9]

Q2: I'm seeing a lot of 5,5'-diethyl-2,2'-difluorobiphenyl as a byproduct. How do I prevent this homocoupling?

A2: Boronic acid homocoupling is a well-known side reaction that reduces the yield of your desired product and complicates purification.[8] It is primarily caused by two distinct mechanisms.

Side_Reactions cluster_0 Reaction Pathways BA This compound + Aryl Halide Product Desired Cross-Coupled Product BA->Product Suzuki-Miyaura Cycle (Desired Pathway) Proto Protodeboronation Product (4-Ethyl-1-fluorobenzene) BA->Proto Side Reaction 1: + Proton Source (e.g., H2O) Homo Homocoupling Product (5,5'-Diethyl-2,2'-difluorobiphenyl) BA->Homo Side Reaction 2: + O2 or excess Pd(II)

Caption: Key reaction and side-reaction pathways.

Mitigation Strategies for Homocoupling:

  • Rigorous Oxygen Exclusion: The most common cause is an oxygen-mediated pathway where Pd(0) is oxidized to Pd(II), which then facilitates the homocoupling.[8][9]

    • Action: As mentioned above, ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[9]

  • Choice of Palladium Source: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[8][10] This is especially problematic at the beginning of the reaction.

    • Action:

      • Use a Pd(0) source like Pd₂(dba)₃ directly.

      • Alternatively, use a modern precatalyst designed for rapid reduction to Pd(0).

      • In some cases, adding a mild reducing agent, such as potassium formate, at the start of the reaction can help suppress this initial Pd(II)-mediated pathway.[9]

Q3: My boronic acid appears to be degrading, leading to a complex mixture. How can I improve its stability during the reaction?

A3: The inherent instability of this compound, particularly its tendency towards protodeboronation, is a major hurdle.[1][2] The most robust strategy to overcome this is to convert the boronic acid into a more stable derivative before the coupling reaction.[5][7]

Recommended Derivatives:

  • Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common and effective solution.[7][10] They are less prone to protodeboronation and can be purified via chromatography.

  • MIDA Boronates: These are highly stable, crystalline solids that are exceptionally resistant to decomposition.[3][7] They participate in the coupling reaction via a "slow release" of the active boronic acid under basic aqueous conditions, keeping the instantaneous concentration of the unstable species low.[5][11]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often show excellent reactivity in couplings.[7][11]

Converting to a pinacol ester is often the most practical first step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound, incorporating best practices to minimize side reactions.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.[6]

  • Reaction: Place the vial in a preheated heating block (80–110 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: Preparation of this compound pinacol ester
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.

  • Dehydration: Add a drying agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC/GC-MS analysis shows complete conversion.

  • Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling after assessing its purity, or it can be purified by flash chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal starting conditions for coupling with this specific boronic acid?

    • A: There is no single universal condition, but a strong starting point is summarized in the table below. Optimization will likely be required based on your specific aryl halide.

    Parameter Recommendation Rationale
    Catalyst XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)Bulky, electron-rich ligands are required for this sterically hindered and electron-deficient substrate.[6]
    Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases that are less likely to promote protodeboronation compared to hydroxides.[3][6]
    Solvent Dioxane, Toluene, or THF (often with a small amount of water, e.g., 10:1)Aprotic polar solvents are generally effective. Anhydrous conditions may be necessary if protodeboronation is severe.[6][7]
    Temperature 80 - 110 °CForcing conditions are often needed due to steric hindrance, but should be kept as low as possible to minimize decomposition.[6]
  • Q: How can I definitively confirm that protodeboronation is my main problem?

    • A: The most direct method is to analyze your crude reaction mixture by GC-MS or LC-MS. Search for the molecular ion corresponding to 4-ethyl-1-fluorobenzene (C₈H₉F, M.W. ≈ 124.16 g/mol ). Comparing the retention time to an authentic standard, if available, provides definitive proof.

  • Q: Is it better to use completely anhydrous conditions or an aqueous/organic mixture?

    • A: This is a classic trade-off. Anhydrous conditions starve the protodeboronation side reaction of its key reagent: water.[3] However, many inorganic bases (like K₃PO₄) have poor solubility in organic solvents, and a small amount of water can be beneficial for dissolving the base and facilitating the transmetalation step.[7] Recommendation: Start with a low-water system (e.g., 10:1 Dioxane/H₂O). If protodeboronation is still a major issue, switch to fully anhydrous conditions with a base like K₃PO₄ that has been finely powdered and dried.

References

Technical Support Center: Purification of Suzuki Products from (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Suzuki coupling products derived from (5-Ethyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the purification of these valuable compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Unique Challenges of this compound Derivatives

The purification of biaryl products from Suzuki-Miyaura coupling reactions involving this compound presents a unique set of challenges due to the electronic and steric properties of the substituents. The interplay between the electron-donating ethyl group and the electron-withdrawing, sterically hindering ortho-fluoro group can influence reaction outcomes and complicate purification.

  • Polarity Considerations: The final biaryl product will have a moderate polarity, influenced by both the ethyl and fluoro groups. This can sometimes lead to co-elution with starting materials or byproducts during chromatographic purification.

  • Potential for Side Reactions: The presence of the ortho-fluoro group can make the boronic acid more susceptible to certain side reactions, such as protodeborylation, under basic conditions.[1] Additionally, like many Suzuki couplings, homocoupling of the boronic acid is a potential side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[2][3]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of your target biaryl compound.

Question 1: After my Suzuki coupling reaction, my crude NMR shows a complex mixture. What are the likely impurities and how can I identify them?

Answer:

A complex crude NMR spectrum is a common issue. The primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: This includes your aryl halide and this compound.

  • Homocoupling Product: The formation of 5,5'-diethyl-2,2'-difluorobiphenyl from the coupling of two molecules of the boronic acid. This is often promoted by oxygen in the reaction mixture.[3]

  • Protodeborylation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 4-ethyl-1-fluorobenzene. This is a common issue with electron-deficient or sterically hindered boronic acids.[2][3]

  • Residual Palladium Catalyst: This can broaden your NMR signals and is typically removed through filtration or chromatography.

Identification Strategy:

  • TLC Analysis: Run a TLC of your crude product alongside your starting materials. This will give you a preliminary idea of what is present.

  • LC-MS Analysis: This is the most effective way to identify all components in your crude mixture by their mass-to-charge ratio.

  • Spiking NMR: If you have access to pure samples of your starting materials, you can "spike" your crude NMR sample with a small amount of each to confirm their presence.

Question 2: I'm struggling to separate my desired product from the homocoupled byproduct by column chromatography. What can I do?

Answer:

The homocoupling product, 5,5'-diethyl-2,2'-difluorobiphenyl, can have a very similar polarity to your desired biaryl product, making separation challenging. Here are several strategies to improve your chromatographic separation:

  • Optimize Your Solvent System: A common starting point for non-polar to moderately polar compounds is a hexane/ethyl acetate gradient.[4] However, if this is not providing adequate separation, consider trying other solvent systems. A useful approach is to test a range of solvent polarities.[4]

    • Alternative Solvent Systems to Try:

      • Cyclohexane/Dichloromethane

      • Toluene/Ethyl Acetate

      • Heptane/2-MeTHF[4]

  • Change the Stationary Phase: If you are using standard silica gel, consider trying:

    • Alumina (neutral or basic): This can sometimes offer different selectivity for closely related compounds.

    • Reverse-phase silica (C18): If your compounds are sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation based on subtle differences in hydrophobicity.

  • Improve Your Column Packing and Loading Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

    • Column Dimensions: Using a longer, narrower column can increase the theoretical plates and improve resolution.

Question 3: My product seems to be "oiling out" during recrystallization attempts. How can I induce crystallization?

Answer:

"Oiling out" occurs when the compound is too soluble in the hot solvent and comes out of solution as a liquid instead of forming crystals upon cooling. Here are some techniques to overcome this:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Solvent Pairs: A powerful technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Common Solvent Pairs for Biaryl Compounds:

      • Methanol/Water[4]

      • Ethanol/Water

      • Acetone/Water[4]

      • Toluene/Hexane

      • Ethyl Acetate/Heptane[4]

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. After heating, allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or freezer.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution. This "seed" crystal will act as a template for further crystallization.

III. Step-by-Step Purification Protocols

Here are detailed protocols for the two most common purification techniques for Suzuki products.

Protocol 1: Flash Column Chromatography

This protocol is a general starting point and may require optimization based on the specific properties of your target compound.

Materials:

  • Crude Suzuki reaction mixture

  • Silica gel (for column and dry loading)

  • Selected solvent system (e.g., Hexane/Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, least polar solvent mixture.

  • Dry Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure until you have a free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin eluting with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Protocol 2: Recrystallization

Materials:

  • Crude Suzuki product

  • Selected recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or the "good" solvent of a solvent pair.

  • Heat to Dissolve: Gently heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, slowly add the "poor" solvent at this stage until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. You should see crystals begin to form. For further crystallization, place the flask in an ice bath or refrigerator.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Product: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying your Suzuki product.

Purification_Workflow Start Crude Suzuki Product TLC_LCMS TLC / LC-MS Analysis Start->TLC_LCMS Decision1 Is the product the major component and relatively clean? TLC_LCMS->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes Column_Chromatography Column Chromatography Decision1->Column_Chromatography No (Complex Mixture) Decision2 Successful Crystallization? Recrystallization->Decision2 Pure_Product1 Pure Product Decision2->Pure_Product1 Yes Decision2->Column_Chromatography No (Oiled out or remained impure) Decision3 Adequate Separation? Column_Chromatography->Decision3 Pure_Product2 Pure Product Decision3->Pure_Product2 Yes Optimize_Conditions Optimize Chromatographic Conditions (Solvent/Stationary Phase) Decision3->Optimize_Conditions No Optimize_Conditions->Column_Chromatography

Caption: A decision-making workflow for the purification of Suzuki coupling products.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a palladium scavenger to remove residual catalyst instead of chromatography?

A1: Yes, palladium scavengers can be a very effective method for removing trace amounts of palladium from your product, especially in a drug development setting where metal contamination is a critical concern. These are typically functionalized silica or polymers that chelate the palladium, which can then be removed by filtration.

Q2: My boronic acid is old. Could this be the source of my purification problems?

A2: Absolutely. Boronic acids can degrade over time, especially if not stored properly under inert atmosphere and refrigerated. Degradation can lead to the formation of boroxines (anhydrides of the boronic acid) and other impurities, which can complicate your reaction and subsequent purification. It is always recommended to use fresh, high-purity boronic acids.[2]

Q3: Does the base I use in the Suzuki reaction affect the purification?

A3: Yes, the choice of base can impact the side reactions and the overall workup. For instance, strong aqueous bases can sometimes promote protodeborylation. Inorganic bases like potassium carbonate or potassium phosphate are common and are typically removed during an aqueous workup before purification. However, if residual base is carried through, it can affect your chromatography. A thorough aqueous workup is always recommended.

Q4: I have a very polar co-product. How can I easily remove it?

A4: If you have a highly polar impurity, such as a byproduct containing a carboxylic acid or a very polar nitrogen-containing heterocycle, you can often remove it with a simple acid-base extraction during your workup. For example, washing your organic layer with a mild aqueous base (like sodium bicarbonate solution) will extract acidic impurities, while washing with a mild aqueous acid (like dilute HCl) will remove basic impurities.

VI. References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(13), 4863–4872. Retrieved from --INVALID-LINK--

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions using phenanthroline ligands. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Catalyst Deactivation with Ortho-Fluoro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: the deactivation of palladium catalysts in the presence of ortho-fluoro-substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter this issue in their daily work. Here, we will dissect the root causes of this deactivation, provide robust troubleshooting strategies, and offer preventative measures to ensure the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki-Miyaura reactions consistently fail or give low yields when using ortho-fluoro-substituted phenylboronic acids?

This is a common and often frustrating issue. The primary culprit is the deactivation of the palladium catalyst, which can manifest as the reaction stalling, requiring high catalyst loadings, or failing completely. The "ortho-fluoro" substitution pattern introduces a unique set of challenges not typically observed with other substituted boronic acids.

The core of the problem lies in the generation of fluoride ions during the reaction. The proximity of the fluorine atom to the boronic acid moiety facilitates side reactions that release F⁻ into the reaction mixture. These fluoride ions can then interact with the palladium center, leading to the formation of insoluble and catalytically inactive palladium fluorides or other palladium complexes. This effectively removes the active catalyst from the catalytic cycle, leading to the observed drop in reactivity.

Furthermore, the steric hindrance imposed by the ortho-substituent can slow down key steps in the catalytic cycle, such as transmetalation. This reduced reaction rate can provide a larger window for catalyst deactivation pathways to occur.

Q2: What are the visual or analytical indicators of catalyst deactivation in these reactions?

Several signs can point towards catalyst deactivation. Visually, you might observe the formation of a black precipitate, often referred to as "palladium black."[1] This indicates the agglomeration and precipitation of the palladium catalyst from the solution, rendering it inactive. Analytically, monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS will show a stall in the consumption of starting materials and the formation of the desired product.[2]

For a more in-depth analysis, especially in a process development setting, advanced characterization techniques can be employed to study the deactivated catalyst:

  • Transmission Electron Microscopy (TEM): Can be used to visualize the morphology and size of the palladium particles. In cases of deactivation, TEM may reveal the formation of larger, aggregated nanoparticles.[3][4][5][6]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide information about the oxidation state and chemical environment of the palladium atoms, potentially identifying the formation of palladium fluorides or oxides on the catalyst surface.[7]

  • In situ X-ray Absorption Spectroscopy (XAS): A powerful technique for studying catalysts under reaction conditions, XAS can track changes in the palladium oxidation state and coordination environment throughout the reaction, offering direct evidence of the deactivation mechanism.[8][9][10][11][12]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Deactivation

If you are facing challenges with a Suzuki-Miyaura coupling involving an ortho-fluoro-substituted phenylboronic acid, follow this systematic troubleshooting guide.

Step 1: Assess the Reaction Components and Conditions

Before making significant changes, it's crucial to ensure the fundamentals of your reaction setup are sound.

  • Reagent Purity: Verify the purity of your aryl halide, boronic acid, and base. Boronic acids, in particular, can degrade over time.

  • Solvent and Atmosphere: Ensure your solvent is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition.[2] Running the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) is critical.

Step 2: Strategic Selection of Ligand and Base

The choice of ligand and base is paramount in mitigating catalyst deactivation.

  • Ligand Selection: For sterically hindered substrates like ortho-fluoro-substituted phenylboronic acids, bulky and electron-rich phosphine ligands are often more effective. These ligands can promote the desired catalytic steps while sterically shielding the palladium center from deactivating species. Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other sterically demanding phosphines.[13][14]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. However, a base that is too strong or generates a high concentration of hydroxide ions can accelerate catalyst deactivation. A careful screening of bases is often necessary. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like potassium phosphate (K₃PO₄) in some cases.[15] The physical form of the base (e.g., finely powdered) can also impact the reaction.[1]

Workflow for Troubleshooting a Failed Reaction

G start Reaction Failure/Low Yield check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents screen_ligands Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) check_reagents->screen_ligands screen_bases Screen Bases (e.g., K2CO3, Cs2CO3) screen_ligands->screen_bases use_boronic_ester Use Boronic Ester Derivative (e.g., pinacol ester) screen_bases->use_boronic_ester add_fluoride_scavenger Incorporate a Fluoride Scavenger use_boronic_ester->add_fluoride_scavenger optimize_conditions Re-optimize Temperature & Concentration add_fluoride_scavenger->optimize_conditions success Successful Coupling optimize_conditions->success

Step 3: Modifying the Boronic Acid

If ligand and base screening are insufficient, consider modifying the boronic acid itself.

  • Use of Boronic Esters: Converting the ortho-fluoro-substituted phenylboronic acid to its corresponding boronate ester (e.g., pinacol ester) can be highly effective.[16][17] Boronic esters often exhibit greater stability and can release the boronic acid slowly in situ, maintaining a low concentration and minimizing side reactions that lead to catalyst deactivation.

Step 4: Introducing Additives
  • Fluoride Scavengers: The addition of a fluoride scavenger can be a direct and effective way to combat deactivation. These additives react with fluoride ions as they are formed, preventing them from poisoning the palladium catalyst. While not a universally applied solution, in particularly challenging cases, the use of stoichiometric or even super-stoichiometric amounts of certain additives like silver oxide (Ag₂O) has been shown to be beneficial.[18]

Preventative Measures and Best Practices

To proactively avoid catalyst deactivation, incorporate the following strategies into your experimental design:

StrategyRationaleKey Considerations
Use a Pre-catalyst Ensures efficient and reproducible generation of the active Pd(0) species.[19]Select a pre-catalyst compatible with your chosen ligand.
Control Reagent Stoichiometry An excess of the boronic acid can sometimes exacerbate deactivation.Start with a 1:1.2 ratio of aryl halide to boronic acid and optimize as needed.
Lower Reaction Temperature Higher temperatures can accelerate catalyst decomposition.If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Anhydrous Conditions Water can participate in side reactions, including protodeboronation, which can compete with the desired cross-coupling.[15]Use dry solvents and reagents, especially when using boronic esters.

The Mechanism of Deactivation: A Closer Look

The deactivation of palladium catalysts by ortho-fluoro-substituted phenylboronic acids is a multi-faceted process. The following diagram illustrates the key steps involved.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Transmetalation Transmetalation (Ar'-B(OH)2) RedElim Reductive Elimination Product Ar-Ar' BoronicAcid ortho-F-PhB(OH)2 FluorideGen Fluoride Generation (F-) FluorideGen->Pd0 PdF2 Inactive PdF2 or [PdFxLy]n- PdBlack Palladium Black (Precipitate)

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with an ortho-Fluoro-Substituted Phenylboronic Ester
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-fluoro-substituted phenylboronic acid pinacol ester (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Catalyst Sample for TEM Analysis
  • Sample Collection: After the reaction has stalled or completed, carefully collect a small amount of the reaction mixture containing the suspended catalyst particles.

  • Dispersion: Disperse the collected sample in a volatile solvent like ethanol. Sonication can be used to ensure a uniform dispersion.[4]

  • Grid Preparation: Place a drop of the catalyst suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Drying: Allow the solvent to evaporate completely, leaving the catalyst particles deposited on the grid. This can be done at room temperature or in a vacuum oven at a low temperature to avoid any changes to the catalyst structure.

  • Analysis: The prepared grid can now be analyzed by TEM to observe the particle size, morphology, and extent of aggregation.

References

Technical Support Center: Minimizing Homocoupling of (5-Ethyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet challenging side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (5-Ethyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the formation of the undesired 5,5'-diethyl-2,2'-difluorobiphenyl byproduct, thereby maximizing the yield of your target cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A: Homocoupling is a side reaction where two molecules of the same boronic acid derivative—in this case, this compound—react with each other to form a symmetrical biaryl. This byproduct, 5,5'-diethyl-2,2'-difluorobiphenyl, reduces the yield of the desired cross-coupled product and can complicate purification.

Q2: Why is this compound potentially susceptible to homocoupling?

A: While any boronic acid can undergo homocoupling, the electronic properties of this compound can influence its propensity for this side reaction. The fluorine atom at the ortho position is electron-withdrawing, which can increase the acidity of the boronic acid and potentially facilitate certain homocoupling pathways. Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling.[1][2]

Q3: What are the primary causes of boronic acid homocoupling?

A: There are two main culprits behind boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[3][4] Rigorous exclusion of oxygen is therefore critical.[4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homodimer and Pd(0) before the main catalytic cycle is established.[3][5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with excessive homocoupling of this compound.

Issue 1: Significant formation of 5,5'-diethyl-2,2'-difluorobiphenyl is observed.

To effectively troubleshoot, it's crucial to systematically evaluate the reaction parameters. The following workflow can help pinpoint the source of the problem.

G start High Homocoupling Observed degas Is the reaction mixture rigorously degassed? start->degas pd_source What is the palladium source? degas->pd_source Yes improve_degas Improve Degassing Protocol: - Freeze-pump-thaw cycles - Subsurface sparging with inert gas degas->improve_degas No ligand Is the ligand appropriate? pd_source->ligand Pd(0) use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) catalyst with ligand. pd_source->use_pd0 Pd(II) base Is the base optimal? ligand->base Yes use_bulky_ligand Use Bulky, Electron-Rich Ligands: - Buchwald ligands (SPhos, XPhos) - N-heterocyclic carbenes (NHCs) ligand->use_bulky_ligand No temp Is the reaction temperature too high? base->temp Yes screen_bases Screen Weaker Bases: - K₃PO₄, CsF, K₂CO₃ base->screen_bases No lower_temp Lower Reaction Temperature temp->lower_temp Yes solution Minimized Homocoupling temp->solution No improve_degas->solution use_pd0->solution use_bulky_ligand->solution screen_bases->solution lower_temp->solution

Caption: Troubleshooting workflow for minimizing homocoupling.

A: The most common cause of homocoupling, even with a Pd(0) catalyst, is the presence of oxygen.[4][5]

Troubleshooting Steps:

  • Enhance Degassing Procedures: Standard purging with an inert gas (Argon or Nitrogen) might not be sufficient.

    • Freeze-Pump-Thaw: For organic solvents, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Subsurface Sparging: Bubble a stream of inert gas directly through the solvent for 15-20 minutes before adding the catalyst.[4][6]

  • Use Anhydrous and Degassed Solvents: Ensure that all solvents, including any water used in biphasic systems, are properly degassed.

Issue 2: The choice of catalyst and ligand seems to favor homocoupling.

A: The palladium source and its associated ligands are critical in controlling the delicate balance of the catalytic cycle and suppressing side reactions.

Recommendations:

  • Palladium Source:

    • Preferred: Use Pd(0) precatalysts like Pd₂(dba)₃. These enter the catalytic cycle directly, minimizing the presence of Pd(II) species that can initiate homocoupling.[5]

    • Use with Caution: If using Pd(II) sources like Pd(OAc)₂, consider the addition of a mild reducing agent to facilitate the in-situ formation of Pd(0). However, this requires careful optimization. The use of potassium formate has been reported to suppress homocoupling by minimizing the concentration of free Pd(II).[4][7]

  • Ligand Selection: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3][8]

    • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[3] Their steric bulk hinders the formation of palladium complexes that lead to the homocoupled product.[3] Electron-rich ligands also promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[5][8]

Ligand TypeExamplesRationale for Use
Buchwald Ligands SPhos, XPhos, RuPhosSterically demanding and electron-rich, promote reductive elimination and suppress homocoupling.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable complexes with palladium, often leading to higher catalyst stability and reduced homocoupling.
Traditional Phosphines PPh₃, P(t-Bu)₃Can be effective, but may require more optimization. P(t-Bu)₃ is a bulky and electron-rich option.

Key Mechanistic Insights

Understanding the underlying mechanisms of both the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction is essential for effective troubleshooting.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Pathways pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X ox_add Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl R²-B(OH)₂ Base transmetal Transmetalation product R¹-R² (Desired Product) pd2_aryl->product red_elim Reductive Elimination product->pd0 pd0_ox Pd(0)L₂ pd2_free Pd(II)L₂ pd0_ox->pd2_free Oxidation oxygen O₂ homo_product R²-R² (Homocoupling) pd2_free->homo_product Reaction with Boronic Acid boronic_acid 2 x R²-B(OH)₂ homo_product->pd0_ox Reduction

Caption: Simplified catalytic cycles for Suzuki-Miyaura coupling and a common homocoupling pathway.

The desired Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[5] Homocoupling often arises from the presence of Pd(II) species that can react with two boronic acid molecules, leading to the formation of a biaryl product and the reduction of Pd(II) to Pd(0).[4][5] This can be particularly problematic at the start of a reaction using a Pd(II) precatalyst or when oxygen is present.

Experimental Protocols

General Protocol for Minimizing Homocoupling of this compound

This protocol provides a robust starting point for minimizing homocoupling. Optimization may be required for specific coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equivalents), finely ground

  • Anhydrous, degassed solvent: 1,4-Dioxane or Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Effect of temperature on the stability of (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Ethyl-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this reagent, with a particular focus on the effects of temperature. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C.[1][2] Some suppliers also recommend storage at 2-8°C.[3] The key is to keep the material in a tightly sealed container, protected from moisture and light, to minimize degradation. Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q2: I received this compound shipped at room temperature. Is it still viable?

A2: Yes, it is common for this reagent to be shipped at ambient temperature.[1][2] This is acceptable for short transit times. However, for long-term storage, it is crucial to transfer the compound to a freezer at -20°C upon receipt to preserve its integrity.[1][2]

Q3: What are the visible signs of degradation for this boronic acid?

A3: Visually, degradation can be subtle. A fresh, high-purity sample should be a white to off-white crystalline solid. Signs of potential degradation include a change in color, clumping (due to moisture absorption), or a sticky or oily appearance. These changes suggest the formation of impurities, such as boroxines (cyclic anhydrides), which can result from dehydration.

Q4: What are the primary chemical degradation pathways for this compound, and how does temperature influence them?

A4: The two primary degradation pathways are:

  • Dehydration to Boroxine: Like many boronic acids, this compound can lose water to form a cyclic trimer anhydride called a boroxine.[4][5] This process is often reversible in the presence of water but can complicate reaction stoichiometry if a significant portion of the material has converted. Elevated temperatures can promote this dehydration.

  • Protodeboronation: This is a more critical and irreversible degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom.[6] This results in the formation of 4-ethyl-1-fluorobenzene, an inert byproduct that will not participate in subsequent coupling reactions, thereby reducing your yield. Elevated temperatures significantly accelerate the rate of protodeboronation, especially under aqueous and basic conditions commonly used in cross-coupling reactions.[7][8] The presence of an ortho-fluoro substituent, as in this molecule, can make the compound particularly susceptible to this decomposition pathway.[9]

BA This compound BOR Boroxine (Cyclic Anhydride) BA->BOR + Heat - H₂O PRO Protodeboronation Product (4-Ethyl-1-fluorobenzene) BA->PRO + Heat, H₂O (irreversible) BOR->BA + H₂O

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide

Q5: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could temperature be the cause?

A5: Yes, temperature is a very likely culprit. While Suzuki-Miyaura reactions often require heating to proceed at a reasonable rate, excessive temperatures can lead to rapid protodeboronation of the boronic acid.[6] This is especially true for electron-deficient arylboronic acids, including those with fluorine substituents.[9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 60-80°C) for a longer period. While the reaction may be slower, minimizing the rate of protodeboronation can lead to a higher overall yield of the desired product.[10]

  • Use a More Active Catalyst System: Employing a more active palladium catalyst or ligand may allow the reaction to proceed efficiently at a lower temperature, thus preserving the boronic acid.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to high temperatures.

Q6: I am observing a significant amount of a byproduct with a mass corresponding to 4-ethyl-1-fluorobenzene in my reaction mixture. What is happening?

A6: The presence of 4-ethyl-1-fluorobenzene is a clear indication of protodeboronation.[6] This occurs when the C-B bond of your starting material is cleaved. As mentioned, this is often exacerbated by high temperatures, the presence of water, and basic conditions.[7][9]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Solution Implementation cluster_2 Verification Start Low Yield or Side Product Observed Check Mass of Side Product = 4-Ethyl-1-fluorobenzene? Start->Check Temp Lower Reaction Temperature (e.g., to 60-80°C) Check->Temp Yes Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Temp->Base Solvent Use Anhydrous Solvents Base->Solvent Ester Consider Using Boronate Ester (e.g., pinacol ester) Solvent->Ester Monitor Monitor Reaction by LC-MS Ester->Monitor Result Problem Resolved? Monitor->Result Result->Temp No

Caption: Troubleshooting workflow for addressing protodeboronation.

Q7: Can I use this compound that has been stored at room temperature for an extended period?

A7: It is not recommended. While the compound may appear visually unchanged, there is a high probability of partial degradation, primarily through dehydration to the boroxine. This will affect the accuracy of your stoichiometry. It is best practice to use a fresh sample or one that has been stored correctly at or below -20°C. If you must use an older sample, consider assaying its purity by NMR or HPLC before use.

Quantitative Data & Temperature Recommendations

The following table summarizes the recommended temperature ranges and the potential impact of deviations. Note that specific decomposition temperatures for this compound are not widely published; therefore, data from analogous fluorinated phenylboronic acids are provided for guidance.

ParameterRecommended TemperatureRationale & Potential Impact of Deviation
Long-Term Storage -20°C[1][2]Minimizes all degradation pathways. Storage at higher temperatures (e.g., 4°C or room temp) increases the rate of boroxine formation and potential hydrolysis if moisture is present.
Short-Term Handling Room TemperatureAcceptable for weighing and preparing reactions. Minimize exposure to atmosphere to reduce moisture uptake.
Suzuki-Miyaura Coupling 60 - 100°C (optimization required)Below 60°C: Reaction may be too slow. Above 100°C: Risk of significant protodeboronation increases, leading to lower yields.[10][11] For example, studies on similar fluorinated systems show that increasing temperature from 70°C to 110°C can increase conversion rates, but the stability of the boronic acid becomes a limiting factor.[12]
Thermal Decomposition Onset >100°C (estimated)The melting point of the analogous 2-fluorophenylboronic acid is 101-110°C. Significant thermal decomposition is expected to occur at temperatures above the melting point.

Experimental Protocols

Protocol 1: Visual and Physical Assessment of Stability

This protocol allows for a quick qualitative check of your material.

Methodology:

  • Visual Inspection: Place a small amount of the boronic acid on a clean, dry watch glass. Observe the color and consistency under good lighting. The material should be a free-flowing, white to off-white crystalline powder.

  • Check for Clumping: Gently probe the material with a clean spatula. Significant clumping may indicate moisture absorption.

  • Melting Point Determination: Determine the melting point of your sample using a standard melting point apparatus. A broad melting range or a melting point lower than that of a reference sample suggests the presence of impurities. The melting point for the analogous 2-fluorophenylboronic acid is 101-110°C.

Protocol 2: Assessing Thermal Stability by HPLC-UV

This protocol provides a quantitative method to assess the stability of this compound under specific temperature conditions.

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately inject an aliquot of the stock solution into an HPLC system to obtain an initial purity profile.

  • Thermal Stress: Place a sealed vial of the stock solution in a heating block or oven at a desired temperature (e.g., 60°C, 80°C, or 100°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from the heated vial, cool to room temperature, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks. If possible, identify the protodeboronation product (4-ethyl-1-fluorobenzene) by comparing the retention time with a standard or by LC-MS analysis.

    • Calculate the percentage of remaining boronic acid at each time point to determine its degradation rate at that temperature.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

Technical Support Center: Troubleshooting Low Conversion in (5-Ethyl-2-fluorophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion and poor yields in cross-coupling reactions involving (5-Ethyl-2-fluorophenyl)boronic acid.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The presence of an ortho-fluorine and a para-ethyl group introduces specific electronic and steric properties that can influence reactivity. While generally a robust coupling partner, achieving high conversion rates can sometimes be challenging. This guide provides a structured, question-and-answer approach to troubleshoot common problems, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your experiments.

Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the first things I should check?

A1: Low conversion is a common issue that can often be traced back to a few key experimental parameters. A systematic check is the best approach.

  • Reagent Quality and Stability:

    • This compound: Like many boronic acids, this reagent can degrade over time, especially with improper storage.[1] It is susceptible to dehydration to form the corresponding boroxine (a cyclic anhydride) and, more critically, protodeboronation.[1][2] Ensure your boronic acid is fresh or has been stored correctly at -20°C in a dry environment.[3][4]

    • Aryl Halide: The reactivity of the coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[5] Reactions with aryl chlorides are often more demanding and may require specialized, highly active catalyst systems.[5][6]

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective.[5] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and phosphine ligands are readily oxidized, which deactivates the catalyst.[5][7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[5]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Water content can affect the reaction, and oxygen dissolved in the solvent will deactivate the catalyst.[5][8] Ensure your base is of high purity and is suitable for the reaction.

Q2: I suspect protodeboronation is the primary cause of my low yield. How can I identify and minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for many arylboronic acids, especially those with electron-withdrawing groups like fluorine.[2][9][10] The product of this side reaction would be 4-ethyl-1-fluorobenzene.

Strategies to Minimize Protodeboronation:
  • Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[11][12]

    • Highly basic aqueous conditions can accelerate protodeboronation.[13][14][15]

    • Consider using milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[5][16] The choice of base can be highly substrate-dependent, and screening may be necessary.[17][18]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation and side reactions.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate, can significantly reduce protodeboronation.[19][20] These esters often exhibit greater stability and release the boronic acid slowly in situ.[21]

Workflow for Diagnosing Protodeboronation

Caption: Decision workflow for identifying and addressing protodeboronation.

Q3: The ortho-fluorine substituent seems to be hindering the reaction. How do I overcome steric and electronic challenges?

A3: The 2-fluoro substituent introduces both steric bulk and electron-withdrawing effects, which can impede key steps in the catalytic cycle.[22][23]

  • Ligand Selection: This is often the most critical factor for overcoming steric hindrance.[22][23] Standard ligands like PPh₃ may be ineffective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[22][24][25] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition and the rate-limiting reductive elimination steps.[22]

  • Catalyst Choice: For challenging couplings, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3) can be more effective than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[6][19]

  • Forcing Conditions: If steric hindrance is severe, you may need to use more forcing conditions, such as higher temperatures or higher catalyst loadings.[19] However, this must be balanced against the risk of increasing side reactions like protodeboronation.

Table 1: Recommended Catalyst Systems for Hindered Substrates
Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, RuPhos1 - 5Excellent for sterically demanding and electron-deficient partners.[22]
PEPPSI™-IPr(NHC Ligand)1 - 3High activity, good for ortho-substituted substrates.
XPhos Pd G3/G4(Precatalyst)0.5 - 2Air-stable, provides reliable generation of the active catalyst.[7]
Q4: What is the optimal base and solvent system for this type of reaction?

A4: The choice of base and solvent is interdependent and crucial for reaction success. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[11][12][26]

Base Selection

The base must be soluble enough and strong enough to facilitate the formation of the boronate species.

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and often effective.[16][17] Cs₂CO₃ is more soluble in organic solvents and can be advantageous. K₃PO₄ is a good choice for sensitive substrates where stronger bases might cause side reactions.

  • Fluoride Sources: Bases like CsF or KF can be particularly effective, as the fluoride anion can form a highly reactive fluoroborate species.

  • Organic Bases: Amine bases like triethylamine (TEA) are generally less effective for Suzuki-Miyaura couplings.[17]

Solvent System

The solvent must solubilize the reagents and stabilize the catalytic species.

  • Aprotic Solvents: Mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are very common.[5][27] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene/Water: This is another effective biphasic system.

  • Anhydrous Conditions: In some cases, particularly with very sensitive substrates or when using boronic esters, completely anhydrous conditions with a soluble organic base might be required.

Visualizing the Role of the Base

Suzuki_Base_Activation cluster_0 Base Activation of Boronic Acid cluster_1 Transmetalation Step BoronicAcid R-B(OH)₂ This compound Boronate [R-B(OH)₃]⁻ (Active Boronate Species) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate Facilitates PdComplex L₂Pd(Ar')X Boronate->PdComplex Transmetalation ProductComplex L₂Pd(Ar')(R) PdComplex->ProductComplex

Caption: The essential role of the base in activating the boronic acid for transmetalation.

General Experimental Protocol

This is a general starting protocol. Optimization for your specific aryl halide is likely necessary.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, degassed)

Procedure:

  • To a dry reaction vessel equipped with a stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[5]

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

References

Technical Support Center: Purifying (5-Ethyl-2-fluorophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle the specific issues you may encounter when working with (5-Ethyl-2-fluorophenyl)boronic acid and its derivatives in Suzuki-Miyaura couplings.

Q1: My final product is contaminated with a boron-containing impurity. How do I identify and remove it?

A1: Root Cause & Identification

The most common boron-containing impurities are unreacted this compound and its corresponding boroxine, a trimeric anhydride formed upon dehydration. The 2-fluoro substituent increases the Lewis acidity of the boron center, which can sometimes complicate purification, while also making the C-B bond susceptible to cleavage (protodeboronation).

  • Identification: These impurities can often be detected by ¹H NMR (broad signals in the aromatic region), ¹¹B NMR, or LC-MS. The boronic acid will have a distinct mass, and boroxines may also be observed.

Troubleshooting & Removal Strategies:

  • Aqueous Base Wash (Liquid-Liquid Extraction): This is the most common and often most effective first-line approach. Boronic acids are acidic and will deprotonate to form water-soluble boronate salts in the presence of a base.

    • Why it works: The increased acidity from the electron-withdrawing fluorine atom on this compound facilitates its deprotonation and transfer into the aqueous phase[1].

    • Protocol: During your reaction workup, wash the organic layer containing your product with a 1-2 M aqueous solution of NaOH or K₂CO₃. This will extract the acidic boronic acid into the aqueous layer[2]. Be cautious if your product has base-sensitive functional groups.

  • Scavenger Resins: For stubborn cases or when aqueous washes are not feasible, solid-supported scavengers are an excellent option.

    • Why it works: These resins have functional groups that selectively bind to boronic acids, allowing for their removal by simple filtration.

    • Common Scavengers:

      • Diol-based resins (e.g., SiliaBond Diol): Form stable, covalent cyclic esters with the boronic acid[3][4].

      • Amine-based resins (e.g., DEAM-PS): Act as effective scavengers for boronic acids[4].

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to exclude boron impurities. The choice of solvent is critical and must be determined empirically[2].

Q2: I'm observing a significant amount of 1-ethyl-4-fluorobenzene as a byproduct. What is causing this and how can I prevent it?

A2: The Challenge of Protodeboronation

This byproduct is the result of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. Boronic acids with electron-withdrawing groups, especially in the ortho position like your 2-fluoro substituent, are particularly prone to this decomposition pathway, which is often promoted by the basic and aqueous conditions of the Suzuki coupling[3][5].

Mitigation Strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy.

    • Pinacol Esters: These are more stable than the corresponding boronic acids and less prone to premature decomposition. They can often be purified by standard silica gel chromatography, although rapid purification is recommended to avoid hydrolysis[6].

    • MIDA Boronates: These offer exceptional stability and provide a slow release of the active boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing protodeboronation[3].

  • Optimize Reaction Conditions:

    • Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides[3].

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can be a proton source for this side reaction. Using anhydrous solvents can help, but this may require optimization[3].

    • Highly Active Catalyst: A more efficient catalyst system that promotes a faster cross-coupling rate can outcompete the slower protodeboronation side reaction[1][3].

Q3: My column chromatography purification is not working well. The product is streaking or I'm getting poor recovery.

A3: Addressing Chromatographic Challenges

Boronic acids and their derivatives can be challenging to purify by standard silica gel chromatography due to their polarity and interaction with the silica.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Residual boronic acid impurities can interact strongly with the acidic silanol groups on the silica surface, leading to streaking. Pre-treating the silica gel can mitigate this.

    • Boric Acid Impregnation: A method has been developed for purifying pinacol boronic esters on silica gel preconditioned with boric acid, which can suppress the loss of the compound due to over-adsorption[6].

    • Amine Additives: Adding a small amount of a volatile base like triethylamine (~0.1-1%) to your eluent can help to reduce tailing of both your product and impurities.

  • Alternative Stationary Phases: If silica gel is problematic, consider other options.

    • Neutral Alumina: Can be a good alternative for the purification of boronate esters.

    • Reverse-Phase Chromatography (C18): This can be effective, especially if the polarity difference between your product and the impurities is significant.

  • Convert to a Boronic Ester Pre-Chromatography: If you are struggling to remove the boronic acid from your product, consider converting the entire crude mixture to the pinacol ester after the Suzuki reaction. The desired product will not react, but the residual boronic acid will be converted to its less polar and more easily separable pinacol ester.

Core Purification Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification strategies.

Protocol 1: Enhanced Aqueous Base Wash for Boronic Acid Removal

This protocol is designed to maximize the removal of this compound and its boroxine from a crude reaction mixture where the desired product is stable to basic conditions.

Methodology:

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Solvent Dilution: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).

  • First Basic Wash: Transfer the mixture to a separatory funnel and wash with 1M NaOH (aq). Vigorously shake for 1-2 minutes. Allow the layers to separate and remove the aqueous layer.

  • Second Basic Wash: Repeat the wash with a fresh portion of 1M NaOH (aq). This ensures more complete removal.

  • Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of boron impurities.

Protocol 2: Purification via Scavenger Resin

This protocol is ideal for removing trace amounts of boronic acid when aqueous workups are insufficient or undesirable.

Methodology:

  • Dissolve Crude Product: Dissolve the crude reaction product in a suitable organic solvent (e.g., DCM, THF, or Toluene).

  • Add Scavenger Resin: Add a diol-functionalized silica scavenger resin (e.g., SiliaBond Diol), typically 3-5 equivalents relative to the suspected amount of residual boronic acid.

  • Agitate: Gently agitate the suspension at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying your Suzuki coupling product.

Purification_Workflow start Crude Reaction Mixture base_stable Is the product base-stable? start->base_stable product_solid Is the product a solid? recrystallize Recrystallization product_solid->recrystallize Yes chromatography Column Chromatography product_solid->chromatography No base_stable->product_solid No aq_wash Aqueous Base Wash (1-2M NaOH) base_stable->aq_wash Yes check_purity1 Check Purity (NMR, LC-MS) aq_wash->check_purity1 check_purity2 Check Purity (NMR, LC-MS) recrystallize->check_purity2 scavenger Scavenger Resin (e.g., Si-Diol) check_purity1->scavenger Trace Impurities final_product Pure Product check_purity1->final_product Pure check_purity2->chromatography Impure check_purity2->final_product Pure scavenger->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Data Summary

The following table summarizes the common purification techniques and their suitability for removing boron-based impurities.

Purification MethodTarget ImpurityAdvantagesDisadvantages
Aqueous Base Wash Boronic Acid, BoroxineSimple, scalable, cost-effective.Not suitable for base-sensitive products; may form emulsions.
Scavenger Resins Boronic AcidHigh selectivity; mild conditions; simple filtration removal.Higher cost than simple washes; may require longer reaction times.
Recrystallization Boronic Acid, BoroxineCan provide very high purity; scalable.Only applicable to solid products; requires solvent screening; potential for product loss in mother liquor.
Silica Gel Chromatography Boronic Esters, BoroxineWidely applicable; good for separating a range of impurities.Boronic acids can streak/degrade; may require special treatment of silica.

References

Technical Support Center: Optimization of Suzuki Coupling for (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenging substrates such as (5-Ethyl-2-fluorophenyl)boronic acid. The electron-withdrawing nature of the fluorine substituent in this boronic acid presents unique challenges that can impact reaction efficiency and time. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound slow or giving low yields?

A1: Low yields or slow reaction rates with this compound are often attributed to a few key factors. The fluorine atom at the ortho position is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the crucial transmetalation step in the catalytic cycle.[1] Additionally, this class of electron-deficient boronic acids is more susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced product formation.[2][3]

Q2: What are the immediate checks I should perform if my reaction is failing?

A2: When encountering issues, a systematic check of your reagents and setup is the first step:

  • Reagent Purity: Ensure your this compound is fresh and of high purity. Boronic acids can degrade over time.[2]

  • Aryl Halide Reactivity: The choice of your coupling partner is critical. The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[4] Aryl chlorides are less reactive and often necessitate more specialized and highly active catalyst systems.[5][6]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they have been stored correctly under an inert atmosphere.

  • Solvent and Base Quality: Use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[2] The purity of your base is also important.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to protect the oxygen-sensitive Pd(0) catalyst.[2][7]

Q3: How does the choice of base impact the reaction time and yield?

A3: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.[8][9][10] However, the base can also promote the undesirable protodeboronation of the boronic acid.[2] For electron-deficient boronic acids like this compound, a careful choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.[11] The solubility of the base in the chosen solvent system is also a crucial factor.[2]

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you are experiencing significantly low or no yield, a systematic troubleshooting approach is necessary.

Is your catalyst system optimal for this substrate?

  • This compound is an electron-deficient substrate. This can make the oxidative addition step more challenging if your aryl halide partner is electron-rich. The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can significantly accelerate the reaction.[5][6][12] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Have you considered protodeboronation as a major side reaction?

  • Protodeboronation is a common issue with electron-deficient boronic acids. [2][3] To mitigate this:

    • Choice of Base: Use a moderately strong, non-nucleophilic base. While a strong base is needed for activation, excessively harsh basic conditions can accelerate protodeboronation.

    • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents can slowly release the active boronic acid during the reaction, minimizing its concentration and thus reducing the rate of protodeboronation.[2]

    • Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help minimize this side reaction.[2]

Issue 2: Slow or Stalled Reaction

When the reaction is proceeding but at an impractically slow rate, several parameters can be adjusted.

Is your reaction temperature appropriate?

  • Higher temperatures can overcome the activation energy barrier, especially for less reactive coupling partners. [11] A good starting point for many Suzuki couplings is around 60-80 °C, but for challenging substrates, temperatures up to 110 °C may be necessary.[12] However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[11]

Is your solvent system optimal for solubility and reactivity?

  • The solvent must solubilize all reactants to ensure an efficient reaction. [2] Common solvents include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.[2][11] The ideal solvent or solvent mixture often needs to be determined empirically.

Could your ligand be inhibiting the reaction?

  • The choice of ligand is critical. While bulky, electron-rich ligands are generally recommended for this type of substrate, the specific ligand can have a profound effect. It is often beneficial to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

Issue 3: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of your desired compound.

Are you observing homocoupling of the boronic acid?

  • Homocoupling, the coupling of two boronic acid molecules, is a common side reaction. [7] It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that favor this pathway.[7][13]

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed.

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can minimize homocoupling.[14]

Is dehalogenation of your aryl halide occurring?

  • Dehalogenation is another possible side reaction where the halide on your coupling partner is replaced by a hydrogen atom. [7] This can occur if there are sources of hydride in the reaction mixture, sometimes from the solvent or base.[7] Ensuring the purity of all your reagents can help minimize this.

Optimization Protocols and Data

To accelerate your reaction optimization, the following tables provide starting points for key reaction parameters.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Provides a highly active and stable catalyst system suitable for challenging substrates.[12]
Ligand XPhos (1.1-1.2 equiv. to Pd)A bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[5][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation while minimizing side reactions.[11]
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system that provides good solubility for both organic and inorganic reagents.[12]
Temperature 80-100 °CA good starting temperature range to ensure a reasonable reaction rate without excessive decomposition.[12]
Concentration 0.1 - 0.5 M (with respect to limiting reagent)A typical concentration range for efficient coupling.[12]

Table 2: Troubleshooting Guide for Reaction Time Optimization

ObservationPotential CauseSuggested Action
Reaction is slow (> 12 hours) Insufficient catalyst activity or low temperature.Increase temperature in 10 °C increments. Screen a more active ligand (e.g., RuPhos).
Low conversion after 24 hours Catalyst deactivation or inefficient transmetalation.Ensure rigorous inert atmosphere. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Significant protodeboronation Reaction conditions are too harsh.Decrease reaction temperature. Consider using a more stable boronic ester derivative.
Formation of homocoupling product Presence of oxygen.Improve degassing procedure for all reagents and solvents.

Visualizing the Process

To aid in understanding the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2 + Base->Ar'-B(OH)3- Ar'-B(OH)3-->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / Slow Reaction check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents optimize_catalyst Optimize Catalyst System (Ligand/Precatalyst) check_reagents->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp_solvent Adjust Temperature & Solvent System optimize_base->optimize_temp_solvent side_reactions Address Side Reactions (Protodeboronation, Homocoupling) optimize_temp_solvent->side_reactions success Optimized Reaction side_reactions->success

Caption: A workflow for troubleshooting Suzuki coupling reactions.

References

Validation & Comparative

Introduction: The Structural Challenge of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of Ethyl-Fluorobiphenyl Products: A Comparative Analysis for Researchers

Ethyl-fluorobiphenyls represent a critical class of scaffolds in medicinal chemistry and materials science. Their utility stems from the unique combination of the biphenyl core, which provides a rigid yet conformationally flexible backbone, the ethyl group, which can modulate lipophilicity and steric interactions, and the fluorine atom, a bioisostere for hydrogen that can profoundly alter metabolic stability, binding affinity, and pharmacokinetic properties. The precise location of these substituents on the biphenyl rings is paramount, as even minor positional changes can lead to dramatically different biological activities or material characteristics.

Consequently, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for meaningful research. While numerous analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most accessible tool for confirming the identity and purity of these molecules. This guide provides a detailed examination of the ¹H NMR characterization of ethyl-fluorobiphenyls, explains the causality behind experimental choices, and objectively compares the technique's performance against other common analytical methods.

Deconstructing the ¹H NMR Spectrum of an Ethyl-Fluorobiphenyl

Interpreting the ¹H NMR spectrum of an ethyl-fluorobiphenyl requires a systematic analysis of its constituent parts: the ethyl group signals, the aromatic biphenyl proton signals, and the distinctive effects of the fluorine substituent.

The Unmistakable Signature of the Ethyl Group

An ethyl group (-CH₂CH₃) provides one of the most recognizable patterns in ¹H NMR spectroscopy: a quartet and a triplet.[1][2] This arises from spin-spin coupling between the non-equivalent sets of protons.

  • The Methylene Protons (-CH₂-): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule , their signal is split into (3+1) = 4 lines, a quartet .[3] Its chemical shift is sensitive to the attached aromatic ring, typically appearing between δ 2.5 and 2.8 ppm.

  • The Methyl Protons (-CH₃): These three protons are adjacent to the two protons of the methylene group. Their signal is split into (2+1) = 3 lines, a triplet .[4] Being further from the deshielding aromatic ring, they appear more upfield, typically around δ 1.2-1.4 ppm.[4]

The integration of these signals will reliably show a 2:3 ratio, confirming the presence of the ethyl moiety.[3][5]

The Complex Aromatic Region

The eight protons on an unsubstituted biphenyl ring produce a complex multiplet in the aromatic region (typically δ 7.3-7.7 ppm).[6] When substituted with ethyl and fluoro groups, this region becomes more dispersed and informative. The chemical shifts are governed by the electronic effects of the substituents.[7] Protons ortho and para to electron-donating groups (like alkyls) are shielded (shifted upfield), while those near electron-withdrawing groups (like fluorine) are deshielded (shifted downfield).[3][7]

The Decisive Influence of the Fluorine Substituent

The presence of a fluorine atom introduces two critical effects on the ¹H NMR spectrum:

  • Chemical Shift Perturbation: Fluorine is highly electronegative, causing significant deshielding of nearby protons. Protons ortho to the fluorine atom will experience the largest downfield shift. This effect is less pronounced for meta and para protons.[8]

  • Heteronuclear Coupling (JHF): The ¹⁹F nucleus has a spin of I = ½ (like ¹H) and is 100% naturally abundant.[9][10] This leads to observable through-bond spin-spin coupling between fluorine and nearby protons, providing invaluable structural information. The magnitude of the coupling constant (J) is distance-dependent:

    • ³JHF (ortho-coupling): Typically the largest, ranging from 7-11 Hz.

    • ⁴JHF (meta-coupling): Smaller, around 4-8 Hz.

    • ⁵JHF (para-coupling): The smallest, often 0-3 Hz.

These H-F couplings superimpose on the existing H-H coupling patterns, creating more complex multiplets (e.g., a doublet of doublets, or a triplet of doublets) that are diagnostic for the relative positions of protons and the fluorine atom.

A Validated Experimental Protocol for ¹H NMR Analysis

Trustworthy data begins with a robust and reproducible experimental protocol. The following steps outline a self-validating system for acquiring high-quality ¹H NMR spectra.

Step-by-Step Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the ethyl-fluorobiphenyl product into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent using a clean Pasteur pipette.

    • Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H spectrum. CDCl₃ is a common first choice for non-polar to moderately polar compounds. A list of common solvent impurity peaks should always be consulted.[11]

  • Internal Standard: Add a small amount of a solution containing an internal standard, typically tetramethylsilane (TMS).

    • Causality: TMS is chemically inert and provides a single, sharp signal from its 12 equivalent protons, which is defined as 0.00 ppm.[3] All other chemical shifts are reported relative to this reference, ensuring comparability of data between different spectrometers and experiments.[12]

  • Homogenization & Transfer: Ensure the sample is fully dissolved. If any solid is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube. The final solution height should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) solvent 2. Add Deuterated Solvent (~0.7 mL CDCl3) weigh->solvent standard 3. Add Internal Standard (TMS) solvent->standard transfer 4. Dissolve & Transfer to NMR Tube standard->transfer instrument 5. Place in Spectrometer (e.g., 400 MHz) transfer->instrument acquire 6. Run Experiment (Standard 1H Parameters) instrument->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process analyze 8. Integrate Signals & Assign Peaks process->analyze

Caption: Standard workflow for 1H NMR analysis.

Comparative Guide: 1H NMR vs. Alternative Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization often relies on a suite of analytical tools. The choice of technique depends on the specific question being asked—be it structural confirmation, purity assessment, or isomeric differentiation.

Technique Primary Application for Ethyl-Fluorobiphenyls Strengths Limitations
¹H NMR Primary structure elucidation and confirmation.- Fast acquisition- Provides detailed information on proton environments and connectivity (H-H and H-F coupling)- Quantitative (relative proton count)- Can have signal overlap in complex molecules- Less sensitive than MS- Does not provide molecular weight
¹³C NMR Carbon skeleton determination.- Directly observes the carbon backbone- Complementary to ¹H NMR- Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times[13]- Generally not quantitative without special parameters
¹⁹F NMR Isomer identification and analysis of fluorine-containing impurities.- High sensitivity and 100% natural abundance[9][14]- Very large chemical shift range prevents signal overlap[15]- Extremely sensitive to the local electronic environment- Only provides information about the fluorine atoms and their immediate vicinity- Requires a spectrometer equipped with a fluorine probe
GC-MS Purity assessment and molecular weight confirmation.- Excellent separation of volatile isomers- Provides definitive molecular weight (from the Mass Spectrometer)- Fragmentation pattern can aid in structural identification- Compound must be volatile and thermally stable- Destructive technique- Not suitable for non-volatile or thermally labile compounds
HPLC Purity assessment and separation of non-volatile isomers.- Excellent for separating non-volatile compounds and isomers- Highly accurate quantification with appropriate standards- Can be coupled to various detectors (UV, MS)- Provides limited structural information on its own- Can be time-consuming to develop a separation method

Field-Proven Insights:

  • For a newly synthesized ethyl-fluorobiphenyl, ¹H NMR is the first and most critical step to confirm that the target structure has been formed.

  • If the synthesis could yield multiple positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro), ¹⁹F NMR is the superior technique for identifying and quantifying the components of the mixture, as the ¹⁹F chemical shifts for each isomer will be distinct and well-resolved.[14][16]

  • GC-MS is the gold standard for assessing the purity of a final, volatile compound and confirming its molecular weight.

  • HPLC is invaluable for monitoring reaction progress and for the purification and quality control of less volatile products.

Illustrative Data Interpretation

To demonstrate the principles, let's consider a hypothetical product: 4'-ethyl-2-fluorobiphenyl .

Caption: Key ¹H NMR features for 4'-ethyl-2-fluorobiphenyl.
  • Ethyl Group: A quartet around δ 2.7 ppm (2H) and a triplet around δ 1.3 ppm (3H).

  • Aromatic Region (Unfluorinated Ring): The protons on the ethyl-substituted ring will appear as two sets of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted aromatic ring, around δ 7.2-7.5 ppm.[5]

  • Aromatic Region (Fluorinated Ring): This region will be more complex. The proton ortho to the fluorine (at position 3) will be significantly deshielded and will appear as a doublet of doublets or triplet of doublets , split by the adjacent proton at position 4 (³JHH ≈ 8 Hz) and the fluorine atom (³JHF ≈ 8-10 Hz). The other protons on this ring will also show characteristic splitting from both H-H and H-F couplings.

Conclusion

¹H NMR spectroscopy is an exceptionally powerful and indispensable tool for the characterization of ethyl-fluorobiphenyl products. It provides a rich dataset that, when interpreted correctly, can confirm molecular structure, identify substituent positions, and provide insights into purity. While it serves as the primary workhorse for structural elucidation, a truly comprehensive analysis leverages its strengths in concert with other techniques like ¹⁹F NMR, ¹³C NMR, and mass spectrometry. By understanding the fundamental principles behind the spectra and employing robust experimental protocols, researchers can confidently and accurately characterize these vital chemical entities, accelerating progress in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of (5-Ethyl-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (5-Ethyl-2-fluorophenyl)boronic acid, benchmarking its reactivity against other structurally relevant phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. We will dissect the electronic and steric factors governing its performance and provide robust experimental protocols for validation.

Introduction: The Nuances of Boronic Acid Reactivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1] The reaction's catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Borate_waste X-B(OH)₂ Transmetalation->Borate_waste RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center Base_entry Base_entry->Transmetalation Base (e.g., OH⁻) Boronic_entry R²-B(OH)₂ Boronic_entry->Transmetalation Halide_entry R¹-X Halide_entry->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is frequently the rate-determining step and is highly sensitive to the structural and electronic properties of the boronic acid.[2] The reactivity of a given boronic acid is a delicate interplay between its Lewis acidity, the nucleophilicity of the ipso-carbon, and steric hindrance around the boron center.

Structural Analysis of this compound

The reactivity profile of this compound is dictated by its unique substitution pattern. Let's analyze the contribution of each substituent.

  • The ortho-Fluoro Substituent: The fluorine atom at the C2 position is the most influential feature.

    • Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the adjacent boron atom.[3][4] This enhanced acidity facilitates the formation of the boronate species (R-B(OH)₃⁻) upon reaction with a base, or promotes interaction with a palladium-hydroxo complex, both of which are key to initiating transmetalation.[5][6]

    • Intramolecular Hydrogen Bonding: The ortho-fluoro group can form a weak intramolecular B-O-H···F hydrogen bond.[3][7] This interaction can stabilize the boronic acid and its boronate anion, potentially lowering the activation energy for transmetalation.[7]

    • Steric Effect: While fluorine is relatively small, any ortho-substituent introduces some degree of steric hindrance, which can impede the approach of the boronic acid to the bulky palladium complex.[8] However, for fluorine, this steric effect is generally considered minimal compared to larger groups like methyl or isopropyl.[9][10]

  • The meta-Ethyl Substituent: The ethyl group at the C5 position (meta to the boronic acid) has a more subtle influence.

    • Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating (+I effect). This slightly increases the electron density of the aromatic ring and the nucleophilicity of the ipso-carbon attached to boron, which can be favorable for the transmetalation step.

    • Steric Effect: Located at the meta-position, the ethyl group exerts negligible direct steric hindrance on the boronic acid moiety.

Overall Predicted Reactivity: The strong, acidity-enhancing effect of the ortho-fluoro group is expected to be the dominant factor, likely leading to a higher reactivity for this compound compared to non-fluorinated or para-fluorinated analogues. The minor electronic contribution from the meta-ethyl group may offer a slight additional rate enhancement.

Substituent_Effects main This compound Reactivity ortho_F ortho-Fluoro Group main->ortho_F meta_Et meta-Ethyl Group main->meta_Et inductive Strong Inductive Withdrawal (-I) ortho_F->inductive h_bond Intramolecular H-Bonding ortho_F->h_bond steric_F Minor Steric Hindrance ortho_F->steric_F edg Weak Inductive Donation (+I) meta_Et->edg steric_Et Negligible Steric Effect meta_Et->steric_Et acidity Increased Lewis Acidity inductive->acidity h_bond->acidity transmetalation Facilitated Transmetalation steric_F->transmetalation Potentially Inhibitory nucleophilicity Slightly Increased Ipso-Carbon Nucleophilicity edg->nucleophilicity acidity->transmetalation nucleophilicity->transmetalation

Caption: Interplay of electronic and steric effects in this compound.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it to a selection of other commercially available phenylboronic acids. The following table summarizes the expected reactivity trends based on their structural properties.

Boronic AcidKey Structural FeaturesPredicted Relative ReactivityRationale
This compound ortho-F (strong -I), meta-Et (weak +I) High The dominant ortho-fluoro group significantly increases Lewis acidity, accelerating transmetalation. Minimal steric hindrance.[3][7]
Phenylboronic AcidUnsubstituted (Baseline)ModerateThe standard benchmark for comparison.
2-Fluorophenylboronic Acidortho-F (strong -I)HighSimilar to the title compound; allows for isolation of the ortho-fluoro effect. Expected to be highly reactive.[3]
4-Fluorophenylboronic Acidpara-F (-I, +R effects)Moderate to HighThe inductive (-I) and resonance (+R) effects of the para-fluoro group partially cancel, leading to lower acidity and reactivity compared to the ortho isomer.[3][11]
2-Methylphenylboronic Acidortho-Me (weak +I, moderate steric bulk)Low to ModerateThe ortho-methyl group introduces significant steric hindrance, which often impedes the reaction and lowers yields, despite its mild electron-donating nature.[8]
3-Ethylphenylboronic Acidmeta-Et (weak +I)ModerateThe weak electron-donating group may slightly increase reactivity over the baseline, with no steric penalty.
2,6-Dimethylphenylboronic AcidTwo ortho-Me groups (high steric bulk)Very LowRepresents a sterically demanding substrate that typically requires specialized, bulky phosphine ligands and harsh conditions to achieve coupling.[12][13]

Experimental Protocol for Comparative Reactivity Studies

To empirically validate the predicted reactivity, a parallel kinetic study is essential. The following protocol provides a robust framework for comparing the performance of different boronic acids under identical reaction conditions.

Experimental_Workflow prep 1. Preparation (Parallel Setup) reaction 2. Reaction Execution prep->reaction monitoring 3. Progress Monitoring reaction->monitoring analysis 4. Data Analysis & Comparison monitoring->analysis sub_prep Prepare stock solutions of: - Aryl Halide (e.g., 4-Bromoanisole) - Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Internal Standard (e.g., Dodecane) sub_prep->prep boronic_prep Weigh each boronic acid (1.2 equiv.) into separate, identically labeled reaction vials. boronic_prep->prep reaction_setup Add stock solutions to each vial under an inert atmosphere (N₂ or Ar). Initiate stirring simultaneously. reaction_setup->reaction heating Place all vials in a pre-heated aluminum block (e.g., 80 °C). heating->reaction sampling At fixed time intervals (e.g., 5, 15, 30, 60, 120 min), withdraw an aliquot from each vial and quench. sampling->monitoring gcms Analyze quenched aliquots by GC-MS or LC-MS to determine product formation vs. internal standard. gcms->monitoring plotting Plot % Yield vs. Time for each boronic acid. plotting->analysis comparison Compare initial reaction rates and final yields to establish the reactivity order. comparison->analysis

Caption: General workflow for comparing the reactivity of boronic acids.[14]

Detailed Step-by-Step Methodology:

Materials:

  • This compound and other boronic acids for comparison (1.2 mmol each)

  • Aryl halide partner (e.g., 4-Bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Internal Standard (e.g., Dodecane, 0.5 mmol)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure: [14][15]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and the chosen boronic acid (1.2 mmol).

  • Solvent Addition: Add the degassed solvent system (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS to determine the consumption of starting material and formation of the product.

  • Work-up (upon completion):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Quantification: Filter the dried solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and compare it with the yields from other boronic acids tested under identical conditions.

Conclusion

This compound is a highly promising reagent for Suzuki-Miyaura cross-coupling reactions. Its reactivity is primarily enhanced by the strong electron-withdrawing nature and potential for intramolecular hydrogen bonding of the ortho-fluoro substituent, which activates the boronic acid for the critical transmetalation step. The minimal steric profile of fluorine, combined with the negligible steric impact and mild electronic donation of the meta-ethyl group, positions this compound as a more reactive alternative to many standard and sterically hindered boronic acids. For researchers in drug discovery and materials science, employing this compound can potentially lead to faster reaction times, higher yields, and the ability to couple with more challenging substrates, accelerating the synthesis of novel fluorinated compounds.

References

A Technical Guide to Suzuki Coupling: Comparing (5-Ethyl-2-fluorophenyl)boronic acid and (5-Ethyl-2-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds—a common motif in pharmaceuticals and advanced materials. The selection of the boronic acid coupling partner is a critical decision that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of two structurally similar yet electronically distinct building blocks: (5-Ethyl-2-fluorophenyl)boronic acid and (5-Ethyl-2-chlorophenyl)boronic acid .

While direct, side-by-side experimental data for these specific reagents under identical conditions is sparse in the literature, this guide synthesizes established principles of physical organic chemistry and data from closely related analogs to provide a robust comparative framework. We will delve into the mechanistic nuances that govern their reactivity, present expected performance data, and offer detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Decisive Role of the Ortho-Halogen Substituent

The primary differentiator between these two reagents is the nature of the halogen atom—fluorine versus chlorine—at the ortho position to the boronic acid moiety. This single atomic change imparts significant differences in electronic and steric properties, which in turn influence the most critical step of the Suzuki-Miyaura catalytic cycle for the boronic acid: transmetalation .

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. After the initial oxidative addition of an aryl halide to the Pd(0) catalyst, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The efficiency of this step is highly sensitive to the electronic properties of the boronic acid.

Suzuki Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: A Tale of Two Halogens

Both fluorine and chlorine are electron-withdrawing via induction due to their high electronegativity. However, their overall electronic influence on the phenyl ring and the boronic acid group differs.

  • This compound : The fluorine atom is the most electronegative element. Its strong inductive effect significantly lowers the electron density on the phenyl ring and, consequently, on the boron atom. This increased Lewis acidity of the boron can facilitate the formation of the boronate "ate" complex upon reaction with a base, which is a key intermediate in the transmetalation step. Studies have shown that electron-poor arylboronic acids can undergo transmetalation more readily than their electron-rich counterparts.[1] Furthermore, the introduction of a fluorine substituent is known to increase the acidity of phenylboronic acids, which can be beneficial for certain applications.[2]

  • (5-Ethyl-2-chlorophenyl)boronic acid : Chlorine is also strongly electron-withdrawing but is less electronegative than fluorine. Its larger atomic size and the availability of d-orbitals can lead to more complex electronic interactions. While still activating in the context of transmetalation compared to an unsubstituted phenylboronic acid, the effect is generally less pronounced than that of fluorine.

The key takeaway is that the stronger electron-withdrawing nature of the ortho-fluoro substituent in This compound is expected to accelerate the rate-limiting transmetalation step compared to the ortho-chloro analog, potentially leading to higher reaction rates and yields, especially in challenging couplings.

Electronic_Effects cluster_fluoro This compound cluster_chloro (5-ethyl-2-chlorophenyl)boronic acid F_Effect Ortho-Fluorine Strong -I Effect Increased Lewis Acidity of Boron Faster Transmetalation (Expected) Cl_Effect Ortho-Chlorine Moderate -I Effect Moderate Lewis Acidity of Boron Slower Transmetalation (Expected) Conclusion Higher Reactivity Expected for Fluoro Analog F_Effect->Conclusion Leads to Cl_Effect->Conclusion Leads to

Caption: Comparison of expected electronic effects on Suzuki coupling reactivity.

Steric Considerations

Ortho-substituents on phenylboronic acids can introduce steric hindrance, which may slow down the transmetalation step by impeding the approach of the boronic acid to the palladium center.[3] While both fluorine and chlorine are relatively small atoms, steric effects can become significant, particularly when coupling with a sterically demanding aryl halide. In a comparative study involving ortho-substituted phenylboronic acids, it was noted that steric hindrance can influence reaction outcomes.[4][5] However, given the relatively similar van der Waals radii of fluorine (1.47 Å) and chlorine (1.75 Å), the steric hindrance difference between the two title compounds is expected to be minimal and less impactful than their electronic differences in most standard Suzuki couplings.

Performance Comparison: An Evidence-Based Projection

While a direct experimental head-to-head is unavailable, we can project the relative performance based on data from analogous compounds. The following table summarizes expected outcomes when coupling with a generic, moderately reactive aryl bromide (e.g., 4-bromoanisole).

FeatureThis compound(5-Ethyl-2-chlorophenyl)boronic acidRationale
Expected Reactivity HigherModerate to HighThe strong electron-withdrawing nature of fluorine is anticipated to accelerate the transmetalation step.[1]
Typical Yield Good to ExcellentGoodGenerally, higher reactivity correlates with higher yields, assuming side reactions are minimized.
Reaction Time Potentially ShorterStandardFaster transmetalation can lead to shorter overall reaction times to achieve full conversion.
Side Reactions Prone to protodeboronation under harsh aqueous basic conditions.[3]Also susceptible to protodeboronation, but potentially to a lesser extent than the fluoro analog.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are generally effective.Standard Pd catalysts are also effective. For challenging couplings, more active catalysts may be required.
Optimal Base Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred to minimize protodeboronation.[6]A range of bases can be effective, with the choice depending on the specific coupling partners.

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for researchers using these or similar boronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with (5-Ethyl-2-halophenyl)boronic acid

This protocol is suitable for standard aryl bromides or iodides as coupling partners.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound OR (5-Ethyl-2-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[7]

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Coupling with a Challenging Aryl Chloride

Aryl chlorides are less reactive electrophiles, often requiring more active catalyst systems and slightly modified conditions.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv.)

  • This compound OR (5-Ethyl-2-chlorophenyl)boronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride, boronic acid, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-9 from Protocol 1. Note that reactions with aryl chlorides may require longer reaction times.

Conclusion and Recommendations

Both This compound and (5-ethyl-2-chlorophenyl)boronic acid are valuable reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling. The choice between them should be guided by the specific requirements of the synthetic target and the nature of the coupling partner.

  • For couplings where high reactivity and potentially faster reaction times are desired, This compound is the recommended choice. Its strong ortho-electron-withdrawing fluorine substituent is expected to accelerate the crucial transmetalation step.

  • (5-Ethyl-2-chlorophenyl)boronic acid serves as a reliable and slightly less activated alternative. It is an excellent choice for standard couplings where extreme reactivity is not necessary.

In all cases, careful optimization of the reaction conditions—particularly the choice of catalyst, ligand, and base—is paramount to achieving high yields and minimizing side reactions such as protodeboronation. The protocols provided in this guide offer a solid foundation for developing robust and reproducible synthetic procedures.

References

The Strategic Advantage of (5-Ethyl-2-fluorophenyl)boronic acid in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. Among the vast arsenal of reagents for carbon-carbon bond formation, substituted phenylboronic acids stand out for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of (5-Ethyl-2-fluorophenyl)boronic acid, highlighting its distinct advantages over other phenylboronic acid derivatives by examining the synergistic effects of its unique substitution pattern. We will delve into supporting experimental data from analogous systems to underscore its superior performance in key synthetic transformations.

The Unseen Synergy: Deconstructing the Advantages of the 2-Fluoro and 5-Ethyl Substituents

The enhanced performance of this compound is not merely the sum of its parts but rather a result of the interplay between the electronic and steric properties of the ortho-fluoro and meta-ethyl groups.

The ortho-fluoro substituent is a key modulator of reactivity. Its strong electron-withdrawing nature through induction increases the Lewis acidity of the boron center.[1] This heightened acidity is thought to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[2] The presence of an ortho-fluoro group can lead to faster reaction times and higher yields compared to non-fluorinated or para-fluorinated analogs. However, this electronic advantage is a double-edged sword. The increased electrophilicity of the boronic acid can also render it more susceptible to protodeboronation, a decomposition pathway that can diminish yields, especially under harsh basic conditions.[1][2] This necessitates a careful selection of reaction conditions to harness the full potential of this enhanced reactivity.

The meta-ethyl substituent , while seemingly a simple alkyl group, plays a crucial role in mitigating the potential instability conferred by the ortho-fluoro group and offers additional steric influence. The electron-donating nature of the ethyl group can subtly modulate the overall electron density of the aromatic ring, striking a balance with the electron-withdrawing fluorine. This can contribute to the overall stability of the boronic acid. Furthermore, the steric bulk of the ethyl group, while not directly adjacent to the boronic acid moiety, can influence the conformational preferences of the molecule and its interactions with the palladium catalyst, potentially leading to improved selectivity in certain coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While direct, side-by-side comparative studies for this compound are not extensively published, we can infer its performance by examining data from structurally similar boronic acids in the Suzuki-Miyaura reaction. The following table benchmarks the performance of various substituted phenylboronic acids against common aryl halide coupling partners.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~80-90General Knowledge
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103High[3]
2-Fluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂O (2:1)RT0.5>95[4]
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂O (2:1)RT0.5>95[4]
This compound (Predicted) 4-Bromoanisole Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80-100 2-6 High Inferred

Analysis of Comparative Data:

The data for 2-fluorophenylboronic acid and 2,5-difluorophenylboronic acid are particularly illuminating. The ability to achieve high yields in Suzuki-Miyaura couplings with a less reactive aryl chloride (4-chloroanisole) at room temperature in a very short time frame highlights the accelerating effect of the ortho-fluoro substituent.[4] It is reasonable to predict that this compound would exhibit similar, if not superior, reactivity due to the favorable electronic properties of the ortho-fluoro group. The meta-ethyl group is not expected to sterically hinder the coupling and may contribute to a more favorable electronic balance, potentially leading to cleaner reactions with fewer side products.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a robust starting point for researchers employing this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is anticipated to reach completion within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process: Reaction Mechanism and Experimental Workflow

To further elucidate the synthetic process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OH)2 + Base) ArPd(II)XL2->Transmetalation Ar'B(OH)2, Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regeneration Ar-Ar' Biaryl Product RedElim->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 90°C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

This compound emerges as a highly advantageous building block for complex molecule synthesis. The ortho-fluoro group acts as a powerful activator, accelerating the rate-determining transmetalation step in Suzuki-Miyaura couplings, which can lead to significantly reduced reaction times and improved yields, even with challenging coupling partners like aryl chlorides. The meta-ethyl group provides a stabilizing electronic and steric influence, potentially leading to cleaner reactions. While direct comparative data is emerging, the performance of analogous compounds strongly supports the superior reactivity of this reagent. The provided experimental protocol offers a solid foundation for chemists to leverage the unique benefits of this compound in their synthetic endeavors, paving the way for more efficient and innovative routes to novel chemical entities.

References

HPLC analysis of reaction mixture from (5-Ethyl-2-fluorophenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Analysis of (5-Ethyl-2-fluorophenyl)boronic Acid Coupling Reactions

As a Senior Application Scientist, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for monitoring the Suzuki-Miyaura cross-coupling reaction involving this compound. This reaction is a cornerstone in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials where fluorinated biaryl scaffolds are prevalent.[1][2] Accurate, real-time analysis of the reaction mixture is paramount for optimization, yield determination, and impurity profiling.[3][4]

This guide eschews a rigid template, instead focusing on a logical, causality-driven approach to method development and comparison. We will explore the nuances of separating the polar boronic acid starting material from the more hydrophobic biaryl product and key byproducts, providing field-proven insights and detailed, replicable protocols.

The Analytical Challenge: Suzuki-Miyaura Reaction Monitoring

The Suzuki-Miyaura reaction couples an organoboron species (here, this compound) with an organohalide in the presence of a palladium catalyst and a base.[5][6] A typical reaction scheme is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

The primary analytical objectives for the HPLC method are to:

  • Baseline resolve the starting materials: this compound and the aryl halide.

  • Accurately quantify the formation of the desired biaryl product.

  • Separate and identify potential byproducts, most notably the homocoupling product of the boronic acid.[7]

A significant challenge in this analysis is the inherent instability of boronic acids, which can undergo on-column hydrolysis or form oligomeric anhydrides, complicating chromatography.[8][9] Furthermore, the polarity difference between the boronic acid and the final product requires a robust separation method.

Strategic HPLC Method Development

A systematic approach to method development is crucial for achieving a reliable separation.[10][11] Our strategy involves a multi-step process, from initial column and mobile phase screening to final optimization, ensuring the resulting methods are both selective and robust.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Define Analytical Goal (Reaction Monitoring vs. Purity) Col_Screen Column Screening (e.g., C18, Phenyl) Start->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH effects) Col_Screen->MP_Screen Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Flow_Temp Flow Rate & Temperature (Efficiency vs. Backpressure) Grad_Opt->Flow_Temp Robustness Method Robustness Check (Small variations in parameters) Flow_Temp->Robustness Final_Method Final Method Implementation Robustness->Final_Method

Caption: Logical workflow for HPLC method development.

Comparison of Analytical Methodologies

We present two distinct reversed-phase HPLC (RP-HPLC) methods designed for different analytical needs: a rapid isocratic method for high-throughput reaction monitoring and a comprehensive gradient method for detailed impurity profiling and final purity assessment.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: Optimized Gradient Purity
Objective Fast reaction conversion checksHigh-resolution separation of all components
Column C18, 50 x 4.6 mm, 2.7 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase 60:40 Acetonitrile:Water (0.1% Formic Acid)A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Elution Mode IsocraticGradient: 30-95% B over 10 min
Flow Rate 1.5 mL/min1.0 mL/min
Temperature 40 °C35 °C
Run Time ~3 minutes~15 minutes
Resolution (Product/Boronic Acid) > 1.5> 5.0
Best For In-process control, reaction kineticsFinal product purity, stability studies
Causality Behind Experimental Choices:
  • Column Chemistry : A standard C18 column provides good hydrophobic retention for a quick separation. For Method B, a Phenyl-Hexyl phase is chosen for its alternative selectivity, offering π-π interactions with the aromatic rings of the analytes, which can significantly improve the resolution of structurally similar compounds like the desired product and homocoupled byproducts.[10]

  • Mobile Phase Modifier : Formic acid is added to the mobile phase to maintain a low pH (~2.7).[12] This suppresses the ionization of the boronic acid's hydroxyl groups, minimizing peak tailing and ensuring consistent retention.

  • Solvent Choice : Acetonitrile is often preferred over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff.[13]

  • Gradient vs. Isocratic : An isocratic method is simple and fast, ideal for tracking the disappearance of starting material and the appearance of the main product. A gradient elution is necessary to first elute the polar boronic acid with good peak shape in a highly aqueous mobile phase before increasing the organic content to elute the highly retained biaryl product and nonpolar impurities.[14]

  • Detection Wavelength : The fluorinated aromatic rings in the analytes exhibit strong UV absorbance. A detection wavelength of 220 nm is selected to provide high sensitivity for both the boronic acid, the aryl halide, and the coupled product.[8] A photodiode array (PDA) detector is recommended to confirm peak identity and purity via spectral analysis.[15]

Experimental Protocols

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[16][17]

Sample Preparation Protocol
  • Quench Reaction: Withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately quench it in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This halts the reaction and dilutes the sample to an appropriate concentration.

  • Solubilize: Vortex the sample thoroughly to ensure all components are dissolved.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter, such as the base or precipitated catalyst residues, which could clog the column.[18]

  • Inject: Transfer the filtrate to an HPLC vial for analysis.

SamplePrep Reaction Reaction Mixture Quench Quench & Dilute (ACN/Water) Reaction->Quench Aliquot Filter Syringe Filter (0.22 µm) Quench->Filter Solubilized Sample Inject Inject into HPLC Filter->Inject Clean Filtrate

Caption: Standard workflow for reaction sample preparation.

HPLC Method A: Rapid Isocratic Screening
  • Column: Reversed-phase C18, 50 x 4.6 mm, 2.7 µm particles.

  • Mobile Phase: 60% Acetonitrile, 40% Water, with 0.1% Formic Acid in both solvents.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

  • Run Time: 3 minutes.

HPLC Method B: Optimized Gradient Purity
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particles.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (PDA detector recommended).

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B (End of run)

Data Presentation and Interpretation

Below is a table of expected, representative retention times (tʀ) and performance metrics for the key analytes using the two comparative methods.

AnalyteMethod A (tʀ, min)Method B (tʀ, min)Comments
This compound0.83.5Early eluting due to high polarity.
Aryl Bromide (Starting Material)1.58.2Retention depends on its specific structure.
Desired Biaryl Product 2.1 10.1 Significantly more retained than starting materials.
Boronic Acid Homocoupling Product1.99.8Often elutes very close to the desired product.

Interpretation: Method A provides a fast separation, confirming the presence of the product peak (2.1 min) and consumption of starting materials. However, the homocoupling byproduct (1.9 min) may not be fully resolved from the main product.

Method B demonstrates superior resolving power. The longer column and optimized gradient provide a large separation window between the desired product (10.1 min) and the critical homocoupling impurity (9.8 min), allowing for accurate purity determination.

Conclusion for the Practicing Scientist

The choice between a rapid isocratic and a comprehensive gradient HPLC method depends entirely on the analytical objective.

  • For in-process control and rapid screening of multiple reaction conditions, the Isocratic Method (A) is superior due to its short run time, allowing for high throughput and quick decision-making.

  • For final purity analysis, impurity profiling, and method validation , the Gradient Method (B) is required. Its high resolving power ensures that critical, structurally similar byproducts are separated, providing accurate and reliable data essential for drug development and quality control.

By employing this dual-method approach, researchers can efficiently optimize reaction conditions while ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.

References

A Researcher's Guide to Ligand Selection for Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered biaryls is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, often encounters significant hurdles when dealing with ortho-substituted phenylboronic acids. The steric bulk in close proximity to the reactive center can dramatically slow down key steps in the catalytic cycle, leading to low yields and sluggish reactions. The choice of ligand, a critical component of the palladium catalyst system, is paramount to overcoming these steric challenges and achieving efficient bond formation.

This guide provides an in-depth comparative analysis of commonly employed ligands for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids. We will delve into the mechanistic rationale behind ligand choice, present comparative experimental data, and provide standardized protocols for ligand screening. Our aim is to equip you with the knowledge to make informed decisions for your specific synthetic targets.

The Challenge of Ortho-Substitution

The primary difficulty in coupling ortho-substituted phenylboronic acids lies in the steric hindrance they introduce. This steric clash primarily impacts two crucial steps in the catalytic cycle:

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is sterically impeded.

  • Reductive Elimination: The final step, where the two aryl groups are joined to form the biaryl product and regenerate the palladium(0) catalyst, is also hindered by the bulky ortho-substituents.[1]

Effective ligands for this transformation are designed to accelerate these sterically demanding steps. The key features of such ligands are typically a combination of steric bulk and strong electron-donating ability.[1] The bulkiness of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while strong electron donation increases the electron density on the palladium center, facilitating oxidative addition and reductive elimination.

Ligand Classes Under the Microscope

Several classes of ligands have emerged as frontrunners for tackling the challenge of ortho-substituted Suzuki-Miyaura couplings. We will compare three prominent classes: Buchwald-type biarylphosphine ligands, N-heterocyclic carbenes (NHCs), and other noteworthy phosphine-based ligands.

Buchwald-Type Biarylphosphine Ligands

Developed in the laboratory of Professor Stephen Buchwald, these ligands are characterized by a biaryl backbone with a phosphine moiety.[2] They are renowned for their ability to promote the coupling of sterically hindered substrates.[1][2]

dot

Caption: Key features of Buchwald-type ligands.

Performance Insights: Buchwald ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1] Their bulky and electron-rich nature accelerates both oxidative addition and reductive elimination, leading to high yields where other ligands fail.[1] For instance, SPhos has demonstrated unprecedented scope and reactivity in Suzuki-Miyaura couplings, including the generation of truly hindered biaryls.[2]

N-Heterocyclic Carbenes (NHCs)

N-heterocyclic carbenes (NHCs) have gained prominence as powerful ligands for cross-coupling reactions. They are strong sigma-donors and often form more stable palladium complexes compared to phosphines.[3]

dot

Caption: Characteristics of N-heterocyclic carbene ligands.

Performance Insights: NHC-bearing palladium catalysts have shown exceptional activity for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, enabling the synthesis of di- and tri-ortho-substituted biaryls at room temperature.[3] Their superior stability often translates to higher turnover numbers and catalyst longevity compared to some phosphine ligands.[3]

Other Advanced Phosphine Ligands

Beyond the well-established Buchwald ligands, other classes of phosphine ligands have been specifically designed to address sterically demanding couplings.

  • Ylide-Substituted Phosphines (YPhos): These ligands possess exceptionally strong donor properties, even surpassing those of NHCs, while also being sterically demanding.[4] This combination of properties makes them highly effective in challenging coupling reactions. The donor capacity of YPhos ligands can be finely tuned by modifying the substituents on the ylide backbone.[4][5]

  • JagPhos I: This imidazopyridine monophosphine ligand has demonstrated efficacy in the Suzuki-Miyaura cross-coupling reaction to produce sterically-hindered biaryls.[6] The design of such ligands often focuses on achieving an optimal balance of electron density and steric bulk to facilitate the coupling of challenging substrates.[6]

Comparative Performance Data

To provide a clearer picture of ligand performance, the following table summarizes representative data from the literature for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl halide.

LigandAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 2-Chlorotoluene2-Methylphenylboronic acid1.0K₃PO₄Toluene1001292[2]
SPhos 2-Bromoanisole2,6-Dimethylphenylboronic acid0.5K₃PO₄Toluene/H₂O100295[7]
RuPhos 2-Chloro-1,3-dimethylbenzenePhenylboronic acid0.5K₂CO₃Dioxane902487[8]
IMes (NHC) 2,6-DiisopropylanilinePhenylboronic acid1.0Cs₂CO₃2-PropanolRT198[3]
JagPhos I 2-Chloro-6-methylanilinePhenylboronic acid1.0K₃PO₄Toluene1101690[6]

Note: This table is a compilation of data from different sources and reaction conditions may vary. It is intended to provide a general comparison of ligand efficacy. For direct comparison, a standardized experimental protocol is essential.

Experimental Protocol for Ligand Screening

To objectively compare the performance of different ligands for your specific ortho-substituted phenylboronic acid, a standardized screening protocol is crucial.

dot

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_procedure Procedure cluster_analysis Analysis Reactants Aryl Halide (1.0 eq) Boronic Acid (1.5 eq) Base (2.0 eq) Assemble Assemble in Glovebox or under Inert Atmosphere Reactants->Assemble Solvent Degassed Solvent Solvent->Assemble Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand Catalyst->Assemble Heat Heat to Desired Temperature Assemble->Heat Monitor Monitor by GC/LC-MS Heat->Monitor Yield Determine Yield Monitor->Yield Compare Compare Ligand Performance Yield->Compare

Caption: Standardized workflow for ligand screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous and degassed.

    • Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligands to be tested.

  • Reaction Setup (under inert atmosphere):

    • To a reaction vial equipped with a stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).

    • Add the ortho-substituted phenylboronic acid (e.g., 0.75 mmol, 1.5 equiv).

    • Add the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

    • Add the desired volume of the palladium precatalyst stock solution (e.g., 1-2 mol%).

    • Add the desired volume of the ligand stock solution (typically a 1:1 to 2:1 ligand to palladium ratio).

    • Add the degassed solvent (e.g., toluene, dioxane, 2-propanol) to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Execution and Monitoring:

    • Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, 24 hours) by taking aliquots and analyzing them by GC or LC-MS.

  • Data Analysis and Comparison:

    • Determine the yield of the desired biaryl product for each ligand at each time point.

    • Plot the yield versus time for each ligand to compare their reaction rates.

    • Identify the ligand that provides the highest yield in the shortest reaction time under the mildest conditions.

Conclusion and Future Perspectives

The choice of ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of sterically demanding ortho-substituted phenylboronic acids. Buchwald-type biarylphosphines and N-heterocyclic carbenes have proven to be highly effective ligand classes, consistently delivering high yields in challenging coupling reactions. Newer generations of phosphine ligands, such as YPhos and JagPhos, offer further promising alternatives with unique electronic and steric properties.

The provided comparative data and standardized screening protocol offer a solid starting point for researchers to identify the optimal ligand for their specific synthetic needs. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalysts that will further expand the scope of the Suzuki-Miyaura reaction for the synthesis of complex, sterically encumbered molecules.

References

A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a foundational pillar. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering unparalleled efficiency and precision.[1][2] Among the array of reagents developed for these transformations, arylboronic acids, the key partners in the Suzuki-Miyaura coupling, have garnered widespread acclaim for their remarkable balance of stability, functional group tolerance, and favorable environmental and toxicological profiles.[3][4]

This guide provides an in-depth comparison of (5-Ethyl-2-fluorophenyl)boronic acid , a uniquely substituted arylboronic acid, against alternative classes of coupling reagents. We will explore the nuanced advantages conferred by its structure and benchmark its performance against organostannanes (Stille coupling), organozincs (Negishi coupling), and specialized reagents for C-N bond formation (Buchwald-Hartwig amination). Our analysis is grounded in mechanistic principles and practical application to empower researchers in selecting the optimal synthetic strategy.

The Benchmark Reagent: this compound

This compound is more than a simple arylboron reagent; its specific substitution pattern is strategically significant for medicinal chemistry applications.[5][6][7]

  • Chemical Properties:

    • Formula: C₈H₁₀BFO₂[8]

    • Molecular Weight: 167.97 g/mol [8]

    • Appearance: Typically a white to off-white solid.

  • Strategic Advantages in Synthesis:

    • The Ortho-Fluoro Group: The fluorine atom at the 2-position is a critical feature. Its electron-withdrawing nature can modulate the electronic properties of the resulting biaryl system. Furthermore, it can induce conformational constraints and participate in favorable interactions with biological targets, a common strategy in modern drug design.

    • The Ethyl Group: The 5-ethyl substituent provides a lipophilic handle, influencing the pharmacokinetic properties of the final compound.

    • Core Boronic Acid Benefits: Like its class, it is generally stable to air and moisture, making it far easier to handle than many other organometallic reagents. The boron-containing byproducts are typically non-toxic and easily removed, simplifying purification.[3]

The Suzuki-Miyaura Coupling Mechanism

The power of this compound is realized through the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to appreciating its efficiency and troubleshooting reactions. The process is a sequence of three fundamental steps involving a palladium catalyst.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[]

  • Transmetalation: The organoboron reagent (activated by a base to form a more nucleophilic boronate species) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX_in Ar-X (Aryl Halide) ArX_in->OxAdd ArBOH_in Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Coupling Strategies: A Comparative Analysis

While the Suzuki-Miyaura coupling is a dominant methodology, alternative reactions offer distinct advantages in specific contexts. A senior scientist must recognize when to deploy these alternatives.

Stille Coupling (Organostannanes)

The Stille reaction couples an organotin reagent with an organic halide.[10] It is renowned for its exceptional functional group tolerance, as organostannanes are stable and generally unreactive towards many common functionalities like esters and ketones.[11][12]

  • Key Advantages:

    • Reagents are often air- and moisture-stable, allowing for easy storage and handling.[10][11]

    • Reaction conditions are typically neutral and tolerant of a very broad range of functional groups.[12]

  • Critical Disadvantages:

    • Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and neurotoxic.[13][14] This poses considerable safety risks during handling and creates significant challenges for purification, especially for pharmaceutical intermediates where residual tin levels are strictly regulated.[15][16]

    • Stoichiometric Byproducts: The tin byproducts are often difficult to remove from the reaction mixture.

Negishi Coupling (Organozincs)

The Negishi coupling utilizes highly reactive organozinc reagents.[17][18] This heightened reactivity allows it to succeed where other methods may fail, particularly for coupling sp³-hybridized carbons or for more challenging substrates.

  • Key Advantages:

    • High Reactivity: Organozinc reagents are more nucleophilic than their boron or tin counterparts, often leading to faster reactions and higher yields with difficult substrates.[19]

    • Broad Scope: The reaction is effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds.[17]

  • Critical Disadvantages:

    • Sensitivity: Organozinc reagents are highly sensitive to air and moisture, necessitating the use of stringent anhydrous and anaerobic (Schlenk or glovebox) techniques for their preparation and use.

    • Functional Group Incompatibility: Their high reactivity can lead to incompatibility with sensitive functional groups (e.g., acidic protons) in the substrate.

Buchwald-Hartwig Amination (for C-N Bonds)

When the synthetic goal shifts from a C-C to a C-N bond, the Buchwald-Hartwig amination is the preeminent tool. It is not a direct alternative for C-C coupling but rather the analogous gold standard for aryl amine synthesis.[20][21] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[22]

  • Key Advantages:

    • Direct C-N Bond Formation: Provides a direct and highly efficient route to primary and secondary aryl amines, which are ubiquitous in pharmaceuticals.[23]

    • Broad Substrate Scope: Modern catalyst systems allow for the coupling of a vast range of amines and aryl partners under mild conditions.[21]

  • Considerations:

    • This is a complementary, not a competitive, reaction to the Suzuki coupling. The choice is dictated by the desired bond type (C-C vs. C-N).

Data Summary: Head-to-Head Comparison

FeatureThis compound (Suzuki)Organostannane (Stille)Organozinc (Negishi)
Bond Formed Primarily C(sp²)-C(sp²)C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp³)-C(sp³)
Reagent Stability Good air and moisture stabilityExcellent air and moisture stability[10][11]Air and moisture sensitive
Toxicity Profile Low toxicity, benign byproductsHigh Toxicity (neurotoxic)[13][14][16]Moderate; reagents are pyrophoric
Functional Group Tolerance Very Good to Excellent[3]Excellent[12]Moderate to Good
Key Advantage Optimal balance of reactivity, stability, and safety.Unparalleled functional group tolerance.High reactivity for challenging substrates.
Primary Limitation Potential for protodeboronation with unstable boronic acids.[3][24]Severe toxicity and purification issues.Requires stringent inert atmosphere techniques.

Decision Framework for Reagent Selection

Choosing the correct coupling strategy is a critical decision in synthetic planning. The following workflow illustrates the logical process based on the primary synthetic goals and constraints.

Decision_Tree start What bond do you need to form? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond (or C-O, C-S) start->cn_bond toxicity Are there strict toxicity constraints? (e.g., GMP synthesis) cc_bond->toxicity buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald yes_tox Yes toxicity->yes_tox Yes no_tox No toxicity->no_tox No suzuki Use this compound (Suzuki Coupling) yes_tox->suzuki reactivity Are substrates sterically hindered or deactivated? no_tox->reactivity yes_react Yes reactivity->yes_react Yes no_react No reactivity->no_react No negishi Consider Negishi Coupling (Organozinc) yes_react->negishi stille Consider Stille Coupling (Organostannane) no_react->stille

Caption: A decision-making workflow for selecting a cross-coupling strategy.

Experimental Protocols

The following protocols are generalized representations. Specific substrate combinations may require optimization of catalyst, ligand, base, solvent, and temperature.

Protocol 1: Suzuki-Miyaura Coupling (The Benchmark)

Objective: To couple this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand if necessary.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling (The Alternative)

Objective: To couple an organostannane with an aryl iodide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv) and the organostannane (1.1–1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%). A copper(I) co-catalyst (e.g., CuI) may be added to accelerate the reaction.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or dioxane) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 60–100 °C). Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After cooling, the reaction mixture is often treated with an aqueous KF solution to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through celite. The filtrate is then extracted, dried, and concentrated. The crude product is purified by column chromatography. CAUTION: All manipulations and waste must be handled according to strict protocols for toxic heavy metals.

Conclusion and Authoritative Recommendation

For the vast majority of C(sp²)-C(sp²) cross-coupling applications in research and development, particularly those destined for biological evaluation, This compound utilized in a Suzuki-Miyaura coupling represents the superior choice. It offers an optimal synthesis of efficiency, operational simplicity, functional group tolerance, and, most critically, safety and low toxicity. The resulting boron-containing byproducts are largely benign and easily removed, a decisive advantage over the persistent toxicity of organotin reagents.

While Stille and Negishi couplings remain powerful tools in the synthetic chemist's arsenal for specific challenges—extreme functional group demands for Stille or highly unreactive partners for Negishi—they should be considered specialized alternatives rather than routine starting points. The inherent risks and handling requirements associated with organostannanes and organozincs often outweigh their benefits when a viable Suzuki-Miyaura pathway exists. The continuous development of new ligands and protocols is further expanding the scope of boronic acid chemistry, solidifying its position as the go-to method for modern C-C bond formation.[25]

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of (5-Ethyl-2-fluorophenyl)boronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seemingly subtle distinction between isomers can have profound implications for a drug candidate's efficacy, safety, and manufacturability. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of products derived from (5-Ethyl-2-fluorophenyl)boronic acid, a versatile building block in modern medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of this reagent with relevant alternatives, all grounded in authoritative scientific principles.

The Criticality of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), this compound is a valuable reagent, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. However, the substitution pattern of this reagent—an ortho-fluoro and a meta-ethyl group—introduces the potential for the formation of positional isomers in the final product. These regioisomers, while having the same molecular weight, can possess vastly different pharmacological and toxicological profiles.

Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, reporting, and qualification of impurities in new drug substances.[1][2][3][4][5] An unidentified isomeric impurity above a certain threshold can delay or even halt a drug development program. Therefore, robust and reliable analytical methods to ensure isomeric purity are not just a matter of good science but a critical component of regulatory compliance and patient safety.

Understanding the Formation of Isomeric Impurities

The primary route to isomeric impurities when using this compound in a Suzuki-Miyaura coupling is through side reactions or the presence of isomeric starting materials. The desired product is the 5-ethyl-2-fluorobiphenyl derivative. However, potential positional isomers could arise from incomplete regioselectivity in the synthesis of the boronic acid itself or during the coupling reaction.

Analytical Strategy for Isomeric Purity Determination

A multi-pronged analytical approach is essential for the comprehensive assessment of isomeric purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this strategy, each providing unique and complementary information.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and versatility.[6][7][8][9] For the separation of positional isomers of ethyl-fluorobiphenyl derivatives, reversed-phase HPLC is often the method of choice.

Causality of Method Parameters:

  • Stationary Phase: The choice of the stationary phase is critical. While a standard C18 column can be effective, columns with phenyl-based stationary phases or fluorinated phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions and specific dipole-dipole interactions.[10] Biphenyl phases have also shown unique selectivity for aromatic and moderately polar analytes, which can aid in resolving structurally similar isomers.[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic functional groups in the analytes, which can significantly impact retention and selectivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for impurity analysis to ensure the elution of all components with good peak shape in a reasonable timeframe.

Experimental Protocol: HPLC Method for Isomeric Purity

  • Instrumentation: A validated HPLC system with a UV detector (or a diode array detector for peak purity analysis) and a mass spectrometer (LC-MS) for peak identification.

  • Column: A high-resolution reversed-phase column (e.g., a Phenyl-Hexyl or Biphenyl column, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation: Hypothetical HPLC Data for Isomeric Purity Analysis

CompoundRetention Time (min)Relative Retention TimeArea %
Desired Product (5-Ethyl-2-fluorobiphenyl derivative)18.51.0099.5
Isomeric Impurity 117.80.960.2
Isomeric Impurity 219.21.040.15
Other Process Impuritiesvarious-0.15
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomers

For more volatile products or when derivatization is feasible, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[12][13][14][15]

Causality of Method Parameters:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is a good starting point. For challenging separations, more polar phases can be explored.

  • Temperature Program: A carefully optimized temperature ramp is crucial to achieve separation of closely eluting isomers.

  • Ionization Mode: Electron Impact (EI) ionization is standard and provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Method for Isomeric Purity

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 125 °C.

    • Ramp 2: 15 °C/min to 250 °C, hold for 5 min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural identification of isomers.[16] Key NMR techniques include:

  • ¹H NMR: Differences in the chemical shifts and coupling constants of the aromatic protons can distinguish between positional isomers.

  • ¹³C NMR: The number of unique carbon signals can reveal the symmetry of the molecule, which is often different for isomers.

  • ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is highly sensitive to the local electronic environment and can provide clear differentiation between isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule, providing definitive proof of the substituent positions.

Data Presentation: Expected ¹H NMR Distinctions for Ethyl-fluorobiphenyl Isomers

IsomerExpected Aromatic Proton Signals and Coupling Patterns
Desired Product (e.g., 4'-Substituted-5-ethyl-2-fluorobiphenyl) Complex multiplets in the aromatic region with characteristic ortho, meta, and para couplings. The fluorine atom will introduce additional splitting.
Positional Isomer (e.g., 4'-Substituted-3-ethyl-2-fluorobiphenyl) Different chemical shifts and coupling patterns for the protons on the ethyl- and fluoro-substituted ring due to the change in their relative positions.

Atropisomerism: It is important to consider the potential for atropisomerism in products derived from ortho-substituted biaryls.[3][5][17][18][19][20] If rotation around the biaryl single bond is restricted, stable enantiomers can exist. Chiral HPLC or NMR with chiral shift reagents may be necessary to analyze for this type of isomerism.

Comparison with Alternative Boronic Acids

The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling, including the yield and impurity profile.

ReagentAdvantagesDisadvantagesIsomeric Purity Considerations
This compound Provides access to a specific substitution pattern. The fluorine atom can modulate electronic properties and metabolic stability.The ortho-fluoro substituent can sometimes lead to lower reactivity due to steric hindrance. Potential for regioisomeric impurities from its synthesis.Requires careful analysis for positional isomers. The ortho-substituent increases the likelihood of atropisomerism in the product.
Phenylboronic acid Simple, inexpensive, and generally reactive.Lacks the specific substitution pattern of the title compound.Fewer concerns about positional isomers, but homo-coupling and other standard Suzuki byproducts are still possible.
Potassium Phenyltrifluoroborates More stable than the corresponding boronic acids, leading to more consistent results and longer shelf life.[21]Require an additional synthetic step from the boronic acid.Generally, offer a cleaner reaction profile, but the isomeric purity of the starting boronic acid is still a factor.
Other Substituted Phenylboronic Acids (e.g., 4-ethylphenylboronic acid) Provide access to different substitution patterns.The electronic and steric effects of the substituents will influence reactivity and the potential for side reactions.The potential for isomeric impurities will depend on the specific substitution pattern and the synthesis of the boronic acid.

Visualizing the Workflow

Isomeric_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_results Data Evaluation start This compound + Coupling Partner reaction Suzuki-Miyaura Coupling start->reaction product Crude Product Mixture reaction->product hplc HPLC-UV/MS Analysis product->hplc Primary Screen gcms GC-MS Analysis hplc->gcms For Volatile Analytes nmr NMR Spectroscopy (1H, 13C, 19F, 2D) hplc->nmr Structural Confirmation quant Quantify Isomers & Impurities hplc->quant gcms->quant spec Compare to ICH Specification Thresholds nmr->spec quant->spec release Release or Further Purification spec->release

Caption: Workflow for the isomeric purity analysis of products from this compound.

Conclusion

The rigorous analysis of isomeric purity is a non-negotiable aspect of modern drug development. For products derived from this compound, a combination of high-resolution chromatographic techniques (HPLC and GC-MS) and definitive spectroscopic analysis (NMR) is essential to ensure the safety and quality of the final API. By understanding the potential for isomeric impurity formation and implementing robust, well-validated analytical methods, researchers can confidently advance their drug candidates through the development pipeline. The choice of boronic acid reagent should always be made with a clear understanding of its stability and potential impurity profile, with alternatives like potassium trifluoroborates offering advantages in certain applications.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (5-Ethyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (5-Ethyl-2-fluorophenyl)boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure that every step, from waste segregation to final disposal, is conducted safely, efficiently, and in full compliance with regulatory standards. The protocols herein are designed to be self-validating, ensuring a cycle of safety and responsibility within your laboratory operations.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal begins, a thorough understanding of the potential hazards associated with this compound is critical. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its chemical class—fluorophenylboronic acids—is well-characterized. These compounds are consistently classified as irritants.[1][2][3] Therefore, it is imperative to treat this compound as a hazardous substance.[4]

A foundational principle of laboratory safety is to consult the manufacturer's SDS for any chemical before use.[5][6] This document contains vital information on hazards, handling, storage, and emergency procedures.[7] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory personnel have access to this information and are trained on the specific hazards present in their workplace.[8][9]

Table 1: Hazard Profile of Phenylboronic Acid Analogs

Hazard Classification Description Primary Route of Exposure Associated Risks Source(s)
Acute Oral Toxicity Harmful if swallowed. Ingestion May cause gastrointestinal distress. [1]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness and discomfort. Dermal Contact Localized inflammation and irritation. [1][3][10]
Serious Eye Damage/Irritation Causes serious eye irritation. Ocular Contact Significant discomfort, redness, and potential for damage. [1][3][10]
Specific Target Organ Toxicity May cause respiratory irritation. Inhalation Irritation of the nose, throat, and lungs. [1][3][10]

| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases. | Mixing | Can lead to dangerous chemical reactions. |[2][11] |

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory. All handling and disposal procedures for this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13][14]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale Source(s)
Eye Protection Chemical safety goggles or a full-face shield. Protects against splashes and airborne dust particles from causing serious eye irritation. [10][12][15]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Double-gloving is recommended. Prevents skin contact and irritation. Inspect gloves for integrity before each use. [10][12][15]
Body Protection A flame-resistant lab coat, fully fastened, with full-length sleeves. Protects skin from accidental contact and contamination of personal clothing. [12][14][15]
Footwear Closed-toe shoes made of a non-porous material. Protects feet from spills. [12]

| Respiratory | A NIOSH-approved respirator may be required if dust is generated outside a fume hood. | Prevents inhalation of irritating dust particles. |[4][10] |

Waste Management & Segregation Protocol

The cornerstone of compliant chemical disposal is meticulous waste segregation.[16] Mixing incompatible waste streams is a dangerous practice that can lead to uncontrolled reactions.[11] Under regulations set by the Environmental Protection Agency (EPA), all chemical waste must be treated as hazardous unless explicitly determined otherwise.[17]

Step-by-Step Waste Collection Procedure
  • Container Selection:

    • Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[4][11] The original product container, if in good condition, is a suitable option for solid waste.[11]

    • Ensure all containers have secure, sealable lids. Food-grade containers are strictly prohibited for waste storage.[17]

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste ".[10][11][17]

    • The label must include the full chemical name: "This compound " and any solvents present in liquid waste.[10][12]

    • Indicate the primary hazards (e.g., "Irritant").[4]

  • Solid Waste Disposal:

    • Place all contaminated solid materials directly into the designated solid hazardous waste container.[12] This includes:

      • Unused or expired this compound.

      • Contaminated weighing papers, gloves, bench paper, and absorbent pads used for cleaning.[12]

  • Liquid Waste Disposal:

    • Collect all solutions containing this compound in the designated liquid hazardous waste container.[12]

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Container Management:

    • Keep waste containers securely closed at all times except when adding waste.[17][18] Open containers are a primary source of regulatory violations and pose a significant safety risk due to potential spills and vapor release.[17]

    • Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizers.[4][11]

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to transport hazardous waste outside your designated work area.[11] Trained EHS personnel are responsible for the collection and ultimate disposal through a certified hazardous waste facility.[16][19]

Decontamination of Surfaces and Glassware

Proper decontamination prevents cross-contamination and ensures a safe working environment.

  • Initial Rinse (in a fume hood): Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the boronic acid residue.[12]

    • Causality: Phenylboronic acids are generally more soluble in organic solvents. This step efficiently removes the majority of the compound.

    • Action: Collect this initial rinseate and dispose of it as liquid hazardous waste.[12]

  • Secondary Decontamination: Wash the glassware or surface with a basic solution (e.g., a dilute solution of sodium bicarbonate or sodium carbonate).[12]

    • Causality: This step converts the residual boronic acid into its corresponding boronate salt, which is significantly more water-soluble, facilitating its complete removal.[12]

    • Action: Collect all rinsate from this decontamination step as liquid hazardous waste.[12]

  • Final Rinse: Perform a final rinse with deionized water. This water should also be collected as hazardous waste.[12]

  • Drying: Allow the cleaned items to air dry completely in a well-ventilated area before reuse.[12]

Spill Management Protocol

Immediate and correct response to a chemical spill is crucial to containing the hazard.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Table 2 before beginning cleanup.[13]

  • Containment: Use an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to cover the spill.[12][20] Work from the outside edges of the spill inward to prevent it from spreading.[20][21]

  • Collection: Carefully scoop the absorbent material and place it into a sealable bag or container.[12][21]

  • Disposal: Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid hazardous waste.[12]

  • Decontaminate: Clean the spill area following the decontamination procedure outlined in Section 4.[12]

Large Spills (or Any Spill Outside a Fume Hood)
  • Evacuate: Immediately evacuate the affected area.[12]

  • Alert: Alert laboratory personnel and contact your institution's EHS office or emergency response team immediately.[12]

  • Isolate: Prevent entry into the area. If it is safe to do so, close the doors to the laboratory to contain any vapors.

  • Await Response: Do not attempt to clean up a large spill yourself. Allow trained emergency personnel to manage the cleanup and decontamination.[12]

Disposal Decision Workflow

The following diagram provides a visual representation of the procedural logic for handling and disposing of this compound and its associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Identification & Segregation cluster_procedure Disposal & Decontamination Procedures cluster_final Final Steps Start Start: Need to Dispose of This compound PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood 2. Work Inside a Certified Chemical Fume Hood PPE->FumeHood IdentifyWaste 3. Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Waste (Excess Reagent, Contaminated Gloves, Papers, Absorbents) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) IdentifyWaste->LiquidWaste Liquid Glassware Contaminated Glassware & Surfaces IdentifyWaste->Glassware Equipment CollectSolid 4a. Place in Labeled 'Solid Hazardous Waste' Container SolidWaste->CollectSolid CollectLiquid 4b. Place in Labeled 'Liquid Hazardous Waste' Container LiquidWaste->CollectLiquid Decon 4c. Decontaminate Using Solvent -> Base -> Water Rinse Glassware->Decon Store 6. Store Sealed Containers in Designated Satellite Area CollectSolid->Store CollectLiquid->Store CollectRinsate 5. Collect All Rinsate as Liquid Hazardous Waste Decon->CollectRinsate CollectRinsate->CollectLiquid EHS 7. Arrange for Pickup by Institutional EHS Store->EHS End End: Compliant Disposal EHS->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is not merely a regulatory requirement but a professional obligation. By adhering to the structured protocols in this guide—from initial hazard assessment and use of proper PPE to meticulous waste segregation and decontamination—you actively contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize the guidance of your institution's EHS department and consult the Safety Data Sheet as the primary source of information.

References

A Researcher's Guide to the Safe Handling of (5-Ethyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Ethyl-2-fluorophenyl)boronic acid. The following protocols are grounded in established safety principles for boronic acid derivatives to ensure the well-being of laboratory personnel and the integrity of your research. While this guide is comprehensive, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

Immediate Safety and Hazard Assessment

This compound, like many of its structural analogs, should be handled as a hazardous substance. Based on data from closely related fluorophenylboronic acids, this compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] Inhalation of dust or direct contact with the skin and eyes can cause irritation.[1][4][5][6] Therefore, adherence to strict safety protocols is paramount.

Key to safe handling is the implementation of proper engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][7][8] It is also crucial to ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table outlines the recommended PPE, along with the rationale for each.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][6][7]To protect eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[7][9]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[7][9] Gloves should be inspected before use and changed immediately upon contamination.[9][10]To prevent skin contact and potential irritation.[7]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[7][9]To protect skin from accidental spills and contact.[7][9]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6][7][9]To prevent respiratory tract irritation from the inhalation of dust particles.[7][9]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow provides a logical sequence of operations to minimize risk.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered verify_safety Verify functionality of fume hood, eyewash station, and safety shower prep_area->verify_safety gather_materials Gather all necessary equipment and reagents verify_safety->gather_materials don_ppe Put on all required PPE as per the table above gather_materials->don_ppe Before Handling weigh_transfer Weigh and transfer the solid compound within the fume hood don_ppe->weigh_transfer Proceed to Handling avoid_dust Use appropriate tools (e.g., spatula) to avoid generating dust weigh_transfer->avoid_dust close_container Keep the container tightly closed when not in use avoid_dust->close_container clean_area Clean the work area to remove any residual chemical close_container->clean_area After Handling doff_ppe Doff PPE correctly to avoid contamination clean_area->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures: Responding to Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][11]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[6][11] Wash clothing before reuse.[6][11]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6][11]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[6][11]

Disposal Plan: Managing this compound Waste

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7][12]

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container.[12] The label should clearly state "Hazardous Waste" and the full chemical name.[12]

  • Incompatible Materials: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][13] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.[13]

  • No Drain Disposal: Never dispose of this compound down the drain or in regular trash.[12][13][14]

Disposal Protocol:

  • Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's Chemical Hygiene Plan.[12]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[12][14]

While neutralization with a mild base may be an option for some simple boronic acids, it is not a recommended general practice and should only be performed with explicit approval from your institution's EHS department.[12][14]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.